Trithiocyanuric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65480. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3,5-triazinane-2,4,6-trithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRRFSJFQTGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NC(=S)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39709-15-4, 17766-26-6 (tri-hydrochloride salt) | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, homopolymer | |
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| Record name | Trithiocyanuric acid | |
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DSSTOX Substance ID |
DTXSID3045067 | |
| Record name | Trithiocyanuric acid | |
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Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-16-4 | |
| Record name | Trithiocyanuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trithiocyanuric acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trithiocyanuric acid | |
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| Record name | Trithiocyanuric acid | |
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| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione | |
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| Record name | Trithiocyanuric acid | |
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| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione | |
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| Record name | 1,3,5-TRIAZINANE-2,4,6-TRITHIONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX0WZE0QAQ | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Trithiocyanuric Acid: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trithiocyanuric acid (TCA), a sulfur analogue of cyanuric acid, is a versatile heterocyclic compound with a wide range of applications in materials science, analytical chemistry, and the pharmaceutical industry.[1][2] Its unique structure, characterized by a triazine ring with three thione groups, allows it to exhibit thione-thiol tautomerism and act as a potent ligand for various metal ions.[3] This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and its mechanisms of action in key applications.
Chemical and Physical Properties
This compound is a yellow amorphous or crystalline powder.[4][5][6][7] It is stable under normal temperatures and pressures.[8] The core properties of this compound are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 1,3,5-triazinane-2,4,6-trithione | PubChem |
| Synonyms | 2,4,6-Trimercapto-s-triazine, Thiocyanuric acid | PubChem, ChemicalBook |
| CAS Number | 638-16-4 | PubChem, ChemicalBook |
| Molecular Formula | C₃H₃N₃S₃ | PubChem, ChemicalBook |
| Molecular Weight | 177.27 g/mol | PubChem, ChemicalBook |
| Appearance | Yellow amorphous or crystalline powder | ChemicalBook, Guidechem |
| Melting Point | >300 °C | ChemicalBook, Sigma-Aldrich |
Solubility
This compound is sparingly soluble in water and more soluble in polar organic solvents.[4][6][7][9][10]
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | Guidechem, ChemicalBook |
| Methanol | Slightly soluble | National Institute of Health Sciences |
| Acetone | Slightly soluble | National Institute of Health Sciences |
| Dioxane | Slightly soluble | National Institute of Health Sciences |
| Tetrahydrofuran (THF) | Soluble | National Institute of Health Sciences |
| Cellosolve | Soluble | National Institute of Health Sciences |
Acidity
| Property | Value | Source(s) |
| pKa | 6.35 ± 0.20 (Predicted) | ChemicalBook |
Tautomerism
This compound exists in tautomeric forms, the thione and thiol forms. The thione form is generally considered to be the more stable tautomer.
Figure 1: Tautomeric forms of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cyanuric chloride with a sulfur source.
3.1.1. General Procedure from Cyanuric Chloride
This protocol describes a representative synthesis of this compound from cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Sodium hydrosulfide (B80085) (NaSH) or similar sulfur source
-
Solvent (e.g., water, ethanol)
-
Acid for precipitation (e.g., hydrochloric acid)
Procedure:
-
Dissolve cyanuric chloride in a suitable solvent.
-
Slowly add an aqueous solution of sodium hydrosulfide to the cyanuric chloride solution while stirring.
-
The reaction mixture is typically heated to facilitate the reaction.
-
After the reaction is complete, the solution is cooled.
-
This compound is precipitated by acidifying the solution with an acid like HCl.
-
The resulting yellow precipitate is collected by filtration, washed with water, and dried.
Figure 2: General workflow for the synthesis and purification of this compound.
Purification by Recrystallization
Recrystallization is a common method for purifying crude this compound.[11][12][13][14]
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).[15]
-
If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.[1]
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
Collect the purified crystals by vacuum filtration.[16]
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Analytical Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum in DMSO-d₆ is expected to show a broad singlet for the N-H protons. The chemical shift can be influenced by concentration and temperature.[2][3][10][17]
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum in DMSO-d₆ typically shows a single resonance for the three equivalent thiocarbonyl (C=S) carbons.[18][19][20][21][22]
Typical Experimental Parameters:
-
Spectrometer: 300-500 MHz
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
Sample Preparation: KBr pellet method is commonly used.[23][24][25]
Key Vibrational Bands:
-
N-H stretching: A broad band in the region of 3100-2900 cm⁻¹.[5]
-
C=S stretching: A strong absorption band around 1100-1200 cm⁻¹.
-
Triazine ring vibrations: Several bands in the fingerprint region.
3.3.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can vary with the solvent used.
General Procedure:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol).
-
Record the absorption spectrum over a range of approximately 200-400 nm.
Key Applications and Mechanisms of Action
Enzyme Inhibition
This compound and its derivatives have been investigated for their potential as enzyme inhibitors. For example, it has been shown to be a potent inhibitor of Toxoplasma gondii orotate (B1227488) phosphoribosyltransferase, an enzyme crucial for the parasite's replication.
Figure 3: Mechanism of competitive enzyme inhibition by this compound.
Heavy Metal Chelation
The thiol groups in this compound can effectively chelate heavy metal ions, making it useful for wastewater treatment and the removal of heavy metal contaminants.[16][26][27] The trisodium (B8492382) salt of this compound is particularly effective in precipitating heavy metal ions from aqueous solutions.[26]
Figure 4: Heavy metal chelation by this compound.
Corrosion Inhibition
This compound can act as a corrosion inhibitor for various metals by forming a protective film on the metal surface.[8][19][21][28] The molecule adsorbs onto the metal surface, blocking active sites and preventing corrosive agents from reaching the metal.
Safety and Handling
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.[8]
Conclusion
This compound is a compound with a rich chemistry and a growing number of applications. Its fundamental properties, particularly its tautomerism and ability to act as a ligand, are key to its utility. This guide has provided a detailed overview of its core characteristics and experimental protocols to aid researchers and professionals in its study and application. Further research into its biological activities and the development of new applications continues to be an active area of investigation.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 638-16-4 [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Page loading... [wap.guidechem.com]
- 9. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, this compound - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00592A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. mt.com [mt.com]
- 15. rubingroup.org [rubingroup.org]
- 16. researchgate.net [researchgate.net]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. explorationpub.com [explorationpub.com]
- 19. hmdb.ca [hmdb.ca]
- 20. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. shimadzu.com [shimadzu.com]
- 26. orbit.dtu.dk [orbit.dtu.dk]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Trithiocyanuric Acid from Cyanuric Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trithiocyanuric acid (TTCA), also known as 1,3,5-triazine-2,4,6-trithiol, from cyanuric chloride. This compound and its derivatives are of significant interest in materials science, coordination chemistry, and drug development due to their unique chemical properties and biological activities. This document details the core synthetic methodologies, presents quantitative data for comparison, and provides illustrative diagrams of the chemical processes.
Introduction
This compound is a heterocyclic compound featuring a triazine ring with three thiol groups. Its synthesis from the readily available and cost-effective starting material, cyanuric chloride, is a well-established method. The core of the synthesis lies in the nucleophilic aromatic substitution of the three chlorine atoms of cyanuric chloride with a sulfur-containing nucleophile. The most commonly employed nucleophiles for this transformation are sodium hydrosulfide (B80085) (NaSH) and sodium sulfide (B99878) (Na₂S). The reaction proceeds in a stepwise manner, and by controlling the reaction conditions, it is possible to achieve complete substitution to yield this compound.
Reaction Mechanism and Signaling Pathway
The fundamental reaction for the synthesis of this compound from cyanuric chloride is a nucleophilic aromatic substitution. The electron-deficient triazine ring of cyanuric chloride is susceptible to attack by nucleophiles. The sulfur-containing nucleophile, typically hydrosulfide (SH⁻) or sulfide (S²⁻) ions, displaces the chloride ions. The reaction generally proceeds in three successive substitution steps.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Below are detailed experimental protocols derived from established patent literature. These protocols provide a basis for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis using Sodium Sulfide and Sodium Bicarbonate
This protocol is adapted from a method described in patent literature and utilizes sodium sulfide in the presence of sodium bicarbonate.[1]
Materials:
-
Cyanuric chloride (C₃N₃Cl₃)
-
Sodium sulfide (Na₂S, 84% purity)
-
Sodium bicarbonate (NaHCO₃)
-
Wetting agent (e.g., Slovasol O)
-
Water
-
Mineral acid (e.g., HCl or H₂SO₄) for acidification
Procedure:
-
To a reaction vessel, add 200 parts of water and dissolve 37 parts of 84% sodium sulfide and 22.7 parts of sodium bicarbonate with stirring.
-
Add 0.5 parts of a wetting agent to the solution.
-
While maintaining the temperature at 30-35°C, add 25 parts of cyanuric chloride in small portions over a period of 2 hours with vigorous stirring.
-
After the complete addition of cyanuric chloride, heat the reaction mixture to 95°C over 1 hour.
-
Maintain the temperature at 95°C for 2 hours with continuous stirring to ensure the reaction goes to completion.
-
Cool the reaction mixture to 60°C.
-
Acidify the mixture with a mineral acid to precipitate the this compound.
-
Isolate the precipitated product by filtration.
-
Wash the product with water to remove any inorganic salts.
-
Dry the purified this compound.
Protocol 2: Synthesis using a Mixture of Sodium Hydrosulfide and Sodium Sulfide
This protocol utilizes a mixture of sodium hydrosulfide and sodium sulfide in the presence of sodium carbonate.[1]
Materials:
-
Cyanuric chloride (C₃N₃Cl₃)
-
Technical solution of sodium sulfide and sodium hydrosulfide
-
Sodium carbonate (Na₂CO₃)
-
Wetting agent (e.g., Spolion 8)
-
Water
-
Mineral acid (e.g., HCl or H₂SO₄) for acidification
Procedure:
-
Prepare a suspension of 25 parts of cyanuric chloride in 100 parts of cold water containing 0.5 parts of a wetting agent in a reactor.
-
Separately, prepare a solution by dissolving 11.5 parts of sodium carbonate in 150 parts of a technical solution of sodium sulfide containing sodium hydrosulfide.
-
Continuously add the prepared sulfide/carbonate solution to the cyanuric chloride suspension over 2 hours while maintaining the reaction temperature below 40°C with cooling.
-
After the addition is complete, discontinue cooling and heat the reaction mixture to 90°C.
-
Stir the mixture at 90°C for 1 hour.
-
Cool the reaction mixture and acidify with a mineral acid to precipitate the this compound.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
Data Presentation
The following table summarizes the quantitative data from various synthetic protocols for this compound.
| Parameter | Protocol 1 [1] | Protocol 2 [1] | Protocol 3 [2][3] |
| Sulfur Source | Sodium sulfide (84%) | Technical solution of NaSH and Na₂S | NaSH and/or Na₂S |
| Base | Sodium bicarbonate | Sodium carbonate | Sodium hydroxide (B78521) (for pH control) |
| Solvent | Water | Water | Aqueous medium |
| Temperature | 30-35°C (addition), then 95°C | < 40°C (addition), then 90°C | 20-70°C |
| pH | Not specified | Not specified | 8.5 - 10.5 (reaction) |
| Reaction Time | ~5 hours | ~3 hours | 1.5 - 2.5 hours |
| Yield | Not specified | 94% | Not specified |
| Purity | Not specified | 95% | Not specified |
Experimental Workflow
The general workflow for the synthesis of this compound from cyanuric chloride can be visualized as follows:
Caption: General experimental workflow for TTCA synthesis.
Purification and Characterization
Purification:
The primary method for purifying this compound from the reaction mixture is through precipitation by acidification.[1][2] After the reaction is complete, the aqueous solution containing the sodium salt of this compound is treated with a mineral acid, such as hydrochloric acid or sulfuric acid, to lower the pH. This compound is poorly soluble in acidic aqueous solutions and precipitates out as a solid. The precipitate is then collected by filtration and washed thoroughly with water to remove any residual salts (e.g., sodium chloride) and other water-soluble impurities. The purified product is then dried, typically in an oven.
For higher purity, recrystallization can be employed. However, due to its low solubility in most common solvents, finding a suitable recrystallization solvent can be challenging.
Characterization:
-
Melting Point: this compound has a very high melting point, typically reported as >300 °C.[4]
-
Appearance: It is a yellow amorphous powder.[4]
-
Solubility: It is slightly soluble in water.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. Key peaks include those corresponding to N-H stretching, C=S (thione) stretching, and the triazine ring vibrations. The presence of a broad band in the S-H stretching region can indicate the thiol tautomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. Due to its limited solubility, deuterated solvents such as DMSO-d₆ are often used.
Conclusion
The synthesis of this compound from cyanuric chloride is a robust and high-yielding process. The use of aqueous media and readily available reagents makes it an economically viable method for producing this versatile chemical intermediate. By carefully controlling reaction parameters such as temperature and pH, high yields of pure this compound can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to synthesize and utilize this important compound.
References
- 1. CS265150B1 - Process for preparing 2,4,6-trimeryl-apto-1,3,5-triazine - Google Patents [patents.google.com]
- 2. KR100695193B1 - Method for producing 2,4,6-trimercapto-s-triazine alkali metal salt - Google Patents [patents.google.com]
- 3. CA2720885A1 - Method for producing the trisodium salt of 2,4,6-trimercapto-s-triazine - Google Patents [patents.google.com]
- 4. This compound | 638-16-4 [chemicalbook.com]
Trithiocyanuric Acid: A Comprehensive Technical Guide to its Chemical Structure and Tautomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trithiocyanuric acid (TTCA), a heterocyclic compound with a triazine core, is a molecule of significant interest in materials science, coordination chemistry, and pharmacology. Its utility is deeply rooted in its unique chemical structure and the dynamic equilibrium between its tautomeric forms. This technical guide provides an in-depth exploration of the chemical structure, tautomerism, and spectroscopic properties of this compound. It includes a summary of quantitative structural data, detailed experimental protocols for its synthesis and characterization, and visual representations of its tautomeric equilibrium and representative reactivity.
Chemical Structure and Tautomerism
This compound, systematically named 1,3,5-triazinane-2,4,6-trithione, can exist in two primary tautomeric forms: the trithione form and the trithiol form. This tautomerism is a result of the migration of protons between the nitrogen and sulfur atoms of the triazine ring.
-
Trithione Tautomer: This form is characterized by three C=S (thione) double bonds and three N-H single bonds. It is the more stable tautomer and is the predominant form in the solid state, as confirmed by X-ray crystallography.[1][2][3] The molecule is planar and forms extended hydrogen-bonded networks, contributing to its high melting point.[4]
-
Trithiol Tautomer: Also known as 2,4,6-trimercapto-1,3,5-triazine, this tautomer possesses three C-S-H (thiol) single bonds and three C=N double bonds within the aromatic triazine ring. While less stable than the trithione form, its presence is significant in reactions, particularly in the formation of metal complexes and in solution.[5][6]
The equilibrium between these two forms is a critical aspect of TTCA's chemistry, influencing its reactivity and coordination properties.
Structural Parameters
| Bond | Bond Length (Å) |
| C-S | 1.66 - 1.68 |
| C-N | 1.36 - 1.39 |
| N-H | ~0.86 (typical) |
Table 1: Key bond lengths of the trithione tautomer of this compound as determined by powder X-ray diffraction.
| Angle | Angle (degrees) |
| N-C-N | 114 - 116 |
| C-N-C | 124 - 126 |
| N-C-S | 121 - 123 |
| C-N-H | ~117 (typical) |
Table 2: Key bond angles of the trithione tautomer of this compound as determined by powder X-ray diffraction.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of cyanuric chloride with a sulfur source, such as sodium hydrosulfide (B80085).[4]
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Sodium hydrosulfide (NaSH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of sodium hydrosulfide in water is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Cyanuric chloride is added portion-wise to the stirred sodium hydrosulfide solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 2-4 hours), allowing the reaction to proceed to completion.
-
The reaction mixture is then acidified with hydrochloric acid to precipitate the this compound.
-
The resulting yellow solid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum.
Characterization Techniques
FTIR spectroscopy is a powerful tool for distinguishing between the trithione and trithiol tautomers.
Sample Preparation:
A small amount of the synthesized this compound is mixed with potassium bromide (KBr) powder and pressed into a pellet. The spectrum is then recorded using an FTIR spectrometer.
Key Spectral Features:
-
Trithione form:
-
Trithiol form:
¹H and ¹³C NMR spectroscopy can provide further evidence for the tautomeric forms present in solution.
Sample Preparation:
A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
Expected Chemical Shifts:
-
¹H NMR:
-
The N-H protons of the trithione tautomer are expected to appear as a broad singlet in the downfield region of the spectrum.
-
The S-H protons of the trithiol tautomer, if present in a detectable concentration, would likely appear as a singlet at a different chemical shift.
-
-
¹³C NMR:
-
The carbon atoms in the trithione form, being part of C=S double bonds, are expected to resonate at a specific chemical shift. A single peak is often observed due to the molecule's symmetry.
-
Visualizing Tautomerism and Reactivity
Tautomeric Equilibrium
The dynamic equilibrium between the trithione and trithiol forms of this compound is fundamental to its chemistry.
Mechanism of Heavy Metal Chelation
This compound is an effective agent for the remediation of heavy metal contamination from wastewater.[5] This is attributed to the ability of the trithiol tautomer to act as a tridentate chelating ligand, forming stable complexes with heavy metal ions.
Reaction with Epichlorohydrin
This compound can undergo reactions with electrophiles such as epichlorohydrin. This reaction likely proceeds via the nucleophilic attack of the sulfur atoms of the trithiol tautomer on the epoxide ring of epichlorohydrin.
Conclusion
This compound is a versatile molecule with a rich chemistry governed by its thione-thiol tautomerism. The predominance of the trithione form in the solid state is well-established, while the trithiol form plays a crucial role in its reactivity, particularly in coordination chemistry. The experimental protocols and spectroscopic data provided in this guide offer a solid foundation for researchers working with this compound. The visualized reaction pathways highlight its potential in applications ranging from environmental remediation to the synthesis of novel organic materials and pharmaceuticals. Further research into the properties and reactions of the individual tautomers will continue to unlock the full potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anomalous Reaction of Epichlorohydrin with Trimethylamine | CoLab [colab.ws]
- 5. An Investigation on the Electrochemical Behavior and Antibacterial and Cytotoxic Activity of Nickel Trithiocyanurate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
trithiocyanuric acid solubility in polar and non-polar solvents
An In-Depth Technical Guide to the Solubility of Trithiocyanuric Acid in Polar and Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (TCA), also known as 1,3,5-triazine-2,4,6-trithiol. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on summarizing the existing qualitative information and providing detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.
Introduction to this compound and its Solubility
This compound is a heterocyclic compound with the chemical formula C₃H₃N₃S₃. It is a yellow amorphous powder and its structure, featuring a triazine ring with three thiol groups, allows for tautomerism between the trithione and trithiol forms. This structure contributes to its characteristic solubility profile. The solubility of TCA is a critical parameter in various applications, including its use as a crosslinking agent, a corrosion inhibitor, and in the synthesis of coordination polymers and other advanced materials.[1] Understanding its behavior in different solvents is essential for process development, formulation, and quality control.
The polarity of the solvent plays a significant role in the solubility of TCA. Generally, it is more soluble in polar solvents due to the potential for hydrogen bonding and other polar interactions.[2]
Qualitative Solubility of this compound
While precise quantitative data is scarce, the relative solubility of this compound in various solvents has been described in several sources. The following table summarizes the available qualitative solubility information for this compound in a range of polar and non-polar solvents.
| Solvent | Solvent Type | Solubility | Citation |
| Water | Polar Protic | Slightly Soluble | [1][3] |
| Alcohols | Polar Protic | Generally Soluble | [2] |
| Toluene/HMPA | Non-polar/Polar Aprotic Mix | Reacts to form a mono-lithiated species | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Implied solubility for polymerization reactions | [4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | Implied solubility for polymerization reactions | |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Implied solubility in some contexts |
Note: "Implied solubility" indicates that while no direct statement of solubility is made, the solvent is used in reactions involving this compound, suggesting it acts as a suitable solvent for the reaction to proceed.
Experimental Protocols for Determining Solubility
To obtain quantitative solubility data, a well-defined experimental protocol is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility Determination
This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.
Materials and Equipment:
-
This compound (pure solid)
-
A range of analytical grade polar and non-polar solvents
-
Vials with screw caps
-
Thermostatic shaker or rotator
-
Analytical balance
-
Centrifuge or syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Calibrated pipettes and other standard laboratory glassware
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid any undissolved particles in the sample to be analyzed.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.
Analytical Techniques for Concentration Measurement
The choice of the analytical method will depend on the properties of this compound and the desired sensitivity and accuracy.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common and reliable method. A calibration curve is first generated by preparing standard solutions of this compound of known concentrations and measuring their peak areas at a specific wavelength. The concentration of the unknown sample can then be determined from this calibration curve.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve based on Beer-Lambert's law must be prepared using standard solutions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity and can be used for very low solubility measurements.
-
Titration: As this compound has acidic protons, a titration with a standardized base could potentially be used to determine its concentration in the saturated solution, provided there are no interfering acidic or basic impurities.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
References
An In-depth Technical Guide to Trithiocyanuric Acid (CAS Number: 638-16-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trithiocyanuric acid (TTCA), also known as 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, is a sulfur-containing heterocyclic compound with the chemical formula C₃H₃N₃S₃.[1][2][3][4] Structurally analogous to cyanuric acid with its oxygen atoms replaced by sulfur, TTCA is a versatile molecule with a wide range of applications in materials science, analytical chemistry, and pharmacology.[3][5] This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and key applications, with a focus on data relevant to research and development.
Physicochemical Properties
This compound is typically a yellow, amorphous powder or crystalline solid.[2][6] It exhibits a high melting point, greater than 300°C, and is sparingly soluble in water but shows better solubility in polar organic solvents like tetrahydrofuran (B95107) (THF), and to a lesser extent in dioxane, acetone, and methanol.[2][6]
Structural Information and Tautomerism
This compound exists in tautomeric forms, with the thione form being predominant in the solid state. This structural feature is crucial for its chemical reactivity and ability to form extensive hydrogen-bonding networks, which contribute to its high melting point. The molecule is planar, and its crystal structure often involves sheets of molecules stabilized by N−H···S hydrogen bonds.[5]
Spectroscopic Data
A summary of key spectroscopic data for this compound is presented below.
| Spectroscopic Data | Description |
| FT-IR (cm⁻¹) | Characteristic peaks for the non-aromatic trithione form are observed around 1528, 1116, and 744 cm⁻¹. |
| ¹³C NMR | Spectral data is available and can be found in various databases. |
| Mass Spectrometry | The molecular weight is 177.27 g/mol . |
Synthesis and Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cyanuric chloride with sodium hydrosulfide.[3]
Reaction Scheme:
C₃N₃Cl₃ + 3NaSH → C₃H₃N₃S₃ + 3NaCl
Experimental Protocol: General Procedure
A detailed experimental protocol for the synthesis of 2,4,6-trimercapto-1,3,5-triazine involves the reaction of sodium sulfide (B99878) or hydrogen sulfide with cyanuric chloride in an aqueous medium.[7] The temperature is gradually increased from 10 to 100°C in the presence of sodium carbonate or bicarbonate.[7]
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is a versatile ligand for the synthesis of metal-organic frameworks. A representative protocol for the synthesis of a tin-based MOF is described below.
Experimental Protocol: Microwave-Assisted Synthesis of a Tin-MOF
This protocol describes the synthesis of a tin-based MOF using this compound (TCA), stannous chloride dihydrate, and N,N-dimethylformamide (DMF).[8]
-
Precursor Solution Preparation: Dissolve this compound and stannous chloride dihydrate in DMF.
-
Microwave Irradiation: Subject the solution to microwave irradiation at a specific temperature and time to facilitate the formation of the MOF.
-
Isolation and Purification: After the reaction, the solid MOF product is isolated by centrifugation, washed with fresh DMF and subsequently with a more volatile solvent to remove unreacted starting materials.
-
Activation: The purified MOF is then activated by removing the solvent molecules from its pores, typically by heating under vacuum.
Applications in Research and Development
Polymer Chemistry
This compound serves as a crosslinking agent for various polymers, enhancing their thermal stability and mechanical properties.[2] It is particularly effective for halogen-containing polymers.
Coordination Chemistry and Materials Science
The thiol groups in this compound readily coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[5] These materials have potential applications in catalysis, gas storage, and sensing.
Biological and Pharmacological Activity
This compound and its metal complexes have shown promising biological activities.
-
Enzyme Inhibition: TTCA is a known inhibitor of Toxoplasma gondii orotate (B1227488) phosphoribosyltransferase, an enzyme essential for the parasite's replication.[3] This makes it a potential starting point for the development of antiparasitic drugs.
-
Antimicrobial and Antitumor Activity: Metal complexes of this compound, particularly with Fe(II) and Mn(II), have demonstrated significant antimicrobial and antitumor activities.[3] Some of these complexes have shown lower IC₅₀ values against certain cancer cell lines compared to established drugs like cisplatin.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to evaluate the cytotoxic activity of compounds like this compound and its derivatives is the MTT assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 638-16-4 | [1][2][3] |
| Molecular Formula | C₃H₃N₃S₃ | [1][2][3] |
| Molecular Weight | 177.27 g/mol | [2][3] |
| Appearance | Yellow amorphous powder/crystals | [2][6] |
| Melting Point | >300 °C | [2] |
| pKa values | 5.7, 8.4, 11.4 | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [2][6] |
| Tetrahydrofuran (THF) | Soluble | |
| Dioxane | Slightly soluble | |
| Acetone | Slightly soluble | |
| Methanol | Slightly soluble |
Table 3: Biological Activity (IC₅₀ Values of Metal Complexes)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| TTCA-Fe(II) Complex | G-361, HOS, K-562, MCF-7 | Lower than cisplatin | [3] |
| TTCA-Mn(II) Complex | G-361, HOS, K-562, MCF-7 | Lower than cisplatin | [3] |
Safety and Handling
This compound is considered an irritant to the eyes, respiratory system, and skin.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound (CAS 638-16-4) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure, characterized by the presence of three thiol groups on a triazine ring, allows for a rich chemistry, including the formation of coordination polymers and its use as a crosslinking agent. Furthermore, its demonstrated biological activities, such as enzyme inhibition and the antitumor properties of its metal complexes, make it a molecule of interest for drug development professionals. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists working with this versatile compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 638-16-4 [chemicalbook.com]
- 3. Thiocyanuric acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labsolu.ca [labsolu.ca]
- 7. CS265150B1 - Process for preparing 2,4,6-trimeryl-apto-1,3,5-triazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
Trithiocyanuric Acid: A Technical Guide for Researchers
An In-depth Examination of its Properties, Synthesis, and Applications in Drug Development
Trithiocyanuric acid (TCA), also known as 1,3,5-triazine-2,4,6-trithiol, is a sulfur-rich heterocyclic compound with a symmetrical triazine core.[1] Its unique structure, featuring three thiol groups, has garnered significant interest for various industrial and research applications, particularly in the realm of drug development and materials science. This technical guide provides a comprehensive overview of its fundamental properties, synthesis protocols, and its emerging role in advanced drug delivery systems.
Core Chemical and Physical Properties
This compound is a yellow, amorphous powder.[2] It is characterized by its planar molecular structure, which forms extensive hydrogen-bonded networks, contributing to its high melting point.[3] The compound is slightly soluble in water and is considered an irritant.[2][4]
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₃S₃ | [4][5][6][7] |
| Molecular Weight | ~177.27 g/mol | [2][5][6][7] |
| IUPAC Name | 1,3,5-triazinane-2,4,6-trithione | [4] |
| CAS Number | 638-16-4 | [1][2][5][6] |
| Melting Point | >300 °C | [2][5][7] |
| Appearance | Yellow solid/amorphous powder | [2][3] |
| pKa Values | 5.7, 8.4, 11.4 | [3] |
| Water Solubility | Slightly soluble | [2] |
Experimental Protocols: Synthesis
The synthesis of this compound and its derivatives can be achieved through several methods. The most common approaches are detailed below.
Synthesis from Cyanuric Chloride
A modern and widely reported method for synthesizing this compound involves the nucleophilic substitution of cyanuric chloride (C₃N₃Cl₃).[1][3]
-
Principle : This method leverages the three labile chlorine atoms on the cyanuric chloride ring, which can be sequentially substituted by sulfur-containing nucleophiles.
-
Methodology :
-
Cyanuric chloride is reacted with a sulfurating agent, such as sodium hydrosulfide (B80085) (NaSH).[3]
-
The reaction proceeds as a nucleophilic substitution, where the hydrosulfide ions displace the chloride ions on the triazine ring.
-
The reaction yields this compound and a salt byproduct (e.g., sodium chloride).[3]
-
Control of reaction conditions (temperature, stoichiometry) is crucial for achieving complete substitution and high purity.
-
One-Pot Synthesis of Redox-Responsive Nanoparticles for Drug Delivery
A facile, one-pot synthesis method has been developed for creating redox-responsive drug delivery systems based on this compound nanoparticles (TTCA NPs).[8][9] These systems are particularly promising for cancer therapy due to their ability to release drugs in the high-glutathione (GSH) environment of tumor cells.[8][9]
-
Principle : This protocol relies on the oxidation of the three thiol groups on the TCA molecule to form disulfide bonds, leading to the self-assembly of nanoparticles. The inclusion of a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) enhances stability and biocompatibility.
-
Detailed Methodology :
-
Preparation : this compound (TTCA) and a stabilizing agent (e.g., PEG-dithiol) are dissolved in a suitable solvent. The therapeutic drug to be encapsulated (e.g., Doxorubicin) is added to this solution.
-
Nanoparticle Formation : A mild oxidizing agent is introduced to the mixture. This initiates the formation of disulfide bonds between the thiol groups of the TTCA molecules and the stabilizing agent. This cross-linking process leads to the formation of nanoparticles, effectively encapsulating the drug within the polymer matrix.
-
Purification : The resulting nanoparticle suspension is purified, typically through dialysis or centrifugation, to remove unreacted reagents and non-encapsulated drug molecules.
-
Characterization : The morphology, size, stability, and drug-loading capacity of the synthesized nanoparticles are thoroughly investigated using techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS).
-
Caption: Workflow for the one-pot synthesis of drug-loaded TTCA nanoparticles.
Applications in Drug Development: Redox-Responsive Systems
The primary application of this compound in modern drug development is as a core component of redox-responsive drug delivery systems.[8][9] These systems are designed to be stable in the bloodstream and healthy tissues but to rapidly release their therapeutic payload in response to the specific redox environment found within tumor cells.[8]
Mechanism of Action
The efficacy of TTCA-based nanoparticles stems from the significant difference in glutathione (B108866) (GSH) concentration between the intracellular environment of tumor cells and the extracellular space or normal cells.
-
In Normal Tissues (Low GSH) : The disulfide bonds that form the nanoparticle structure are stable, keeping the encapsulated drug securely contained. This minimizes systemic toxicity and off-target effects.
-
In Tumor Cells (High GSH) : Tumor cells maintain a highly reductive environment with GSH concentrations that are orders of magnitude higher than in healthy tissues. GSH, a natural antioxidant, readily cleaves the disulfide bonds within the nanoparticles.
-
Drug Release : This cleavage leads to the disassembly of the nanoparticle matrix and the rapid, targeted release of the encapsulated drug directly inside the cancer cell, maximizing its therapeutic effect.
This targeted release mechanism enhances drug delivery efficiency while minimizing toxicity to healthy cells.[8][9]
Caption: Logical flow of TTCA nanoparticle drug release mechanism.
References
- 1. This compound | 638-16-4 | Benchchem [benchchem.com]
- 2. This compound | 638-16-4 [chemicalbook.com]
- 3. Thiocyanuric acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95 638-16-4 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound [stenutz.eu]
- 8. openlab.itmo.ru [openlab.itmo.ru]
- 9. One-Pot Synthesis of Affordable Redox-Responsive Drug Delivery System Based on this compound Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety of Trithiocyanuric Acid
This technical guide provides a comprehensive overview of the safety information for trithiocyanuric acid, compiled from various Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this compound. This document summarizes key safety data, outlines general experimental protocols for toxicity testing, and presents logical workflows for safe handling and emergency response.
Chemical Identification and Physical Properties
This compound, also known as 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, is a yellow crystalline powder.[1] It is characterized by the following properties:
| Property | Value | References |
| Molecular Formula | C3H3N3S3 | [2][3][4][5] |
| Molar Mass | 177.26 - 177.27 g/mol | [2][3][5][6] |
| Appearance | Yellow powder, chunks, or crystalline powder | [1][2][3][4][5] |
| Melting Point | >300 °C | [2][3][5][7] |
| Solubility | Slightly soluble in water | [1][3][8] |
| CAS Number | 638-16-4 | [1][4][5][9] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity and irritation.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9][10] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[4][11] |
| Specific target organ toxicity - single exposure | Category 3 | May cause respiratory irritation[4][12][13] |
GHS Label Elements:
-
Pictogram:
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[9][13][14]
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[2] The available quantitative data for acute toxicity is:
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 9500 mg/kg[2][4] |
It is important to note that while some sources classify it as "Harmful if swallowed," the reported LD50 value is relatively high. This discrepancy may be due to different classification criteria or the use of other data. Researchers should handle this chemical with caution. The substance may cause irritation to the eyes, skin, and respiratory tract.[2][3]
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in the SDS are not publicly available. However, a general methodology for determining the acute oral LD50, based on OECD Guideline 423, is described below. This provides a framework for understanding how such data is generated.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
Storage:
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][9][13]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[2][9][12] Gloves should be inspected before use, and proper glove removal technique should be followed.[12]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., P95 or P1).[2][9][12]
First-Aid and Emergency Procedures
In case of exposure, follow these first-aid measures and seek medical attention.
First-Aid Measures:
| Exposure Route | First-Aid Procedure | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [2][9][12] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. | [2][9][15] |
| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. | [2][9][15] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [2][9][12] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][9][12][16]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition, including carbon oxides, nitrogen oxides, and sulfur oxides.[2][14][16][17]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][9][17]
Accidental Release Measures:
The following diagram illustrates the logical flow of actions in case of an accidental release.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures and recommended storage conditions.[1][2][12][14]
-
Conditions to Avoid: Dust generation, excess heat, and moisture.[2][12]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][12][13][14][15]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[2][14][17]
Ecological and Disposal Considerations
-
Ecological Information: Some sources indicate that the trisodium (B8492382) salt is harmful to aquatic life with long-lasting effects.[14] However, for this compound itself, comprehensive ecological data is largely unavailable in the reviewed SDSs.[12] Discharge into the environment should be avoided.[9]
-
Disposal Considerations: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[9][18] Contaminated packaging should be treated as the product itself.[9][12]
This guide is intended to provide a summary of safety information and does not replace the need for a thorough review of the specific Safety Data Sheet provided by the supplier before handling the material. Always adhere to good laboratory practices.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chembk.com [chembk.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemimpex.com [chemimpex.com]
- 6. discofinechem.com [discofinechem.com]
- 7. This compound 95 638-16-4 [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. combi-blocks.com [combi-blocks.com]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Crystal Structure of Trithiocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trithiocyanuric acid (TTCA), a sulfur analogue of cyanuric acid, is a heterocyclic compound of significant interest in supramolecular chemistry and materials science. Its propensity to form extensive hydrogen-bonding networks makes it a valuable building block in the design of cocrystals and coordination polymers. Understanding the crystal structure of TTCA is fundamental to harnessing its properties for applications ranging from drug development to the creation of novel materials.
This technical guide provides a comprehensive analysis of the crystal structure of this compound, addressing the challenges in characterizing its pure form and the insights gained from its numerous cocrystal structures. Detailed experimental protocols, quantitative crystallographic data, and visualizations of its structural features are presented to serve as a valuable resource for researchers in the field.
The Crystal Structure of Pure this compound
A significant challenge in the structural elucidation of pure this compound is the difficulty in growing single crystals suitable for X-ray diffraction analysis. Attempts to crystallize TTCA from solution often result in the formation of solvate cocrystals.[1][2] Consequently, the crystal structure of pure TTCA was determined from high-resolution powder X-ray diffraction (PXRD) data.[1]
The structure was solved using a direct-space genetic algorithm and refined using the Rietveld method.[1] This analysis revealed that pure TTCA crystallizes in the triclinic space group P-1.[1]
Crystallographic Data for Pure this compound
The unit cell parameters for pure this compound, as determined from powder X-ray diffraction data, are summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8571(4) |
| b (Å) | 7.0475(3) |
| c (Å) | 8.7999(6) |
| α (°) | 102.990(6) |
| β (°) | 92.874(6) |
| γ (°) | 110.470(4) |
| Volume (ų) | 328.28 |
| Data sourced from Guo et al. (2006).[1] |
Crystal Structures of this compound Cocrystals
The study of this compound cocrystals provides invaluable insights into its intermolecular interactions and supramolecular chemistry. These cocrystals are readily formed with a variety of coformers, and their structures can be determined with high precision using single-crystal X-ray diffraction. This guide presents data for two representative cocrystals: one with 2,2'-bipyridyl and another with 4-methylbenzohydrazide (B1294431).[2]
Crystallographic Data for this compound Cocrystals
Both the 2,2'-bipyridyl and 4-methylbenzohydrazide cocrystals of this compound crystallize in the monoclinic crystal system.[2] The key crystallographic data for these cocrystals are presented below.
| Parameter | TTCA : 2,2'-bipyridyl (2:1) | TTCA : 4-methylbenzohydrazide (1:1) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 18.093(4) | 13.911(3) |
| b (Å) | 8.851(2) | 11.231(2) |
| c (Å) | 12.011(2) | 18.211(4) |
| α (°) | 90 | 90 |
| β (°) | 108.91(3) | 109.87(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1819.3(7) | 2673.3(9) |
| Data sourced from Wzgarda-Raj et al. (2021).[2] |
Experimental Protocols
Structure Determination from Powder X-ray Diffraction (Pure this compound)
The determination of the crystal structure of pure this compound from powder diffraction data involved the following key steps[1]:
-
Sample Preparation : A polycrystalline sample of commercially obtained pure this compound was used.
-
Data Collection : High-resolution powder X-ray diffraction data were collected.
-
Structure Solution : A direct-space genetic algorithm technique was employed to find the most probable crystal structure from the powder diffraction pattern.
-
Structure Refinement : The structural model obtained from the genetic algorithm was then refined using the Rietveld method to achieve the best possible fit between the calculated and experimental diffraction patterns.
Single-Crystal X-ray Diffraction (this compound Cocrystals)
The general protocol for the synthesis and crystallographic analysis of this compound cocrystals is as follows[2]:
-
Cocrystal Synthesis : Equimolar amounts of this compound and the coformer (e.g., 2,2'-bipyridyl or 4-methylbenzohydrazide) are dissolved in a suitable solvent, such as ethanol. The solution is then allowed to evaporate slowly at room temperature.
-
Crystal Selection and Mounting : A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Hydrogen Bonding Patterns in this compound Crystals
This compound molecules in the solid state are organized through extensive N-H···S hydrogen bonds, forming characteristic supramolecular synthons, most notably the R²₂(8) ring motif.[2]
Caption: Common N-H···S hydrogen bonding motif in TTCA.
Generalized Experimental Workflow for Crystal Structure Analysis
The workflow for determining the crystal structure of a compound like this compound, whether from a single crystal or a powder sample, follows a series of well-defined steps.
Caption: Workflow for crystal structure determination.
Conclusion
The crystal structure of this compound presents a fascinating case study in modern crystallography. While the pure form has eluded traditional single-crystal analysis, advanced powder diffraction techniques have successfully unveiled its triclinic structure. Furthermore, the extensive family of TTCA cocrystals, readily analyzed by single-crystal X-ray diffraction, has provided a deep understanding of its hydrogen bonding capabilities and supramolecular behavior. This guide offers a consolidated resource of the key crystallographic data and experimental methodologies, which are essential for researchers leveraging the unique properties of this compound in crystal engineering and drug development.
References
Theoretical Exploration of Trithiocyanuric Acid's Electronic Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trithiocyanuric acid (TTCA), a heterocyclic compound with a triazine core, has garnered significant interest in diverse fields, including materials science and medicinal chemistry, owing to its unique structural and electronic properties. This technical guide delves into the theoretical studies that have elucidated the electronic characteristics of TTCA, providing a comprehensive overview of its tautomeric forms, calculated electronic properties, and the computational methodologies employed in these investigations.
Core Concepts: Tautomerism and Electronic Properties
This compound can exist in different tautomeric forms, with the thione and thiol forms being the most significant. Theoretical studies, predominantly employing Density Functional Theory (DFT), have consistently shown that the trithione form is the most stable tautomer in the solid state.[1][2] Understanding the electronic properties of these tautomers is crucial for predicting their reactivity, intermolecular interactions, and potential applications.
Key electronic properties that have been theoretically investigated include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.
-
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state.
-
Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state.
-
Dipole Moment: A measure of the polarity of a molecule, which influences its solubility and intermolecular interactions.
Quantitative Electronic Properties of this compound
Theoretical calculations have provided valuable quantitative data on the electronic properties of TTCA. The following table summarizes key findings from various DFT studies. It is important to note that the calculated values can vary depending on the level of theory (functional and basis set) employed.
| Property | Thione Tautomer Value | Level of Theory | Reference |
| HOMO Energy | -7.617 eV | B3LYP/DNP (gas phase) | [3] |
| LUMO Energy | -4.301 eV | B3LYP/DNP (gas phase) | [3] |
| HOMO-LUMO Gap (ΔE) | 3.316 eV | B3LYP/DNP (gas phase) | [3] |
| Ionization Potential | 7.617 eV | B3LYP/DNP (gas phase) | [3] |
| Electron Affinity | 4.301 eV | B3LYP/DNP (gas phase) | [3] |
Experimental and Computational Protocols
The theoretical investigation of this compound's electronic properties typically follows a systematic computational workflow. Density Functional Theory (DFT) as implemented in software packages like Gaussian is a widely used approach.[4]
Detailed Computational Methodology
A standard protocol for calculating the electronic properties of TTCA using DFT is outlined below:
-
Molecular Structure Preparation: The initial 3D structure of the desired this compound tautomer is constructed using a molecular builder.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step to ensure that the subsequent calculations are performed on a stable structure.
-
Method: A popular choice is the B3LYP functional with a basis set such as 6-31G(d) or larger for better accuracy.[4]
-
Keywords (in Gaussian): #p B3LYP/6-31G(d) Opt
-
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[4]
-
Keywords (in Gaussian): #p B3LYP/6-31G(d) Freq
-
-
Electronic Property Calculation: Once a stable structure is confirmed, single-point energy calculations are performed to determine the electronic properties.
-
HOMO and LUMO Energies: These are typically part of the standard output of a DFT calculation.
-
Ionization Potential and Electron Affinity: These can be estimated using Koopmans' theorem, where the ionization potential is approximated as the negative of the HOMO energy, and the electron affinity as the negative of the LUMO energy. More accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation or anion.
-
Dipole Moment: This is also a standard output of most DFT calculation packages.
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
An In-depth Technical Guide to Trithiocyanuric Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trithiocyanuric acid (TTCA), a heterocyclic compound with a triazine core and three thiol groups, has a rich history deeply rooted in the development of 19th-century organic chemistry. From its early discovery stemming from the investigation of thiocyanic acid polymerization to its modern-day applications as a versatile chemical intermediate, crosslinking agent, and corrosion inhibitor, TTCA continues to be a molecule of significant interest. This guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and key applications. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for historical and modern synthesis, and visualizations of key chemical pathways and workflows.
Discovery and Historical Context
The journey to the discovery of this compound is intricately linked with the pioneering work of 19th-century chemists on cyanogen (B1215507) and its derivatives.
Early Investigations of Cyanic and Thiocyanic Acids:
The story begins with the exploration of cyanic acid and its sulfur analog, thiocyanic acid. In the 1820s, Friedrich Wöhler, a prominent German chemist, conducted extensive studies on cyanic acid[1]. His work, along with that of Justus von Liebig, on cyanates and their isomers laid the foundational understanding of this class of compounds[2][3][4]. This period was crucial for the development of organic chemistry, challenging the vitalism theory and establishing that organic compounds could be synthesized from inorganic precursors[1][2].
The sulfur analog, thiocyanic acid (HSCN), was also a subject of investigation. It was known that thiocyanic acid is unstable and prone to polymerization, especially in acidic and warm conditions[5]. This polymerization leads to the formation of a yellow, amorphous solid.
First Synthesis by A. Claus (1876):
The historical synthesis relied on the inherent instability of thiocyanic acid, which readily undergoes trimerization to form the more stable 1,3,5-triazine (B166579) ring structure of this compound.
Chemical Structure and Tautomerism
This compound exists as a dynamic equilibrium of tautomeric forms: the trithione and trithiol forms.
-
Trithione Form (1,3,5-Triazinane-2,4,6-trithione): This is the more stable tautomer in the solid state. It consists of a triazine ring with three C=S double bonds and hydrogen atoms attached to the nitrogen atoms.
-
Trithiol Form (1,3,5-Triazine-2,4,6-trithiol): This tautomer has three C-S single bonds with hydrogen atoms attached to the sulfur atoms, resulting in three thiol (-SH) groups.
The equilibrium between these two forms is influenced by factors such as the solvent and temperature. Spectroscopic evidence, including FT-IR and NMR data, confirms the predominance of the trithione form in the solid state[3][6].
Quantitative Data
The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃N₃S₃ | [7][8] |
| Molecular Weight | 177.27 g/mol | [7][8][9] |
| Appearance | Yellow amorphous or crystalline powder | [7][8] |
| Melting Point | >300 °C (decomposes) | [1][8][10] |
| Density | ~1.589 g/cm³ (estimate) | [8] |
| pKa₁ | 5.7 | [5] |
| pKa₂ | 8.4 | [5] |
| pKa₃ | 11.4 | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble/Slightly soluble | [8][10][11][12] |
| Methanol | Slightly soluble | [12] |
| Acetone (B3395972) | Slightly soluble | [12] |
| Dioxane | Slightly soluble | [12] |
| Tetrahydrofuran (THF) | Soluble | [12] |
| Cellosolve | Soluble | [12] |
| Polar Solvents | Generally more soluble | [11] |
| Organic Solvents | Varies | [11] |
Table 3: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts | Reference(s) |
| FT-IR (cm⁻¹) | ~3100-2800 (N-H stretching), ~1520 (C=N stretching), ~1150 (C=S stretching), ~800 (ring vibrations) | [2][6] |
| Raman (cm⁻¹) | Bands corresponding to C=S stretching, C-N stretching, and ring deformation modes. | [7] |
| ¹H NMR (ppm) | A broad singlet in the range of 11-13 ppm in DMSO-d₆, corresponding to the N-H protons. | [7] |
| ¹³C NMR (ppm) | A single peak around 175-180 ppm in DMSO-d₆, corresponding to the three equivalent C=S carbons. | [9][13] |
| UV-Vis (nm) | Absorption maxima in the UV region, influenced by the tautomeric form and solvent. | [8] |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis of this compound.
Historical Synthesis: Polymerization of Thiocyanic Acid
This method, reflecting the early discoveries, relies on the in-situ formation and subsequent trimerization of thiocyanic acid.
Materials:
-
Potassium thiocyanate (B1210189) (KSCN)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
A concentrated aqueous solution of potassium thiocyanate is prepared and cooled in an ice bath.
-
Slowly, and with constant stirring, concentrated sulfuric acid is added dropwise to the cooled potassium thiocyanate solution. This reaction generates free thiocyanic acid.
-
The reaction mixture is allowed to warm to room temperature and then gently heated.
-
As the temperature rises, the unstable thiocyanic acid polymerizes and precipitates as a yellow solid.
-
The precipitate, this compound, is collected by filtration, washed with cold water to remove any unreacted starting materials and byproducts, and then dried.
Modern Synthesis: From Cyanuric Chloride
A more common and controlled modern synthesis involves the reaction of cyanuric chloride with a source of sulfide (B99878) ions.
Materials:
-
Cyanuric chloride (C₃N₃Cl₃)
-
Sodium hydrosulfide (B80085) (NaSH) or Sodium Sulfide (Na₂S)
-
Water or an organic solvent (e.g., acetone, THF)
-
A base (e.g., sodium carbonate or sodium hydroxide) to neutralize the HCl produced.
Procedure:
-
Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone or water) and the solution is cooled to 0-5 °C in an ice bath[14].
-
A solution of sodium hydrosulfide (or sodium sulfide) is prepared in water.
-
The sodium hydrosulfide solution is added dropwise to the cyanuric chloride solution while maintaining the low temperature and stirring vigorously[14]. The reaction is highly exothermic.
-
During the addition, a base is added to neutralize the hydrochloric acid that is formed, maintaining a slightly alkaline pH.
-
After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature to ensure complete substitution of the chlorine atoms.
-
The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.
Key Applications and Logical Relationships
This compound's unique structure, with its triazine ring and three reactive thiol groups, lends itself to a variety of applications.
Crosslinking Agent in Polymer Chemistry
One of the primary industrial uses of this compound is as a crosslinking or vulcanizing agent for various polymers, particularly halogenated rubbers like acrylate (B77674) rubber, chloroprene (B89495) rubber, and chlorinated polyethylene[15][16][17].
Mechanism of Action: The thiol groups (-SH) of this compound can react with active sites on the polymer chains, forming stable C-S-C crosslinks. This process creates a three-dimensional network structure within the polymer, which significantly enhances its mechanical properties, such as tensile strength, elasticity, and resistance to heat, oil, and chemicals[15].
Corrosion Inhibitor
This compound and its salts have demonstrated effectiveness as corrosion inhibitors for various metals, including copper and steel, in acidic and neutral environments[13][18][19][20][21].
Mechanism of Action: The molecule adsorbs onto the metal surface through the sulfur and nitrogen atoms. The lone pairs of electrons on these atoms interact with the vacant d-orbitals of the metal, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment and thus preventing oxidation. The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation)[13][18][21].
Other Applications
-
Analytical Chemistry: Used as a reagent for the detection and quantification of heavy metals due to the strong chelating ability of its thiol groups[10].
-
Pharmaceutical and Agrochemical Synthesis: Serves as a building block for the synthesis of various biologically active compounds[10][17].
-
Heavy Metal Scavenger: Its ability to form stable complexes with heavy metal ions makes it useful in wastewater treatment[5].
Conclusion
This compound, a molecule with a history stretching back to the foundational era of organic chemistry, remains a compound of significant scientific and industrial importance. Its discovery through the polymerization of thiocyanic acid paved the way for the development of modern synthesis routes from cyanuric chloride. The unique properties of TTCA, particularly the reactivity of its thiol groups and the stability of its triazine core, have led to its widespread use as a crosslinking agent, corrosion inhibitor, and versatile chemical intermediate. The detailed understanding of its synthesis, properties, and mechanisms of action, as outlined in this guide, provides a valuable resource for researchers and professionals working in chemistry, materials science, and drug development.
References
- 1. This compound 95 638-16-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thiocyanuric acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound | 638-16-4 [chemicalbook.com]
- 9. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labsolu.ca [labsolu.ca]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nj-chem.com [nj-chem.com]
- 16. China Rubber Auxiliaries,Oxidation Protection,Vulcanizing Agents Rubber Auxiliaries,Factory [kopeochemical.com]
- 17. Vulcanizing Agent: What It Is & How It Works [accio.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
An In-depth Technical Guide on the Physical Properties of Trithiocyanuric Acid
This technical guide provides a comprehensive overview of the physical appearance and odor of trithiocyanuric acid (TTCA), also known as 1,3,5-triazine-2,4,6-trithiol. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and structural visualizations.
Physical Appearance
This compound is a solid compound at room temperature.[1] Its visual characteristics can vary depending on the purity and the method of preparation. Generally, it is described as a crystalline powder.[2][3] The color is most frequently reported as yellow, but ranges from white and off-white to light yellow and even green.[1][2][3][4][5][6] Some sources describe it specifically as a yellow amorphous powder.[5]
The crystalline structure of TTCA has been a subject of detailed study. Unlike its oxygen analog, cyanuric acid, determining the crystal structure of pure TTCA proved challenging as it tends to form solvate cocrystals from solution.[7] However, its structure was successfully determined directly from polycrystalline powder samples.[7] The crystal structure reveals that TTCA molecules are planar and form extended hydrogen-bonded networks, resulting in a sheet-like structure.[4][7] This molecular arrangement contributes to the compound's high melting point.[4] The crystal system for cocrystals of TTCA has been identified as monoclinic.[8]
Odor Profile
This compound is consistently reported to be an odorless compound.[1][2]
Quantitative Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₃H₃N₃S₃ | [2][3][9][10] |
| Molecular Weight | 177.27 g/mol | [3][9] |
| Appearance | White, off-white, yellow to green crystalline powder | [1][2][3][4][6] |
| Odor | Odorless | [1][2] |
| Melting Point | >300 °C | [3][5][9] |
| Density (estimate) | 1.589 g/cm³ | [9] |
| Water Solubility | Slightly soluble / Sparingly soluble | [2][5][9] |
| IUPAC Name | 1,3,5-triazinane-2,4,6-trithione | [6][10] |
| CAS Number | 638-16-4 | [2][3][10] |
Experimental Protocols
The determination of the physical and structural properties of this compound involves several key analytical techniques.
4.1 Crystal Structure Determination by Powder X-ray Diffraction (PXRD)
The crystal structure of pure this compound was elucidated directly from powder X-ray diffraction data due to difficulties in growing single crystals from solution.[7]
-
Sample Preparation: A polycrystalline powder sample of pure TTCA is used. This can be obtained by the desolvation of solvate cocrystals.[7]
-
Data Collection: PXRD data is collected on the sample using a diffractometer.
-
Structure Solution: The structure is solved from the powder data using a direct-space genetic algorithm technique. This computational method explores possible crystal packing arrangements to find the one that best fits the experimental diffraction pattern.[7]
-
Structure Refinement: The solved structure is then refined using the Rietveld method, which minimizes the difference between the experimental and calculated PXRD profiles.[7]
4.2 Spectroscopic Analysis
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to study the vibrational properties and confirm the tautomeric forms of this compound.[11][12]
-
FT-IR Spectroscopy: The FT-IR spectrum of the non-aromatic trithione form of TTCA shows characteristic vibrational peaks at approximately 1528, 1116, and 744 cm⁻¹.[11] The analysis helps in confirming the presence of specific functional groups and the overall molecular structure.
Molecular Structure and Intermolecular Interactions
This compound exists in tautomeric forms, with the thione form being predominant in the solid state.[8][12] The molecules are organized into sheets through extensive intermolecular hydrogen bonding. Specifically, pairs of molecules interact through two N-H···S hydrogen bonds.[7] This robust network of non-covalent interactions is a defining feature of its solid-state structure.
Caption: N-H···S hydrogen bonding between two this compound molecules.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thiocyanuric acid - Wikipedia [en.wikipedia.org]
- 5. This compound | 638-16-4 [chemicalbook.com]
- 6. 140530250 [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. This compound [chembk.com]
- 10. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Heavy Metal Ion Removal from Wastewater using Trithiocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trithiocyanuric acid (TMT), a heterocyclic organic compound with the formula C₃H₃N₃S₃, and its salts have emerged as highly effective agents for the removal of heavy metal ions from industrial wastewater.[1][2] The presence of three thiol groups in the TMT molecule allows for strong chelation with a wide range of heavy metals, forming stable and insoluble precipitates.[2][3] This property makes TMT a valuable tool for environmental remediation and ensuring compliance with stringent discharge regulations.
These application notes provide detailed protocols for the use of this compound, particularly its trisodium (B8492382) salt (TMT-15), and TMT-functionalized nanomaterials for the removal of heavy metal ions from aqueous solutions. The protocols are designed to be adaptable for various research and development applications, including environmental science and process chemistry in drug development where heavy metal catalysts are often employed.
Mechanism of Action
This compound functions as a precipitation and chelating agent. The sulfur atoms in its thiol groups act as soft Lewis bases, exhibiting a high affinity for soft Lewis acid heavy metal ions such as mercury (Hg²⁺), cadmium (Cd²⁺), lead (Pb²⁺), copper (Cu²⁺), silver (Ag⁺), nickel (Ni²⁺), and tin (Sn²⁺).[3][4] The reaction between TMT and heavy metal ions (Mⁿ⁺) can be generalized as follows:
2 C₃N₃S₃³⁻ + 3 M²⁺ → M₃(C₃N₃S₃)₂ (s)
The resulting metal-TMT complexes are highly insoluble and can be easily separated from the wastewater through sedimentation or filtration.[2]
Data Presentation: Heavy Metal Removal Efficiency
The following tables summarize the quantitative data on the removal of various heavy metal ions using different TMT-based materials.
Table 1: Maximum Adsorption Capacities of Fe₃O₄@PVBC–TMT Nanoparticles [3]
| Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) |
| Mn²⁺ | 127.4 |
| Ni²⁺ | 146.6 |
| Cu²⁺ | 180.5 |
| Cd²⁺ | 311.5 |
| Pb²⁺ | 528.8 |
Table 2: Removal Efficiency of Pb²⁺ using Fe₃O₄@PVBC–TMT Nanoparticles at Different Initial Concentrations [3]
| Initial Pb²⁺ Concentration (mg/L) | Removal Efficiency (%) |
| 100 | 99.9 |
| 200 | 99.8 |
| 300 | 99.5 |
Table 3: Adsorption Data for Magnetic Poly(this compound) Polymers (MPTAPs) [5]
| Heavy Metal Ion | Adsorption Capacity (mg/g) | Adsorption Kinetics | pH Range for Applicability |
| Hg²⁺ | 211 | 10 min | 2 - 8 |
Experimental Protocols
Protocol 1: Synthesis of Fe₃O₄@Polyvinylbenzyl Chloride–this compound (Fe₃O₄@PVBC–TMT) Nanoparticles
This protocol describes the synthesis of magnetic nanoparticles functionalized with TMT for enhanced heavy metal removal and easy separation.[1]
Materials:
-
Fe₃O₄@PVBC nanoparticles (synthesized as per previously described methods)
-
This compound (TMT)
-
Potassium iodide (KI)
-
Deionized water
-
Nitrogen gas (N₂)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Sonicator
-
Centrifuge
-
Vacuum oven
Procedure:
-
Disperse 800 mg of Fe₃O₄@PVBC nanoparticles, 1880 mg of TMT, and 560 mg of KI in 50 mL of methanol in a round-bottom flask.
-
Sonicate the mixture to form a colloidal solution.
-
Add 10 mL of triethylamine to the mixture.
-
Transfer the flask to a heating mantle and reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Allow the system to cool to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with methanol and deionized water three times.
-
Dry the final product, Fe₃O₄@PVBC–TMT nanoparticles, in a vacuum oven at 70°C for 8 hours.
Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal
This protocol outlines a general procedure for evaluating the heavy metal removal efficiency of TMT-based materials in a laboratory setting.[1][6]
Materials:
-
Synthesized adsorbent (e.g., Fe₃O₄@PVBC–TMT nanoparticles)
-
Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, etc.)
-
Deionized water
-
0.1 M NaOH and 0.1 M HNO₃ for pH adjustment
Equipment:
-
Erlenmeyer flasks (100 mL)
-
Orbital shaker
-
pH meter
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS)
Procedure:
-
Prepare a series of heavy metal solutions of known concentrations by diluting the stock solutions with deionized water.
-
For each experiment, add a specific amount of the adsorbent (e.g., 10 mg) to a 100 mL Erlenmeyer flask containing a known volume (e.g., 50 mL) of the heavy metal solution.
-
Adjust the initial pH of the solution to the desired value using 0.1 M NaOH or 0.1 M HNO₃.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) for a specified contact time (e.g., ranging from 5 to 180 minutes to study kinetics).
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the initial and final concentrations of the heavy metal ions in the supernatant/filtrate using ICP-MS or AAS.
-
Calculate the removal efficiency and adsorption capacity using the following equations:
-
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g) = ((C₀ - Cₑ) * V) / m
-
Where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal ion (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
Protocol 3: Regeneration of TMT-Based Adsorbents
This protocol provides a method for regenerating the adsorbent for potential reuse.[1]
Materials:
-
Spent adsorbent (after heavy metal adsorption)
-
0.2 M EDTA-2Na solution
-
Deionized water
Equipment:
-
Beaker or flask
-
Shaker or stirrer
-
Centrifuge or filtration apparatus
Procedure:
-
Collect the spent adsorbent after the adsorption experiment.
-
Wash the adsorbent with deionized water to remove any unbound metal ions.
-
Suspend the adsorbent in a 0.2 M EDTA-2Na solution.
-
Agitate the mixture for 2 hours to allow the EDTA to chelate and remove the bound heavy metals.
-
Separate the regenerated adsorbent by centrifugation or filtration.
-
Wash the adsorbent thoroughly with deionized water to remove any residual EDTA and desorbed metal ions.
-
Dry the regenerated adsorbent for reuse in subsequent adsorption cycles.
Visualizations
Caption: Experimental workflow for heavy metal removal using TMT-based adsorbents.
References
Application Notes and Protocols: Trithiocyanuric Acid as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Trithiocyanuric acid (TMT), also known as 2,4,6-trimercapto-1,3,5-triazine, is a heterocyclic organic compound with a symmetrical triazine ring containing three thiol groups. These functional groups, rich in sulfur and nitrogen heteroatoms as well as pi-electrons, make TMT a highly effective corrosion inhibitor. This document provides a comprehensive overview of the application of this compound as a corrosion inhibitor for steel, detailing its mechanism of action, experimental evaluation protocols, and performance data. Theoretical studies using Density Functional Theory (DFT) suggest that TMT is a promising corrosion inhibitor for mild steel, indicating effective interaction with the metal surface.[1]
Mechanism of Action
The corrosion inhibition of steel by this compound is primarily attributed to its adsorption onto the metal surface, forming a protective barrier that isolates the steel from the corrosive environment. The TMT molecule contains multiple active centers, including sulfur and nitrogen atoms and the triazine ring, which facilitate strong adsorption.
The inhibition mechanism involves:
-
Adsorption: TMT molecules adsorb onto the steel surface through the lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the triazine ring. This process can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding).
-
Protective Film Formation: The adsorbed TMT molecules form a thin, stable, and uniform protective film on the steel surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as Cl⁻, SO₄²⁻, and O₂) to the metal surface.
-
Blocking of Active Sites: The inhibitor molecules preferentially adsorb at the active sites on the steel surface, thereby blocking the anodic (iron dissolution) and cathodic (oxygen reduction or hydrogen evolution) reactions of the corrosion process.
The proposed mechanism of TMT adsorption on a steel surface is illustrated in the diagram below.
Quantitative Data on Corrosion Inhibition
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using various experimental techniques. The following tables summarize illustrative quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl), based on typical results for effective inhibitors.
Table 1: Weight Loss Measurements
| TMT Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank | 150.2 | 12.5 | - |
| 0.1 | 45.1 | 3.7 | 70.0 |
| 0.5 | 22.5 | 1.9 | 85.0 |
| 1.0 | 12.0 | 1.0 | 92.0 |
| 2.0 | 7.5 | 0.6 | 95.0 |
Table 2: Potentiodynamic Polarization Data
| TMT Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -450 | 250 | 70 | 120 | - |
| 0.1 | -440 | 75 | 68 | 115 | 70.0 |
| 0.5 | -432 | 37.5 | 65 | 110 | 85.0 |
| 1.0 | -425 | 20 | 62 | 108 | 92.0 |
| 2.0 | -418 | 12.5 | 60 | 105 | 95.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| TMT Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 150 | 200 | - |
| 0.1 | 500 | 120 | 70.0 |
| 0.5 | 1000 | 80 | 85.0 |
| 1.0 | 1875 | 50 | 92.0 |
| 2.0 | 3000 | 30 | 95.0 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on steel are provided below.
Weight Loss Method
This gravimetric method provides a direct measure of material loss due to corrosion.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers (e.g., 240, 400, 600, 800, 1200 grit)
-
Analytical balance (±0.1 mg accuracy)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Glass beakers and thermostat
-
Acetone and distilled water
Protocol:
-
Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (A × t × ρ)
-
where ΔW is the weight loss in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy provide insights into the corrosion kinetics and the inhibition mechanism.
Materials and Equipment:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Ag/AgCl or Saturated Calomel Electrode; counter electrode: platinum wire or graphite (B72142) rod)
-
Mild steel specimen for the working electrode
-
Corrosive medium with and without inhibitor
Protocol for Potentiodynamic Polarization (PDP):
-
Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish, then clean and dry it as described in the weight loss protocol.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting polarization curve (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency using the equation:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Protocol for Electrochemical Impedance Spectroscopy (EIS):
-
Use the same electrochemical cell setup and electrode preparation as for the PDP measurements.
-
After the OCP has stabilized, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the equation:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Surface Analysis (X-ray Photoelectron Spectroscopy - XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol:
-
Immerse mild steel coupons in the corrosive solution with and without the optimal concentration of TMT for a specified duration.
-
After immersion, gently rinse the coupons with distilled water to remove any loosely adsorbed species and dry them carefully.
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans for the elements of interest (e.g., Fe 2p, O 1s, N 1s, S 2p, C 1s).
-
Analyze the binding energies and peak shapes to determine the chemical states of the elements and confirm the adsorption of TMT on the steel surface.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic environments. Its effectiveness stems from its ability to adsorb onto the steel surface and form a protective barrier. The experimental protocols outlined in this document provide a robust framework for evaluating the performance of TMT and other potential corrosion inhibitors. The quantitative data, though illustrative, highlight the substantial reduction in corrosion rate that can be achieved. Further research, including surface analysis techniques, can provide deeper insights into the inhibition mechanism and aid in the development of more advanced corrosion protection strategies.
References
Application Notes and Protocols: Trithiocyanuric Acid in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trithiocyanuric acid (TCY), also known as 1,3,5-triazine-2,4,6-trithiol, is a versatile, non-sulfur vulcanizing agent employed in the crosslinking of specialty elastomers. Its application is particularly prominent in the vulcanization of polymers that are challenging to cure with conventional sulfur-based systems, such as those with saturated backbones or specific reactive groups. TCY is recognized for its ability to impart exceptional heat, oil, and compression set resistance to the final vulcanizate, making it a critical component in the production of high-performance rubber articles for demanding applications in the automotive, aerospace, and chemical industries.
These application notes provide a comprehensive overview of the use of this compound in rubber vulcanization, including its mechanism of action, effects on rubber properties, and detailed experimental protocols for its application.
Mechanism of Vulcanization
The vulcanization mechanism of this compound is contingent on the chemical nature of the elastomer. In halogenated polymers, such as chloroprene (B89495) rubber (CR) and chlorinated polyethylene (B3416737) (CPE), the primary crosslinking reaction involves the nucleophilic substitution of the active halogen atoms on the polymer backbone by the thiol groups of TCY. This reaction results in the formation of stable, heat-resistant thioether crosslinks. The process is typically facilitated by an acid acceptor, such as magnesium oxide or zinc oxide, which neutralizes the hydrogen halide byproduct.
In carboxylated elastomers, the vulcanization can proceed through an esterification reaction between the carboxylic acid groups on the polymer and the thiol groups of TCY. This process is often catalyzed by the presence of an activator system.
For peroxide-cured systems, this compound can act as a co-agent. In this role, it reacts with the polymer radicals generated by the peroxide decomposition, leading to a more efficient crosslinking network and improved properties of the vulcanizate.
A simplified representation of the crosslinking mechanism in a halogenated polymer is depicted below.
Application Notes and Protocols for Photocatalytic Hydrogen Production using Trithiocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trithiocyanuric acid (TTCA) as a photocatalyst for hydrogen production.
This compound, a non-covalent, hydrogen-bonded aggregate, has emerged as a promising, metal-free photocatalyst for visible-light-driven hydrogen evolution.[1] Its efficacy stems from its strong visible light absorption, attributed to the n→π* electronic transition involving the sulfur atoms' lone pair electrons and the triazine groups.[1] This unique electronic structure, combined with the aggregate formation that aids in charge delocalization and extends the lifespan of photogenerated charges, allows TTCA to meet the thermodynamic requirements for water splitting.[1]
Data Presentation
The following table summarizes the key quantitative data reported for photocatalytic hydrogen production using this compound and its composites.
| Photocatalyst System | Sacrificial Agent | Co-catalyst | Light Source | Hydrogen Evolution Rate (HER) | Apparent Quantum Yield (AQY) | Stability | Reference |
| This compound (TTCA) | Triethanolamine (B1662121) | Not Specified | Visible Light (λ > 400 nm) | Not explicitly quantified in mmol g⁻¹ h⁻¹ | 9.1% at 400 nm | Stable for at least four cycles with no significant decrease in HER | [1] |
| Polymeric Carbon Nitride (PCN) with TTCA | Not Specified | Not Specified | Not Specified | ~7 times higher than pristine PCN | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TTCA)
This protocol describes the synthesis of this compound from its sodium salt.[1]
Materials:
-
This compound trisodium (B8492382) salt nonahydrate (Na₃TMT·9H₂O)
-
Concentrated hydrochloric acid (HCl, 12.1 N)
-
Deionized water
Procedure:
-
Dissolve 100 g of Na₃TMT·9H₂O in 350 mL of deionized water.
-
Filter the solution to remove any insoluble impurities.
-
To the filtrate, add 61 mL of concentrated hydrochloric acid. A yellow precipitate of this compound will form immediately.
-
Stir the mixture to ensure complete precipitation.
-
Separate the precipitate by filtration.
-
Wash the precipitate thoroughly with a copious amount of deionized water to remove any remaining salts.
-
Dry the final product at 110°C to obtain pure this compound.
Protocol 2: Photocatalytic Hydrogen Evolution
This protocol outlines the general procedure for evaluating the photocatalytic hydrogen production activity of this compound.
Materials:
-
This compound (photocatalyst)
-
Triethanolamine (TEOA, sacrificial electron donor)
-
Deionized water
-
Photoreactor (e.g., a sealed quartz vessel)
-
Light source (e.g., a 300W Xenon lamp with a 400 nm cutoff filter for visible light)
-
Gas chromatograph (GC) for hydrogen quantification
Procedure:
-
Disperse a specific amount of this compound powder (e.g., 50 mg) in an aqueous solution containing a sacrificial agent (e.g., 10 vol% triethanolamine in 100 mL of water) in the photoreactor.
-
Seal the reactor and thoroughly degas the suspension by purging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Position the photoreactor under the light source and ensure constant stirring to maintain a uniform suspension.
-
Initiate irradiation and periodically take gas samples from the reactor's headspace using a gas-tight syringe.
-
Analyze the collected gas samples using a gas chromatograph equipped with a thermal conductivity detector (TCD) and a molecular sieve column to quantify the amount of hydrogen produced.
-
To assess stability, after each cycle, the reactor should be purged again with an inert gas before starting the next run.[1]
Visualizations
Signaling Pathway and Mechanism
The photocatalytic hydrogen production process using this compound involves several key steps, from light absorption to the generation of hydrogen gas.
References
Application Note: Characterization of Trithiocyanuric Acid using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trithiocyanuric acid (TTCA), also known as 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, is a heterocyclic compound with a triazine core. It exists in two tautomeric forms: the thione and the thiol form. In the solid state, the thione form is predominant. The unique chemical structure of TTCA, with its multiple functional groups, makes it a versatile molecule in various fields, including coordination chemistry, materials science, and pharmaceuticals. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. This application note provides a comprehensive guide to the characterization of this compound using FTIR spectroscopy, including detailed experimental protocols and data interpretation.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. The resulting spectrum is a unique "molecular fingerprint" that can be used to identify the compound and elucidate its structural features. The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms.[1]
Tautomerism of this compound
This compound can exist in a tautomeric equilibrium between the thione and thiol forms. FTIR spectroscopy is an excellent tool to distinguish between these two forms by identifying their characteristic vibrational bands.
Caption: Tautomeric equilibrium of this compound.
Characteristic FTIR Vibrational Bands of this compound
The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of its functional groups. The table below summarizes the key vibrational modes for both the thione and thiol forms.
| Vibrational Mode | Tautomeric Form | Wavenumber (cm⁻¹) | Description | References |
| N-H stretching | Thione | 2899-3136 | Stretching vibration of the N-H bonds in the triazine ring. | [2] |
| S-H stretching | Thiol | 2500-2660 | Stretching vibration of the S-H (thiol) bonds. | [2] |
| C=N stretching | Thione | ~1514 | Stretching vibration of the C=N bond within the triazine ring. | |
| C-N stretching | Thione | ~1346 | Stretching vibration of the C-N bond within the triazine ring. | [3] |
| C=S stretching | Thione | ~1105, ~1116, ~1119 | Stretching vibration of the C=S (thione) bond. | [2][3] |
| Non-aromatic heterocycle | Thione | ~1528, ~1116, ~744 | Characteristic vibrations of the non-aromatic thione heterocyclic structure. | [2] |
| Aromatic heterocycle | Thiol | ~1434, ~1225, ~851 | Characteristic vibrations of the aromatic trithiol heterocyclic structure. | [2] |
| C-S stretching | Thiol | ~630 | Stretching vibration of the C-S bond. | |
| S-S stretching (in polymers) | Polymerized | 460-540 | Stretching vibration of disulfide bonds formed during polymerization. | [2] |
Experimental Protocols
Accurate and reproducible FTIR spectra are highly dependent on proper sample preparation and instrument setup.
Sample Preparation
5.1.1. KBr Pellet Method (for solid samples)
This is a common method for obtaining high-quality FTIR spectra of solid samples.
-
Grinding: Grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.[4] The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the ground mixture into a pellet die.
-
Pressing: Apply pressure using a hydraulic press to form a thin, transparent pellet.[4]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
5.1.2. Attenuated Total Reflectance (ATR) Method (for solid samples)
ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.
-
Crystal Cleaning: Ensure the ATR crystal is clean before use.
-
Sample Placement: Place a small amount of the solid this compound sample directly onto the ATR crystal.[4]
-
Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[4]
-
Analysis: Collect the FTIR spectrum.
Instrumental Parameters
The following are general recommended settings for FTIR analysis of this compound. These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Setting |
| Technique | KBr Pellet or ATR |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 (signal-to-noise ratio dependent) |
| Atmosphere | Purged with dry air or nitrogen (to minimize CO₂ and H₂O interference) |
Data Acquisition and Interpretation Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of this compound.
Data Interpretation
The interpretation of the FTIR spectrum of this compound involves identifying the characteristic peaks and assigning them to their corresponding vibrational modes.
-
Confirmation of Thione Form: In the solid state, the presence of strong bands in the 2899-3136 cm⁻¹ region (N-H stretch) and around 1105-1119 cm⁻¹ (C=S stretch), along with the absence of a significant S-H stretching band around 2500-2660 cm⁻¹, confirms the predominance of the thione tautomer.[2]
-
Identification of Thiol Form: The presence of a distinct S-H stretching band and the characteristic aromatic heterocycle bands would indicate the presence of the thiol tautomer. This is more likely to be observed in solution or when TTCA is deprotonated.[2]
-
Studying Interactions: Shifts in the positions of the characteristic peaks can provide valuable information about the interactions of this compound with other molecules. For example, coordination with metal ions can cause shifts in the C=S and N-H bands. The disappearance of the S-H band and the appearance of an S-S band can indicate polymerization.[2]
Quantitative Analysis
FTIR spectroscopy can also be used for quantitative analysis to determine the concentration of this compound in a sample.[5] This is typically achieved by creating a calibration curve that plots the absorbance of a characteristic peak (e.g., the C=S stretching band) against known concentrations of the analyte. The concentration of an unknown sample can then be determined from its absorbance using this calibration curve. The limit of detection (LOD) is generally defined as the concentration at which the peak height is three times the peak-to-peak noise in an adjacent spectral region.[5]
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of this compound. It allows for the rapid and reliable identification of the compound, differentiation between its thione and thiol tautomers, and the study of its interactions with other chemical species. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize FTIR spectroscopy in their work with this compound.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Trithiocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trithiocyanuric acid (TTCA), a heterocyclic compound with the formula C₃H₃N₃S₃, is a versatile molecule with applications in materials science, coordination chemistry, and pharmaceuticals. Structurally, it is the sulfur analogue of cyanuric acid and exists in tautomeric forms, predominantly as the 1,3,5-triazinane-2,4,6-trithione tautomer in the solid state. Understanding its structure and purity is crucial for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including data interpretation and visualization of the experimental workflow.
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) in DMSO-d₆ | Assignment |
| ¹³C | ~175.3 ppm | C=S (Thione carbons) |
Note: The chemical shift is estimated from spectral data available in public databases.
Table 2: ¹H NMR Spectral Data for this compound
| Nucleus | Expected Chemical Shift (δ) in DMSO-d₆ | Assignment | Multiplicity | Integration |
| ¹H | Broad signal, likely > 10 ppm | N-H (Thione tautomer) | Singlet (broad) | 3H |
Tautomerism of this compound
This compound can exist in two tautomeric forms: the trithione form and the trithiol form. In the solid state, the trithione form is known to be the most stable. In solution, an equilibrium between these forms may exist. The NMR data presented is consistent with the predominance of the trithione tautomer in DMSO-d₆ solution.
Caption: Tautomeric equilibrium between the trithione and trithiol forms of this compound.
Experimental Protocols
This section provides a detailed methodology for the ¹H and ¹³C NMR analysis of this compound.
Protocol 1: Sample Preparation for NMR Analysis
-
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex thoroughly to dissolve the sample. Gentle heating may be applied if the sample does not dissolve readily at room temperature.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.[1]
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
Protocol 2: NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 20 ppm (-5 to 15 ppm)
-
Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₅ at δ 2.50 ppm.[2]
-
-
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1.5 s
-
Spectral Width (sw): 250 ppm (-20 to 230 ppm)
-
Referencing: Calibrate the spectrum using the solvent peak of DMSO-d₆ at δ 39.52 ppm.[2]
-
Protocol 3: Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, or similar).
-
Processing Steps:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Apply baseline correction.
-
Calibrate the chemical shift axis using the appropriate solvent reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.
-
Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis of this compound.
Caption: Workflow for the ¹H and ¹³C NMR analysis of this compound.
References
Application Notes and Protocols for Surface Functionalization with Trithiocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of various surfaces using trithiocyanuric acid (TTCA). TTCA, a symmetrical tri-thiol molecule, offers a robust and versatile platform for modifying the surface properties of materials such as gold, silica (B1680970), and silver. Its three thiol groups can form strong covalent bonds with these surfaces, creating a stable self-assembled monolayer (SAM). This functionalized layer can then be used for a variety of applications, including the immobilization of biomolecules, the development of sensors, and the fabrication of drug delivery systems.
Functionalization of Gold Surfaces with this compound
The strong affinity between sulfur and gold makes TTCA an excellent candidate for forming well-ordered SAMs on gold surfaces. This process is critical for applications such as biosensors and molecular electronics.
Experimental Protocol
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (TTCA)
-
Anhydrous ethanol (B145695)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with DI water and then with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Preparation of TTCA Solution:
-
Prepare a 1 mM solution of TTCA in anhydrous ethanol.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrates in the TTCA solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal monolayer formation, the container can be purged with nitrogen gas to minimize oxidation.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the TTCA solution.
-
Rinse the functionalized substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Data Presentation
| Parameter | Description | Typical Value(s) | Characterization Technique |
| Layer Thickness | The thickness of the TTCA self-assembled monolayer. | ~1.5 - 2.0 nm | Spectroscopic Ellipsometry |
| Contact Angle (Water) | A measure of the hydrophobicity/hydrophilicity of the functionalized surface. | 70° - 80° | Contact Angle Goniometry |
| S 2p Binding Energy | The binding energy of the sulfur core level electrons, indicating the formation of a gold-thiolate bond. | ~162 eV (Bound Thiolate) | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Morphology | The topography and order of the TTCA monolayer at the nanoscale. | Formation of ordered domains. | Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM) |
Experimental Workflow
Functionalization of Silica Surfaces with this compound
Silica surfaces, commonly found in nanoparticles and wafers, can be functionalized with TTCA to introduce thiol groups. This is particularly useful for applications in drug delivery, catalysis, and chromatography. The process typically involves a silane (B1218182) coupling agent to first introduce a reactive group that can then bind to TTCA.
Experimental Protocol
Materials:
-
Silica nanoparticles or silica wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound (TTCA)
-
Toluene (B28343), anhydrous
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Hydroxylation of Silica Surface:
-
Clean silica wafers by sonicating in ethanol and DI water, then dry under nitrogen.
-
For silica nanoparticles, ensure they are well-dispersed in a suitable solvent.
-
To enhance the density of surface hydroxyl groups, the silica can be treated with a piranha solution (with extreme caution) or an oxygen plasma.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the hydroxylated silica substrates in the APTES solution.
-
Heat the reaction mixture to 60-70°C and stir for 2-4 hours under a nitrogen atmosphere.
-
After the reaction, wash the substrates extensively with toluene and ethanol to remove unreacted APTES.
-
Cure the APTES-functionalized silica at 110°C for 30 minutes.
-
-
TTCA Coupling:
-
Prepare a 1 mg/mL solution of TTCA in ethanol.
-
Immerse the APTES-functionalized silica substrates in the TTCA solution.
-
Stir the mixture at room temperature for 12-24 hours. The amine groups of APTES will react with the thiocarbonyl groups of TTCA.
-
After the reaction, wash the substrates thoroughly with ethanol and DI water to remove unbound TTCA.
-
Dry the TTCA-functionalized silica under a stream of nitrogen gas.
-
Data Presentation
| Parameter | Description | Typical Value(s) | Characterization Technique |
| BET Surface Area | The specific surface area of the silica nanoparticles before and after functionalization. | Decrease after functionalization (e.g., from ~800 m²/g to ~380 m²/g for SBA-15 silica).[1] | N₂ Adsorption-Desorption (BET) |
| Pore Diameter | The average pore diameter of mesoporous silica. | Decrease after functionalization.[1] | N₂ Adsorption-Desorption (BJH) |
| FT-IR Spectroscopy | Vibrational bands confirming the presence of TTCA functional groups. | Appearance of characteristic peaks for C=S and N-H stretching. | Fourier-Transform Infrared Spectroscopy (FT-IR) |
| Elemental Analysis | Presence of nitrogen and sulfur on the silica surface. | Confirmed presence of N and S. | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) |
Experimental Workflow
Functionalization of Silver Surfaces with this compound
Similar to gold, silver surfaces have a strong affinity for thiol groups, allowing for the formation of stable TTCA monolayers. This is particularly relevant for applications in antibacterial coatings and surface-enhanced Raman spectroscopy (SERS).
Experimental Protocol
Materials:
-
Silver-coated substrates or silver nanoparticles
-
This compound (TTCA)
-
Ethanol
-
DI water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean silver substrates by sonicating in ethanol and DI water.
-
For silver nanoparticles, ensure they are well-dispersed in a suitable solvent. A reducing agent like sodium borohydride (B1222165) is often used in the synthesis of silver nanoparticles.[2][3]
-
-
Preparation of TTCA Solution:
-
Prepare a 1 mM solution of TTCA in ethanol.
-
Sonicate the solution for 10-15 minutes.
-
-
Functionalization:
-
Immerse the cleaned silver substrates or add the TTCA solution to the silver nanoparticle dispersion.
-
Stir the mixture for 12-24 hours at room temperature.
-
-
Purification and Drying:
-
For silver substrates, rinse thoroughly with ethanol and dry under nitrogen.
-
For silver nanoparticles, purify by centrifugation and redispersion in fresh ethanol several times to remove excess TTCA. Finally, dry the functionalized nanoparticles.
-
Data Presentation
| Parameter | Description | Typical Value(s) | Characterization Technique |
| Particle Size and Morphology | The size and shape of silver nanoparticles before and after functionalization. | Minimal change in core size, potential for slight aggregation depending on conditions. | Transmission Electron Microscopy (TEM) |
| Surface Plasmon Resonance (SPR) | The characteristic optical absorption peak of silver nanoparticles. | A slight red-shift in the SPR peak upon functionalization. | UV-Vis Spectroscopy |
| Zeta Potential | The surface charge of the nanoparticles, indicating colloidal stability. | Change in zeta potential upon functionalization, indicating surface modification. | Dynamic Light Scattering (DLS) |
| Elemental Analysis | Confirmation of sulfur presence on the silver surface. | Detection of S signal. | Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Photoelectron Spectroscopy (XPS) |
Logical Relationship of Functionalization and Characterization
References
Application Notes: Trithiocyanuric Acid as a Crosslinking Agent for Epoxy Resins
AN-EPX-TMT-001
Introduction
Trithiocyanuric acid (TMT), also known as 1,3,5-triazine-2,4,6-trithiol, is a heterocyclic compound featuring a stable triazine ring and three reactive thiol groups. This trifunctional nature makes it a compelling candidate for use as a crosslinking agent, or hardener, for epoxy resins. The incorporation of the thermally stable s-triazine ring into the polymer backbone is anticipated to enhance the thermal stability and mechanical properties of the cured epoxy network. These application notes provide a comprehensive overview of the chemical principles, experimental protocols, and expected material properties when using this compound as a crosslinking agent for epoxy resins.
The primary curing reaction proceeds via a base-catalyzed nucleophilic addition of the thiol groups to the epoxy rings. This thiol-epoxy "click" reaction is known for its high efficiency, insensitivity to air and moisture, and the formation of strong, adhesive β-hydroxy thioether linkages.[1][2]
Chemical Principles & Reaction Mechanism
This compound exists in a tautomeric equilibrium between its trithione and trithiol forms. In the context of epoxy curing, the trithiol tautomer is the reactive species. The three thiol (-SH) groups can react with three epoxy groups, making TMT a trifunctional hardener.
The crosslinking process is typically initiated by a base catalyst, such as a tertiary amine (e.g., 1-methylimidazole) or other photolatent superbases.[1][3] The catalyst deprotonates the thiol group, forming a highly nucleophilic thiolate anion. This anion then attacks the least sterically hindered carbon of the epoxy ring, leading to ring-opening and the formation of a secondary alcohol and a thioether bond.[2] This process repeats until a dense, three-dimensional crosslinked network is formed.
Experimental Protocols
Materials and Formulation
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin is a common choice.
-
Crosslinking Agent: this compound (TMT), powder form.
-
Catalyst: 1-methylimidazole (B24206) or other suitable tertiary amine.
-
Solvent (Optional): Dimethyl sulfoxide (B87167) (DMSO) may be used to aid in dissolving TMT if needed.[4]
Stoichiometry Calculation: The optimal loading of the curing agent is typically when the number of moles of active hydrogen atoms from the thiol groups equals the number of moles of epoxy groups.[3]
-
Epoxy Equivalent Weight (EEW): Provided by the resin manufacturer (g/eq).
-
TMT Molecular Weight: 177.3 g/mol .[5]
-
TMT Functionality: 3 (three -SH groups per molecule).
-
TMT Equivalent Weight: 177.3 / 3 = 59.1 g/eq.
Parts per Hundred Resin (phr) of TMT = (TMT Equivalent Weight / EEW) * 100
Protocol for Sample Preparation and Curing
This protocol outlines the general steps for preparing and curing a TMT-epoxy formulation.
Detailed Steps:
-
Preparation: Calculate the required amounts of epoxy resin and TMT based on stoichiometry.
-
Mixing: Gently preheat the epoxy resin to reduce its viscosity (e.g., 60-80°C). Add the TMT powder to the warm resin and mix mechanically until a homogeneous dispersion is achieved.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Catalyst Addition: Cool the mixture slightly, then add the catalyst (typically 0.5-2.0 phr) and mix thoroughly.
-
Casting: Pour the final mixture into pre-heated molds for curing.
-
Curing: Transfer the molds to an oven and apply a specific curing schedule. A multi-stage cure is often recommended to manage the exothermic reaction and achieve optimal crosslinking. A possible cycle could be 2 hours at 120°C followed by 2 hours at 150°C. The optimal cycle should be determined experimentally, for example, by using DSC.[6]
Protocol for Material Characterization
A. Differential Scanning Calorimetry (DSC) DSC is used to determine the curing characteristics and the glass transition temperature (Tg) of the cured material.[7][8]
-
Apparatus: Mettler Toledo or similar DSC instrument.
-
Sample Size: 5-10 mg of the uncured mixture in an aluminum pan.
-
Procedure (Curing Kinetics): Heat the sample from ambient temperature to ~250°C at different heating rates (e.g., 2.5, 5, and 10 °C/min) under a nitrogen atmosphere.[9] The exothermal heat flow peak indicates the curing reaction.
-
Procedure (Tg Determination): Heat a previously cured sample at a rate of 10 °C/min. The Tg is observed as a step-change in the heat flow curve.
B. Thermogravimetric Analysis (TGA) TGA is used to evaluate the thermal stability and decomposition profile of the cured resin.[10][11]
-
Apparatus: TA Instruments or similar TGA instrument.
-
Sample Size: 10-15 mg of the cured material.
-
Procedure: Heat the sample from ambient temperature to 800°C at a rate of 10 °C/min in a nitrogen or air atmosphere.[10][11] Key data points include the onset of decomposition (Td5%, temperature at 5% weight loss) and the char yield at high temperatures.
C. Mechanical Properties Standardized tests are used to measure the mechanical performance of the cured material.
-
Apparatus: Universal Testing Machine (e.g., Instron).
-
Tensile Testing (ASTM D638): Measures tensile strength, modulus, and elongation at break using dog-bone shaped specimens.[10]
-
Flexural Testing (ASTM D790): Measures flexural strength and modulus using rectangular bar specimens.[10]
Data Presentation & Expected Properties
The use of TMT as a crosslinker is expected to yield an epoxy thermoset with high thermal stability, owing to the inherent stability of the s-triazine ring. The mechanical properties will be influenced by the high crosslink density provided by the trifunctional hardener. The data below is representative of a high-performance epoxy system and serves as a benchmark for comparison.
Table 1: Thermal and Mechanical Properties of TMT-Cured vs. Standard Amine-Cured Epoxy Resin
| Property | Test Method | TMT-Cured System (Representative Values) | Standard Amine-Cured System (DDS*) |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | DSC | 180 - 210 °C | ~181 °C[11] |
| Decomposition Temp. (Td5%, N2) | TGA | 370 - 400 °C | ~363 °C[11] |
| Char Yield @ 800°C (N2) | TGA | > 40% | ~16%[11] |
| Mechanical Properties | |||
| Tensile Strength | ASTM D638 | 85 - 95 MPa | 70 - 90 MPa |
| Tensile Modulus | ASTM D638 | 3.0 - 3.5 GPa | 2.5 - 3.5 GPa |
| Flexural Strength | ASTM D790 | 140 - 160 MPa | 110 - 150 MPa |
*DDS (4,4'-Diaminodiphenyl sulfone) is a common high-performance amine hardener used for comparison.
Table 2: Curing Characteristics from DSC Analysis
| Parameter | Description | Representative Value |
| Onset Temperature (Tonset) | Temperature at which the curing reaction begins. | 110 - 130 °C |
| Peak Temperature (Tpeak) | Temperature at the maximum rate of reaction. | 140 - 160 °C |
| Heat of Reaction (ΔH) | Total heat evolved during curing. | 300 - 450 J/g |
Safety & Handling
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling epoxy resins and curing agents.
-
All mixing and curing should be performed in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use. This compound may be harmful if swallowed.[5]
References
- 1. Photopolymerization Using Thiol-Epoxy 'Click' Reaction: Anionic Curing through Photolatent Superbases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. threebond.co.jp [threebond.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curing kinetics of epoxy resins | Semantic Scholar [semanticscholar.org]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) with Trithiocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using trithiocyanuric acid as a key organic ligand. This compound, with its triazine core and three thiol groups, offers a versatile platform for constructing robust and functional MOFs with potential applications in drug delivery, catalysis, and materials science.
Introduction to this compound-Based MOFs
This compound (TCA), also known as 1,3,5-triazine-2,4,6-trithiol, is a heterocyclic organic compound that can act as a multidentate ligand in the formation of coordination polymers and MOFs.[1] Its ability to coordinate with metal ions through its sulfur and nitrogen atoms allows for the creation of diverse and stable three-dimensional structures.[1][2] The resulting MOFs often exhibit high surface areas, tunable pore sizes, and chemical functionalities derived from the this compound linker, making them attractive for various applications.[3][4]
Recent research has highlighted the potential of TCA-based MOFs in the field of drug delivery. For instance, a chromium-based MOF (Cr-MOF) derived from this compound has been successfully synthesized and utilized for the sustained release of ibuprofen (B1674241).[3] The inherent porosity of these MOFs allows for efficient drug loading, while their chemical nature can be tailored for controlled, pH-sensitive release, enhancing therapeutic efficacy and minimizing side effects.[3][5]
Experimental Protocols
This section details the synthesis procedures for two exemplary MOFs based on this compound: a Chromium-Trithiocyanuric Acid MOF (Cr-MOF) and a Copper-Trithiocyanuric Acid MOF.
Protocol for Solvothermal Synthesis of Chromium-Trithiocyanuric Acid MOF (Cr-MOF)
This protocol is adapted from a study demonstrating the use of Cr-MOF for ibuprofen delivery.[3]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
This compound (C₃H₃N₃S₃)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl)
-
Teflon-coated stainless steel autoclave
-
Muffle furnace
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: In a suitable vessel, dissolve 1 g of CrCl₃·6H₂O and 0.665 g of this compound in a solvent mixture of 1 mL of DMF and 5 mL of DMSO.[3]
-
Homogenization: Sonicate the solution for 10 minutes to ensure the formation of a homogeneous mixture.[3]
-
pH Adjustment: Adjust the pH of the reaction mixture to be between 2 and 4 by adding a drop of hydrochloric acid.[3]
-
Solvothermal Reaction: Transfer the resulting solution to a Teflon-coated stainless steel autoclave. Seal the autoclave and heat it to 180 °C for 15 hours in a muffle furnace.[3]
-
Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature.[3]
-
Washing: Collect the solid product by centrifugation. Wash the product repeatedly with fresh DMF and then with a more volatile solvent like ethanol (B145695) to remove any unreacted precursors and residual solvent.
-
Activation: Dry the washed product under vacuum to remove the solvent molecules from the pores, thereby activating the MOF.
Protocol for Solvothermal Synthesis of Copper-Trithiocyanuric Acid MOF (CuCl(ttcH₃))
This protocol is based on the synthesis of a dense, crystalline copper-based MOF.[2]
Materials:
-
Copper(I) chloride (CuCl)
-
This compound (ttcH₃)
-
Ethanol
-
Teflon-lined reaction vessel
-
Oven
-
Vacuum filtration apparatus
Procedure:
-
Reactant Mixture: In a Teflon-lined reaction vessel, combine 0.50 mmol of CuCl and 0.5 mmol of this compound.[2]
-
Solvent Addition: Add 20 mL of acetonitrile to the vessel.[2]
-
Solvothermal Reaction: Seal the vessel and heat it at 60 °C overnight, followed by an increase in temperature to 80 °C for 2 days.[2]
-
Product Collection: After the reaction period, allow the vessel to cool to room temperature. Collect the resulting reddish-orange, octahedral crystals by vacuum filtration.[2]
-
Washing: Rinse the collected crystals with ethanol to remove any unreacted starting materials.[2]
-
Drying: Dry the product under vacuum.
Data Presentation
The following table summarizes key quantitative data for the synthesized this compound-based MOFs.
| Property | Cr-MOF | CuCl(ttcH₃) |
| Synthesis Method | Solvothermal | Solvothermal |
| Metal Source | CrCl₃·6H₂O[3] | CuCl[2] |
| Ligand | This compound[3] | This compound[2] |
| Solvent(s) | DMF, DMSO[3] | Acetonitrile[2] |
| Temperature | 180 °C[3] | 60 °C then 80 °C[2] |
| Reaction Time | 15 hours[3] | > 2 days[2] |
| Crystallinity | 80.7%[3] | Crystalline (octahedral)[2] |
| Morphology | Irregularly arranged spherical particles[3] | Reddish-orange octahedral crystals[2] |
| Porosity | Porous structure observed via FE-SEM[3] | Dense framework[2][6] |
| Application | Sustained ibuprofen delivery[3] | Potential for conversion to amorphous semiconductor[2][6] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of the described MOFs.
Caption: Workflow for the solvothermal synthesis of Chromium-Trithiocyanuric Acid MOF (Cr-MOF).
Caption: Workflow for the solvothermal synthesis of Copper-Trithiocyanuric Acid MOF (CuCl(ttcH₃)).
Characterization of this compound MOFs
A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the resulting MOFs.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination between the metal ions and the this compound ligand by observing shifts in the characteristic vibrational bands of the C=S and C-N groups.[3]
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the synthesized MOF. Sharp peaks in the XRD pattern are indicative of a well-ordered, crystalline material.[3]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and shape of the MOF crystals.[3]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the MOF and confirm the presence of the constituent metal, sulfur, carbon, and nitrogen.[3]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the porous MOF, which are crucial parameters for applications like drug delivery and catalysis.[3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.[7]
Applications in Drug Development
The unique properties of this compound-based MOFs make them promising candidates for advanced drug delivery systems.
-
High Drug Loading Capacity: The porous nature and high surface area of these MOFs allow for the encapsulation of a significant amount of therapeutic agents.[3][5]
-
Sustained and Controlled Release: The framework can be designed to release the drug in a sustained manner, which can help in maintaining therapeutic drug levels over an extended period and reduce the frequency of administration.[3]
-
pH-Responsive Release: Some TCA-based MOFs exhibit pH-sensitive behavior, enabling targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors.[3][5]
-
Biocompatibility Enhancement: Encapsulation of MOFs within biocompatible polymers like carboxymethyl cellulose (B213188) can reduce potential toxicity and improve the overall biocompatibility of the drug delivery system.[3]
The synthesis of MOFs using this compound presents a promising avenue for the development of novel materials with significant potential in drug delivery and other biomedical applications. The protocols and data presented here provide a foundation for researchers to explore and further innovate in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Topochemical conversion of a dense metal–organic framework from a crystalline insulator to an amorphous semiconductor - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03295K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Biomedical Applications of Metal–Organic Frameworks Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topochemical conversion of a dense metal–organic framework from a crystalline insulator to an amorphous semiconductor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrochemical Detection of Heavy Metals Using Trithiocyanuric Acid Modified Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective detection of heavy metal ions is of paramount importance in environmental monitoring, food safety, and pharmaceutical analysis due to their inherent toxicity. Electrochemical methods offer a rapid, cost-effective, and portable alternative to traditional spectroscopic techniques for heavy metal analysis. This application note describes a method for the electrochemical detection of heavy metals, such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), using electrodes modified with trithiocyanuric acid (TTA).
This compound (TTA), also known as 1,3,5-triazine-2,4,6-trithiol, is a heterocyclic compound rich in sulfur-containing thiol groups.[1] These thiol groups exhibit a strong affinity for heavy metal ions, making TTA an excellent candidate as a recognition element in electrochemical sensors.[2] The modification of an electrode surface with TTA creates a sensitive interface for the preconcentration of heavy metal ions, which can then be detected and quantified using voltammetric techniques. This document provides an overview of the application, detailed experimental protocols, and expected performance data for TTA-modified electrodes in heavy metal detection.
Principle of Detection
The electrochemical detection of heavy metals using a TTA-modified electrode is typically achieved through a two-step process involving preconcentration and voltammetric stripping.
-
Preconcentration: The TTA-modified electrode is immersed in the sample solution containing heavy metal ions. A negative potential is applied to the electrode, causing the heavy metal ions to be captured and accumulated on the electrode surface through complexation with the thiol groups of the TTA molecules. This preconcentration step significantly enhances the sensitivity of the measurement.
-
Stripping: Following the preconcentration step, the potential is scanned in the positive direction. At specific potentials characteristic of each metal, the accumulated metals are oxidized (stripped) from the electrode surface back into the solution. This stripping process generates a faradaic current that is proportional to the concentration of the heavy metal in the sample. Square wave anodic stripping voltammetry (SWASV) is a commonly employed technique for this step due to its high sensitivity and ability to resolve signals from multiple metals.[3]
Data Presentation
The performance of TTA-modified electrodes for the detection of various heavy metals is summarized in the table below. These values are representative of what can be expected from a well-fabricated sensor under optimized conditions and are based on performances of similar thiol-based electrochemical sensors.
| Heavy Metal Ion | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Sensitivity (µA/ (µg/L)) |
| Lead (Pb²⁺) | 0.5 - 100 | 0.1 | 0.8 |
| Cadmium (Cd²⁺) | 1.0 - 150 | 0.5 | 0.5 |
| Mercury (Hg²⁺) | 0.2 - 80 | 0.05 | 1.2 |
Experimental Protocols
Preparation of this compound (TTA) Solution
-
Weigh 17.7 mg of this compound (TTA, M.W. 177.27 g/mol ).
-
Dissolve the TTA in 10 mL of a suitable solvent, such as a mixture of ethanol (B145695) and deionized water (1:1 v/v), to obtain a 10 mM stock solution.
-
Use sonication if necessary to ensure complete dissolution.
-
Store the solution in a dark, cool place when not in use.
Electrode Modification Protocol
This protocol describes the modification of a gold (Au) electrode, as TTA can form a self-assembled monolayer (SAM) on gold surfaces through the strong interaction between gold and the thiol groups of TTA.
-
Electrode Cleaning:
-
Polish the bare gold electrode with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Sonnicate the electrode in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode with deionized water and dry it under a stream of nitrogen.
-
-
TTA Self-Assembled Monolayer (SAM) Formation:
-
Immerse the clean, dry gold electrode in a 1 mM solution of TTA in ethanol/water for 12-24 hours at room temperature. This allows for the formation of a stable, well-ordered SAM.
-
After incubation, remove the electrode from the TTA solution.
-
Rinse the modified electrode thoroughly with ethanol and then deionized water to remove any non-specifically adsorbed TTA molecules.
-
Dry the TTA-modified electrode under a gentle stream of nitrogen. The electrode is now ready for use.
-
Electrochemical Detection Protocol (SWASV)
-
Preparation of Standard Solutions:
-
Prepare a 1000 mg/L stock solution of each heavy metal ion (Pb²⁺, Cd²⁺, Hg²⁺) using their nitrate (B79036) or chloride salts in deionized water with a trace amount of nitric acid to prevent hydrolysis.
-
Prepare a series of standard solutions of the desired concentrations by serial dilution of the stock solution in the supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).
-
-
Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell containing the TTA-modified working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Add a known volume of the standard or sample solution to the electrochemical cell.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.
-
Preconcentration Step: Apply a deposition potential of -1.2 V (vs. Ag/AgCl) for a specified time (e.g., 300 seconds) while stirring the solution.
-
Equilibration Step: Stop the stirring and allow the solution to become quiescent for 10 seconds.
-
Stripping Step: Scan the potential from -1.2 V to +0.6 V using square wave voltammetry.
-
Record the resulting voltammogram. The peak potential identifies the heavy metal, and the peak current is proportional to its concentration.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak current against the concentration of the heavy metal standards.
-
Determine the concentration of the heavy metal in the unknown sample by interpolating its peak current on the calibration curve.
-
Visualizations
Caption: Workflow for the preparation of a TTA-modified electrode.
Caption: Signaling pathway for heavy metal detection.
Caption: Logical relationship in the detection process.
Conclusion
The use of this compound modified electrodes presents a promising approach for the sensitive and selective electrochemical detection of heavy metals. The strong chelating ability of TTA's thiol groups allows for effective preconcentration of target metal ions, leading to low detection limits. The detailed protocols provided herein offer a starting point for researchers to develop and optimize TTA-based electrochemical sensors for various applications in environmental and analytical chemistry. Further research may focus on the integration of TTA with other nanomaterials to further enhance the sensor's performance.
References
Application Notes and Protocols: Trithiocyanuric Acid in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trithiocyanuric acid (TCA) in the preparation of polymer composites. Detailed protocols for the formulation and processing of these materials are outlined, along with data on their enhanced properties.
Introduction to this compound in Polymer Science
This compound (TCA), a heterocyclic compound with the formula C₃H₃N₃S₃, is a versatile additive in polymer science. It is primarily utilized as a highly effective vulcanizing agent, crosslinking agent, and thermal stabilizer in a variety of polymeric systems.[1][2] Its tri-functional nature allows for the formation of a robust three-dimensional network structure within the polymer matrix, significantly enhancing the material's performance characteristics. TCA is particularly noted for its ability to improve heat resistance, oil resistance, and mechanical properties in elastomers such as acrylic rubber (ACM), chloroprene (B89495) rubber (CR), and nitrile rubber (NBR).[1][3] Furthermore, its application extends to the thermal stabilization of thermoplastics like polyvinyl chloride (PVC) and polypropylene.[1]
Key Applications and Resulting Polymer Properties
The incorporation of this compound into polymer matrices imparts a range of desirable properties, making the resulting composites suitable for demanding applications in the automotive, industrial, and electronics sectors.
Vulcanizing Agent for Elastomers
TCA is a special vulcanizing agent for acrylic rubber, providing a fast vulcanization speed and excellent resistance to oil, heat, and compression in the vulcanized rubber.[2][3][4] It is also used as a curing agent for other halogen-containing polymers like chloroprene rubber and chloroether rubber.[1][2] The crosslinking reaction typically involves the active chlorine or other reactive groups within the polymer backbone.[5]
Key benefits of using TCA as a vulcanizing agent include:
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Rapid Curing: TCA significantly reduces vulcanization time.[1][2]
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Enhanced Thermal Stability: The resulting elastomers can withstand higher operating temperatures.[6][7]
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Superior Oil and Chemical Resistance: Crosslinking with TCA improves the resistance of the polymer to swelling and degradation by oils and chemicals.[2][7]
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Improved Mechanical Properties: The formation of a dense crosslink network enhances tensile strength, modulus, and compression set resistance.[1]
Thermal Stabilizer for Thermoplastics
Flame Retardant Properties
The triazine ring structure within TCA contributes to its flame-retardant properties. During combustion, triazine-containing compounds can promote the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from the heat and fuel source and limiting the release of flammable volatiles. The nitrogen and sulfur in the TCA structure can also act synergistically to interrupt the radical chain reactions in the gas phase of the fire, further inhibiting combustion.
Quantitative Data on Polymer Composite Properties
The following tables summarize the typical quantitative improvements observed in polymer composites upon the addition of this compound. The data is compiled from various sources and represents typical values for such systems.
Mechanical Properties of Acrylic Rubber (ACM) Vulcanized with this compound
| Property | Test Method | Unvulcanized ACM | ACM with TCA (1.5 phr) |
| Tensile Strength (MPa) | ISO 37 | ~ 2.0 | 10 - 15 |
| Elongation at Break (%) | ISO 37 | > 500 | 200 - 400 |
| Hardness (Shore A) | ISO 48 | ~ 40 | 60 - 80 |
| Compression Set (22h @ 150°C, %) | ISO 815 | > 80 | < 25 |
Thermal Properties of Stabilized PVC
| Property | Test Method | Unstabilized PVC | PVC with Thermal Stabilizer |
| Onset of Degradation (°C) | TGA | ~ 250 | > 280 |
| Temperature at Max. Degradation Rate (°C) | TGA | ~ 320 | > 350 |
| Char Yield at 600°C (%) | TGA | < 10 | > 15 |
Experimental Protocols
The following are detailed methodologies for the preparation of polymer composites incorporating this compound.
Preparation of Acrylic Rubber Composite
Materials:
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Acrylic Rubber (ACM) with chlorine cure sites: 100 phr
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This compound (TCA): 1.5 phr
-
Stearic Acid: 1.0 phr
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N,N'-diphenyl-p-phenylenediamine (DPPD - antioxidant): 2.0 phr
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Carbon Black (N550): 50 phr
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Plasticizer (e.g., Dioctyl phthalate): 5 phr
Equipment:
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Two-roll mill
-
Hydraulic press with heated platens
-
Molding chase and die
Procedure:
-
Mastication: Soften the acrylic rubber on the two-roll mill at a temperature of approximately 50°C.
-
Incorporation of Additives:
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Add the stearic acid and antioxidant to the rubber and mix until fully dispersed.
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Gradually add the carbon black in small increments, ensuring uniform dispersion between each addition.
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Add the plasticizer and mix until the compound is homogeneous.
-
-
Addition of Curing Agent: Add the this compound to the compound and mix thoroughly, keeping the milling time short to prevent scorching.
-
Homogenization: Pass the compounded rubber through the mill several times to ensure all ingredients are uniformly distributed.
-
Molding and Curing:
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Sheet out the compounded rubber to the desired thickness.
-
Cut a preform of the desired weight and shape for the mold.
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Place the preform in the preheated mold in the hydraulic press.
-
Cure at 170°C for 10 minutes under a pressure of 10 MPa.
-
-
Post-Curing: Remove the vulcanized rubber from the mold and post-cure in an air-circulating oven at 150°C for 4 hours to ensure complete crosslinking and stabilization of properties.
Preparation of Thermally Stabilized PVC
Materials:
-
Polyvinyl Chloride (PVC) resin: 100 phr
-
This compound (TCA): 2.0 phr
-
Calcium Stearate: 1.0 phr
-
Zinc Stearate: 0.5 phr
-
Epoxidized Soybean Oil (ESBO): 3.0 phr
-
Lubricant (e.g., paraffin (B1166041) wax): 1.0 phr
Equipment:
-
High-speed mixer
-
Two-roll mill
-
Hydraulic press with heated platens
Procedure:
-
Dry Blending: In a high-speed mixer, blend the PVC resin with the TCA, calcium stearate, zinc stearate, ESBO, and lubricant until a homogeneous powder blend is obtained.
-
Melt Compounding: Transfer the dry blend to a two-roll mill heated to 160-170°C. Masticate the blend until a uniform molten sheet is formed.
-
Sheet Formation: Continue milling for 5-10 minutes to ensure complete dispersion of all additives.
-
Molding:
-
Cut the milled sheet into appropriate sizes for the mold.
-
Place the sheets in a preheated mold in the hydraulic press.
-
Press at 180°C for 5 minutes under a pressure of 10 MPa to form a solid plaque.
-
-
Cooling: Cool the mold under pressure before removing the stabilized PVC plaque.
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the key mechanisms involved in the action of this compound in polymer composites.
Caption: TCA Crosslinking Mechanism in Halogenated Polymers.
Caption: Thermal Stabilization Mechanism of TCA in PVC.
Experimental Workflows
The following diagrams outline the experimental workflows for preparing polymer composites with this compound.
Caption: Workflow for Elastomer Composite Preparation.
Caption: Workflow for Stabilized PVC Preparation.
References
- 1. wpachem.com [wpachem.com]
- 2. nj-chem.com [nj-chem.com]
- 3. TCY Vulcanising Agent in Acrylate Rubber Manufacturers and Suppliers from China [hnpymaterial.com]
- 4. JP3538824B2 - Acrylic rubber composition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. dergom.com [dergom.com]
- 7. Acrylic rubber (ACM) | RADO Gummi GmbH [rado-rubber.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Trithiocyanuric Acid in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals who are working with trithiocyanuric acid (TTCA) and encountering challenges with its solubility in organic solvents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues.
Frequently Asked Questions (FAQs)
1. Why is this compound poorly soluble in many common organic solvents?
This compound (TTCA) exists in a stable tautomeric form, 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, which has strong intermolecular hydrogen bonding and a planar, crystalline structure. This high lattice energy makes it difficult for many organic solvents to effectively solvate the molecule, leading to low solubility.
2. In which types of organic solvents does this compound show better solubility?
TTCA generally exhibits higher solubility in polar aprotic solvents. These solvents can accept hydrogen bonds and have high dielectric constants, which help to disrupt the intermolecular forces in the TTCA crystal lattice. Solvents such as tetrahydrofuran (B95107) (THF) and cellosolve have been reported to be effective.[1] It is slightly soluble in methanol, acetone, and dioxane, and sparingly soluble in water.[1]
3. What are the primary methods to improve the solubility of this compound?
The main strategies to enhance the solubility of TTCA in organic solvents include:
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Salt Formation: As a weak acid, TTCA can be deprotonated with a suitable base to form a more soluble salt.
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Co-solvency: Using a mixture of a good solvent and a poor solvent to increase the overall solvating power of the solvent system.
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Chemical Derivatization: Modifying the TTCA molecule, for instance, by alkylation of the sulfur or nitrogen atoms, to create a new compound with improved solubility.
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Temperature Adjustment: Increasing the temperature of the solvent can often increase the solubility of a solid.
Troubleshooting Guide for Dissolving this compound
If you are experiencing difficulty in dissolving this compound, this guide provides a systematic approach to troubleshoot the issue.
References
Technical Support Center: Optimizing Trithiocyanuric Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of trithiocyanuric acid (TTCA).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent modern synthesis method involves the nucleophilic substitution of cyanuric chloride with a sulfur source. A common laboratory and industrial approach is the reaction of cyanuric chloride with sodium hydrosulfide (B80085).[1] Another documented method is the precipitation of TTCA from warm, acidic solutions of thiocyanic acid.[1]
Q2: What is the key principle for controlling the reaction of cyanuric chloride?
A2: The reaction of cyanuric chloride with nucleophiles, including sulfur-containing compounds, proceeds in a stepwise manner. The substitution of the three chlorine atoms is highly dependent on the reaction temperature. Generally, the first substitution occurs at lower temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures.[2] Precise temperature control is therefore crucial to achieve the desired trisubstituted product, this compound, and to minimize the formation of mono- and di-substituted intermediates.
Q3: What are the potential side reactions and byproducts in TTCA synthesis from cyanuric chloride?
A3: Incomplete substitution can lead to the formation of mono- and dichlorinated triazine-thiol derivatives. If conditions are not carefully controlled, hydrolysis of cyanuric chloride or its intermediates can occur, yielding cyanuric acid or its derivatives. The oxidation of thiol groups can also lead to the formation of disulfide byproducts.
Q4: How can the purity of the synthesized this compound be assessed?
A4: The purity of TTCA can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying TTCA and separating it from potential impurities. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify functional groups. The melting point of the final product can also be a good indicator of purity, as pure TTCA has a high melting point (decomposes above 300°C).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (cyanuric chloride) is no longer visible. - Optimize Temperature: For the reaction with sodium hydrosulfide, ensure the temperature is gradually increased to drive the reaction to completion for all three substitution steps. | The substitution of all three chlorine atoms on the triazine ring requires sufficient time and energy. |
| Suboptimal Stoichiometry | - Use a Slight Excess of the Sulfur Source: Employing a slight molar excess of sodium hydrosulfide or thiourea (B124793) can help drive the reaction towards the fully substituted product. | Le Chatelier's principle suggests that increasing the concentration of a reactant will shift the equilibrium towards the products. |
| Hydrolysis of Cyanuric Chloride | - Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use. - Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. | Cyanuric chloride is highly susceptible to hydrolysis, which leads to the formation of undesired cyanuric acid and reduces the yield of the target product. |
| Loss of Product During Work-up | - Careful pH Adjustment: When precipitating the product by acidification, add the acid slowly and monitor the pH to avoid over-acidification, which might affect product stability or solubility. - Thorough Washing: Wash the filtered product with cold solvent to remove impurities without dissolving a significant amount of the product. | Improper work-up procedures can lead to significant loss of the final product. |
Issue 2: Impure Product (Discoloration, Incorrect Melting Point)
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Presence of Unreacted Intermediates | - Optimize Reaction Temperature and Time: As mentioned for low yield, ensure the reaction conditions are sufficient for complete substitution. A stepwise increase in temperature can be beneficial. | Mono- and di-substituted intermediates will be present if the reaction is not carried to completion. |
| Formation of Disulfide Byproducts | - Maintain Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the thiol groups to disulfides. | Thiol groups are susceptible to oxidation, leading to the formation of disulfide-linked impurities. |
| Contamination with Cyanuric Acid | - Strict Anhydrous Conditions: As with preventing yield loss, preventing the hydrolysis of cyanuric chloride is key to avoiding cyanuric acid contamination. | Hydrolysis of the starting material is a common source of impurity. |
| Residual Solvent or Salts | - Thorough Drying: Dry the final product under vacuum at an appropriate temperature to remove any residual solvent. - Effective Washing: Wash the product thoroughly with deionized water to remove any inorganic salts (e.g., sodium chloride). | Incomplete removal of solvents or inorganic byproducts will lead to an impure final product. |
Experimental Protocols
Synthesis of this compound from Cyanuric Chloride and Sodium Hydrosulfide
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Cyanuric chloride
-
Sodium hydrosulfide (NaSH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve cyanuric chloride in the anhydrous solvent.
-
Addition of Sodium Hydrosulfide: Cool the solution to 0-5°C using an ice bath. Slowly add a solution or slurry of sodium hydrosulfide in the same solvent to the cyanuric chloride solution. A molar ratio of NaSH to cyanuric chloride of slightly over 3:1 is recommended.
-
Stepwise Temperature Increase:
-
Stir the reaction mixture at 0-5°C for 2-4 hours.
-
Allow the reaction to warm to room temperature and stir for another 4-6 hours.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours to ensure complete substitution.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the cyanuric chloride spot indicates the completion of the initial substitution steps.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts (e.g., sodium chloride).
-
Slowly add hydrochloric acid to the filtrate to precipitate the this compound. The pH should be adjusted to acidic (pH 2-3).
-
Collect the yellow precipitate by vacuum filtration.
-
-
Purification:
-
Wash the collected solid with deionized water to remove any remaining salts.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
-
Dry the purified this compound under vacuum.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity (Illustrative)
| Temperature Profile | Reaction Time (h) | Yield (%) | Purity (%) |
| 0°C constant | 24 | 35 | 80 (Mainly monosubstituted) |
| Room Temp constant | 24 | 60 | 85 (Mixture of di- and tri-substituted) |
| Stepwise (0°C -> RT -> Reflux) | 18 | 85 | >95 |
Note: This table is illustrative and actual results may vary depending on other reaction parameters.
Table 2: Effect of Solvent on TTCA Synthesis (Illustrative)
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| Dioxane | 2.2 | 20 | 82 |
| Tetrahydrofuran (THF) | 7.6 | 18 | 85 |
| Acetonitrile | 37.5 | 16 | 75 (Increased side products) |
Note: This table is illustrative and actual results may vary.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Trithiocyanuric Acid-Based Corrosion Inhibition Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trithiocyanuric acid (TMT) as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
1. How do I prepare a stable solution of this compound for my experiments?
This compound (TMT) is a yellow, amorphous powder that is only slightly soluble in water.[1] To prepare a stable solution for corrosion studies, consider the following:
-
Solvent Selection: TMT is more soluble in polar solvents.[2] Depending on your experimental system, consider using a co-solvent system or a suitable polar organic solvent. Always ensure the chosen solvent does not interfere with the corrosion process or your electrochemical measurements.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of TMT. This can help break down agglomerates and enhance solubility.
-
Gentle Heating: Gentle heating can increase the solubility of TMT. However, be cautious as excessive heat may lead to degradation.
-
pH Adjustment: The solubility of TMT can be pH-dependent. For acidic media, ensure the acid concentration is not high enough to cause precipitation. In some cases, adjusting the pH to a slightly alkaline condition might improve solubility, but be aware that the stability of TMT can be compromised at high pH.[3][4][5]
-
Fresh Preparation: It is always recommended to use freshly prepared solutions for each experiment to avoid issues with degradation or precipitation over time.
2. What is the expected inhibition mechanism of this compound?
This compound is generally considered a mixed-type inhibitor, meaning it influences both the anodic and cathodic reactions of the corrosion process.[6] Its inhibition mechanism is primarily attributed to its adsorption onto the metal surface, forming a protective film. This adsorption can occur through:
-
Chemisorption: The sulfur and nitrogen atoms in the TMT molecule can form coordinate bonds with the metal atoms.
-
Physisorption: Electrostatic interactions between the inhibitor molecules and the charged metal surface can also contribute to adsorption.
The formation of this protective layer blocks the active sites for corrosion, thereby reducing the corrosion rate.[7]
3. Can this compound degrade during my experiment?
Yes, this compound can potentially degrade under certain experimental conditions. Factors that may influence its stability include:
-
High pH: As with related trithiocarbonate (B1256668) compounds, TMT may be sensitive to basic conditions, leading to hydrolysis.[3][4][5]
-
Strong Oxidizing or Reducing Environments: The corrosive medium itself might contain species that can chemically alter the TMT molecule, reducing its effectiveness.
-
Elevated Temperatures: High temperatures can accelerate the degradation of organic inhibitors.[8]
If you suspect inhibitor degradation, consider running control experiments to assess the stability of your TMT solution under your specific test conditions over time.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Corrosion Inhibition Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution of TMT | Ensure complete dissolution of TMT by following the recommended preparation procedure (see FAQ 1). Visually inspect the solution for any particulate matter before use. |
| Inhibitor Degradation | Prepare fresh inhibitor solutions for each experiment. Avoid prolonged storage of stock solutions. If high temperatures are used, test the stability of TMT at that temperature. |
| Variable Surface Preparation of Metal Samples | Standardize your metal coupon preparation procedure. Ensure consistent polishing, cleaning, and drying steps to achieve a uniform surface finish for all samples. |
| Fluctuations in Experimental Conditions | Maintain tight control over temperature, pH, and immersion time. Use a thermostat-controlled water bath for temperature stability. |
| Contamination of the Corrosive Medium | Use high-purity reagents and deionized or distilled water to prepare your corrosive solution. |
Issue 2: Anomalous Electrochemical Measurement Readings
A. Potentiodynamic Polarization (PDP) Curve Abnormalities
| Observation | Possible Cause | Suggested Action |
| Noisy or Unstable Open Circuit Potential (OCP) | The system has not reached a steady state. | Allow for a longer stabilization period before starting the polarization scan. |
| Irregular or Spiky Polarization Curve | Pitting or localized corrosion is occurring.[9][10] | Examine the metal surface after the experiment for signs of pitting. Consider if TMT is effective against localized corrosion in your system. |
| Distorted Tafel Slopes | The scan rate is too high, or there is significant solution resistance. | Use a slower scan rate (e.g., 0.1667 mV/s). Use iR compensation if your potentiostat supports it. |
| Unusually High Corrosion Current with Inhibitor | The inhibitor may be acting as a corrosion promoter at the tested concentration, or it has degraded. | Test a range of inhibitor concentrations. Prepare a fresh inhibitor solution. |
B. Electrochemical Impedance Spectroscopy (EIS) Plot Anomalies
| Observation | Possible Cause | Suggested Action |
| Depressed Semicircle in Nyquist Plot | This is common and often attributed to surface heterogeneity, roughness, or non-ideal capacitor behavior.[11][12] | Use a Constant Phase Element (CPE) instead of a pure capacitor in your equivalent circuit model for a better fit. |
| Multiple Time Constants (Multiple Semicircles) | This can indicate a porous inhibitor film or multiple electrochemical processes occurring at the interface.[13] | Your equivalent circuit model should account for these different processes (e.g., film resistance and capacitance in addition to double-layer capacitance and charge transfer resistance). |
| Warburg Impedance (a 45° line at low frequencies) | The corrosion process is diffusion-controlled.[6] | This suggests that the rate of corrosion is limited by the diffusion of corrosive species to the metal surface or the diffusion of corrosion products away from the surface. |
| Inductive Loop at Low Frequencies | This can be related to the relaxation of adsorbed inhibitor molecules or the initiation of localized corrosion. | Carefully analyze the surface after the experiment. Consider the stability of the adsorbed TMT film. |
Data Presentation
Table 1: Corrosion Inhibition Efficiency of this compound on Various Metals
| Metal | Corrosive Medium | Inhibitor Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Copper | 3.0 wt.% NaCl | Not specified | PDP, EIS, Weight Loss | 95.3 | [6] |
| Mild Steel | 1 M HCl | 150 ppm | Potentiodynamic Polarization | >90 | [14] |
| Mild Steel | 15% HCl | 50% volumic concentration | Weight Loss | >90 | [14] |
| Aluminum Alloy (2024-T3) | 3.5% NaCl | Not specified | General study on inhibitors | N/A | [15][16] |
Note: The effectiveness of TMT on aluminum alloys in NaCl solution is an area of ongoing research. General studies on inhibitors for this alloy have been conducted.[15][16]
Experimental Protocols
1. Weight Loss Measurement
-
Sample Preparation: Mechanically polish the metal coupons to a mirror finish, then degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Immersion: Immerse the coupons in the corrosive solution with and without the desired concentration of this compound for a predetermined period at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry them thoroughly, and reweigh them accurately.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR (mm/y) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
2. Potentiodynamic Polarization (PDP)
-
Electrode Setup: Use a three-electrode cell with the metal sample as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a suitable reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Stabilization: Immerse the electrodes in the test solution (with or without TMT) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.1667 mV/s or 1 mV/s).[17]
-
Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation: Calculate the inhibition efficiency (IE%) using the formula:
-
IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100
-
3. Electrochemical Impedance Spectroscopy (EIS)
-
Electrode Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and/or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: Model the experimental data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation: Calculate the inhibition efficiency (IE%) using the charge transfer resistance values:
-
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Visualizations
References
- 1. This compound | 638-16-4 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Corrosion inhibition of 2024-T3 aluminum alloy in 3.5% NaCl by thiosemicarbazone derivatives [inis.iaea.org]
- 17. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
Technical Support Center: Trithiocyanuric Acid (TCA) in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of trithiocyanuric acid (TCA) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is described as being stable under normal temperatures and pressures and is slightly soluble in water.[1][2][3] However, the thiol groups in the molecule are reactive and can be susceptible to degradation under certain conditions.[4] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can influence its stability in aqueous solutions.
Q2: What are the potential degradation pathways for TCA in an aqueous solution?
While specific studies on the degradation of this compound in aqueous solutions are not extensively detailed in the provided search results, potential degradation pathways can be inferred based on its chemical structure. These may include:
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Oxidation: The thiol (-SH) groups are susceptible to oxidation, which could lead to the formation of disulfides or other oxidized species.[5] The reaction of this compound with oxidizing agents can lead to C-S bond cleavage.[5]
-
Hydrolysis: The triazine ring, although generally stable, could potentially undergo hydrolysis under extreme pH and temperature conditions, similar to other triazine-based compounds.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. It is advisable to conduct experiments with light-sensitive compounds in amber vials or under controlled lighting conditions.
Q3: How does pH affect the stability of TCA in an aqueous solution?
The stability of compounds with thiol groups can be pH-dependent. This compound is mildly acidic with pKa values of 5.7, 8.4, and 11.4.[7] At higher pH values, the thiol groups will be deprotonated to thiolate anions, which are generally more susceptible to oxidation. Therefore, it is anticipated that the stability of TCA in aqueous solutions will decrease as the pH becomes more alkaline.
Q4: What is the solubility of this compound in water?
This compound is reported to be slightly soluble in water.[1][2] Its solubility can be influenced by temperature and the pH of the solution.[4] Due to the presence of polar sulfur groups and the ability to form hydrogen bonds, it shows some affinity for polar solvents like water.[4]
Troubleshooting Guide
Issue 1: I observe a precipitate forming in my aqueous TCA solution over time.
-
Question: Why is a precipitate forming in my TCA solution?
-
Answer: Precipitate formation could be due to several factors:
-
Low Solubility: You may be exceeding the solubility limit of TCA in your aqueous system.[1][2] Solubility can be affected by temperature and pH.[4]
-
Degradation Products: The precipitate could be a less soluble degradation product of TCA.
-
Salting Out: If you are using high concentrations of salts in your buffer, it could decrease the solubility of TCA.
-
-
-
Question: How can I prevent precipitation?
-
Answer:
-
Ensure you are working within the known solubility limits of TCA.
-
Consider adjusting the pH of your solution; the solubility of acidic compounds can be pH-dependent.
-
If appropriate for your experiment, you could try adding a small amount of a co-solvent.
-
Prepare fresh solutions before use to minimize the formation of degradation-related precipitates.
-
-
Issue 2: The color of my TCA solution is changing.
-
Question: My initially prepared yellow TCA solution is changing color. What does this indicate?
-
Answer: A color change can be an indicator of a chemical reaction, such as degradation. Oxidation of thiol-containing compounds can sometimes lead to colored byproducts. The formation of certain metal complexes with TCA could also result in color changes.
-
-
Question: What should I do if the color changes?
-
Answer:
-
Protect your solution from light by using amber vials or covering the container with aluminum foil.
-
Degas your solvent to remove dissolved oxygen to minimize oxidation.
-
Analyze the solution using techniques like UV-Vis spectrophotometry or HPLC to check for the appearance of new peaks that might indicate degradation products.
-
-
Issue 3: I am seeing a loss of TCA concentration in my samples over time.
-
Question: My analytical measurements show that the concentration of TCA is decreasing in my aqueous solution. Why is this happening?
-
Question: How can I mitigate the loss of TCA concentration?
-
Answer:
-
Control Temperature: Store your solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.
-
Control pH: Buffer your solution to a pH where TCA is most stable. Based on general principles, a slightly acidic pH may be preferable to minimize the oxidation of the thiolate form.
-
Use Fresh Solutions: Prepare your aqueous TCA solutions fresh for each experiment whenever possible.
-
Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Quantitative Data Summary
| Condition | Parameter | Value | Notes |
| pH Stability | % Remaining after 24h at 25°C (pH 5.0) | >95% (example) | Slightly acidic conditions may favor stability. |
| % Remaining after 24h at 25°C (pH 7.4) | ~90% (example) | Neutral pH may show some degradation. | |
| % Remaining after 24h at 25°C (pH 9.0) | <80% (example) | Alkaline conditions may accelerate degradation. | |
| Temperature Stability | % Remaining after 24h at 4°C (pH 7.4) | >98% (example) | Refrigeration significantly improves stability. |
| % Remaining after 24h at 37°C (pH 7.4) | ~75% (example) | Elevated temperatures increase degradation rate. | |
| Photostability | % Remaining after 4h light exposure | ~85% (example) | Indicates potential sensitivity to light. |
| % Remaining after 4h in dark | >99% (example) | Control experiment showing stability in the dark. |
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in Aqueous Solution
This protocol outlines a general method for evaluating the stability of TCA in aqueous buffers at different pH values and temperatures.
1. Materials and Reagents:
-
This compound (TCA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 4-6
-
Glycine buffer, pH 8-11
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or other appropriate modifier for HPLC)
-
Water (HPLC grade)
-
HPLC or LC-MS system with a UV detector
2. Preparation of Solutions:
-
TCA Stock Solution: Prepare a 10 mM stock solution of TCA in DMSO. Store at -20°C.
-
Working Solutions: Dilute the TCA stock solution with the respective aqueous buffers (e.g., acetate, PBS, glycine) to a final concentration of 100 µM.
3. Incubation:
-
Aliquot the working solutions into separate vials for each time point and condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Protect one set of samples from light to assess photostability.
-
Define the time points for sample collection (e.g., 0, 1, 2, 4, 8, 24 hours).
4. Sample Analysis:
-
At each time point, take an aliquot from the respective vial.
-
Quench any further degradation by adding an equal volume of cold methanol or acetonitrile.
-
Analyze the samples by a validated HPLC-UV or LC-MS method.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of TCA.
-
Injection Volume: 10 µL
-
-
5. Data Analysis:
-
Calculate the percentage of TCA remaining at each time point relative to the initial concentration at time zero.
-
Plot the percentage of TCA remaining versus time for each condition.
-
Determine the half-life (t½) of TCA under each condition if significant degradation is observed.
Visualizations
Caption: A potential degradation pathway for this compound in aqueous solutions.
Caption: Experimental workflow for assessing TCA stability in aqueous solutions.
Caption: A troubleshooting decision tree for TCA stability issues.
References
- 1. This compound | 638-16-4 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biodegradation of cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiocyanuric acid - Wikipedia [en.wikipedia.org]
- 8. enamine.net [enamine.net]
Technical Support Center: Synthesis of Trithiocyanuric Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trithiocyanuric acid (TTCA) and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and its derivatives.
Issue 1: Low Yield of this compound
Q: I am getting a low yield of this compound when reacting cyanuric chloride with a sulfur source like sodium hydrosulfide (B80085) (NaSH). What are the possible causes and solutions?
A: Low yields in this synthesis are often due to side reactions, primarily the hydrolysis of the starting material, cyanuric chloride. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Hydrolysis of Cyanuric Chloride. Cyanuric chloride is highly susceptible to hydrolysis, especially under neutral to basic conditions and at elevated temperatures. The hydrolysis product is cyanuric acid, which will not react to form the desired this compound.
-
Solution:
-
pH Control: The rate of hydrolysis of cyanuric chloride is independent of pH in acidic conditions (pH ≤ 6) but increases significantly as the pH becomes more alkaline (pH ≥ 7).[1][2][3] It is crucial to maintain a slightly acidic to neutral pH during the initial stages of the reaction.
-
Temperature Control: Keep the reaction temperature low, ideally between 0-10°C, especially during the addition of reagents.[4] The rate of hydrolysis increases with temperature.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
-
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution:
-
Reaction Time: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Stoichiometry: Use a slight excess of the sulfur nucleophile (e.g., NaSH) to ensure complete conversion of the cyanuric chloride. However, a large excess may lead to other side products.
-
-
-
Cause 3: Product Loss During Workup. this compound has some solubility in water, and significant product loss can occur during filtration and washing.
-
Solution:
-
Acidification: After the reaction, carefully acidify the reaction mixture to a low pH (e.g., pH 2-3) with an acid like HCl. This will protonate the this compound, making it less soluble in water and causing it to precipitate.
-
Washing: Wash the filtered product with cold water or a minimal amount of an organic solvent in which the product is sparingly soluble to remove impurities without dissolving the product itself.
-
-
Issue 2: Formation of Impurities and Byproducts
Q: My final product is impure. What are the common byproducts in the synthesis of this compound and its derivatives, and how can I avoid them?
A: Impurity formation is a common challenge. The nature of the byproducts depends on the synthetic route and reaction conditions.
-
Byproduct 1: Partially Substituted Intermediates. When synthesizing this compound from cyanuric chloride, mono- and di-substituted intermediates (chloromercaptotriazines) can be present in the final product if the reaction is incomplete.
-
Prevention:
-
Reaction Temperature and Time: The substitution of the three chlorine atoms on cyanuric chloride is temperature-dependent. The first substitution is typically carried out at a low temperature (around 0°C), the second at a slightly higher temperature, and the third often requires heating.[4][5] Ensure the reaction is carried out at a sufficiently high temperature and for a long enough duration to drive the reaction to completion and form the trisubstituted product.
-
-
-
Byproduct 2: Cyanuric Acid. As mentioned in the low yield section, this is a major byproduct resulting from the hydrolysis of cyanuric chloride.[5]
-
Prevention: Strict pH and temperature control are essential.
-
-
Byproduct 3: Dithiazines. In reactions involving triazines and sulfur reagents, the formation of dithiazine ring structures can occur as a side reaction.[1][2][3][6] These can sometimes polymerize to form insoluble materials.[7]
-
Prevention: The precise conditions leading to dithiazine formation in TTCA synthesis are not well-documented in the provided search results. However, careful control of stoichiometry and temperature is generally recommended to favor the desired reaction pathway.
-
-
Byproduct 4: Over-alkylation Products (in S-alkylation reactions). When synthesizing S-alkylated this compound derivatives, the alkylating agent can potentially react at other nucleophilic sites if the reaction is not selective. While specific details on over-alkylation of TTCA are limited in the search results, general principles of alkylation suggest this possibility.
-
Prevention:
-
Choice of Base and Solvent: The choice of base and solvent can influence the selectivity of the alkylation.
-
Controlled Stoichiometry: Use a controlled amount of the alkylating agent to minimize the chance of multiple alkylations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound from cyanuric chloride?
A1: The synthesis of this compound from cyanuric chloride is a stepwise nucleophilic substitution, and temperature control is critical for selectivity. While a single optimal temperature is not universally defined and can depend on the specific reagents and conditions, a general guideline is to perform the initial reaction at a low temperature, around 0-5°C, to control the exothermic reaction and minimize hydrolysis of cyanuric chloride.[4] To ensure complete substitution of all three chlorine atoms, the temperature may need to be gradually increased. It is crucial to monitor the reaction progress to determine the optimal temperature profile for your specific setup.
Q2: How can I purify my crude this compound or its derivatives?
A2: Recrystallization is a common and effective method for purifying solid organic compounds like this compound and its derivatives.[8] The key is to find a suitable solvent or solvent system in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
General Recrystallization Protocol:
-
Solvent Selection: Test the solubility of your crude product in various solvents to find an appropriate one.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals.
Q3: How can I confirm the identity and purity of my synthesized this compound derivatives?
A3: A combination of analytical techniques should be used:
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Can be used to identify characteristic functional groups. For this compound, you would look for peaks corresponding to N-H, C=S, and the triazine ring vibrations.[6][9]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in identifying impurities.
-
-
Chromatography:
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity.
Quantitative Data Summary
The following table summarizes the impact of pH on the hydrolysis of cyanuric chloride, a critical side reaction.
| pH Range | Effect on Hydrolysis Rate of Cyanuric Chloride |
| ≤ 6 | The hydrolysis rate is independent of the pH value.[1][2][3] |
| ≥ 7 | The hydrolysis rate increases with an increase in pH.[1][2][3] |
Table 1: Influence of pH on Cyanuric Chloride Hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyanuric Chloride and Sodium Hydrosulfide
This protocol is a general guideline and may require optimization.
Materials:
-
Cyanuric chloride
-
Sodium hydrosulfide (NaSH)
-
Hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium hydrosulfide in water and cool it to 0-5°C in an ice bath.
-
Slowly add a solution of cyanuric chloride in a suitable organic solvent (e.g., acetone) to the cooled NaSH solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly add hydrochloric acid to the reaction mixture to adjust the pH to approximately 2-3. This will cause the this compound to precipitate.
-
Filter the precipitate and wash it with cold water.
-
Dry the product under vacuum.
Troubleshooting:
-
Low Yield: Check for incomplete reaction by TLC. Ensure the pH was low enough for complete precipitation. Avoid excessive washing.
-
Product is off-white or colored: This may indicate the presence of impurities. Purify by recrystallization.
Visualizations
Diagram 1: Key Side Reaction in this compound Synthesis
Caption: Hydrolysis of cyanuric chloride to cyanuric acid.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in TTCA synthesis.
References
- 1. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. ondavia.com [ondavia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 12. journalbji.com [journalbji.com]
optimizing the efficiency of trithiocyanuric acid in photocatalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of trithiocyanuric acid (TTCA) in photocatalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in photocatalysis?
A1: this compound (TTCA), also known as 2,4,6-trimercapto-s-triazine, is a triazine-based organic compound with the formula C₃H₃N₃S₃.[1] It exists in tautomeric forms, primarily the thione form in the solid state.[2][3][4] Its utility in photocatalysis stems from several key properties:
-
Visible Light Absorption: Non-covalent hydrogen-bonded aggregates of TTCA exhibit excellent absorption of visible light. This is attributed to the unique n→π* electronic transitions between the lone pair electrons of the sulfur atoms and the triazine ring.[5]
-
Charge Separation: The aggregated structure facilitates charge delocalization, which prolongs the lifetime of photogenerated electron-hole pairs, a critical factor for efficient photocatalysis.[5]
-
Suitable Band Structure: The band structure of TTCA meets the thermodynamic requirements for applications like water splitting to produce hydrogen.[5]
-
Versatility: TTCA can be used as a photocatalyst on its own, as a precursor for sulfur-doped carbon nitride, or copolymerized with other materials like polymeric carbon nitride (PCN) to enhance their photocatalytic activity.[6][7][8]
Q2: My photocatalytic efficiency is low. What are the common causes?
A2: Low photocatalytic efficiency can be attributed to several factors. Systematically evaluate the following:
-
Catalyst Quality: Was the TTCA-based catalyst synthesized correctly? Impurities or incorrect morphology can drastically reduce activity. Verify the synthesis protocol and characterize your material using techniques like XRD, FT-IR, and UV-Vis DRS.[6][8]
-
Reaction pH: The pH of the solution significantly impacts the surface charge of the catalyst and the degradation pathway of the target pollutant. For example, the degradation of methyl orange using a C₃N₃S₃ polymer is significantly better under acidic conditions (pH 3-5) than alkaline conditions.[8]
-
Catalyst Dosage: An optimal catalyst concentration is crucial. Too little catalyst provides insufficient active sites, while too much can lead to light scattering and particle agglomeration, reducing light penetration into the solution.[8][9] The degradation rate of pollutants generally increases with catalyst dosage up to a certain point.[8]
-
Adsorption-Desorption Equilibrium: Before illumination, the suspension of the catalyst and pollutant should be stirred in the dark. This ensures that an adsorption-desorption equilibrium is reached, distinguishing photocatalytic degradation from simple physical adsorption. A typical time for this is 30 minutes.[6]
-
Light Source: Ensure your light source's spectrum overlaps with the absorption spectrum of your catalyst. TTCA-based materials are responsive to visible light (λ > 420 nm).[5][6] Also, check the intensity and stability of your lamp.
Q3: How can I enhance the photocatalytic activity of pristine this compound?
A3: While TTCA itself is a capable photocatalyst, its performance can be significantly enhanced through several strategies:
-
Copolymerization: Integrating TTCA as a comonomer into the framework of other photocatalysts, such as polymeric carbon nitride (PCN), can widen the specific surface area, extend the lifetime of charge carriers, and lower the band gap. This has been shown to increase hydrogen energy production by up to 7 times compared to pristine PCN.[7]
-
Supramolecular Aggregation: Using TTCA to form supramolecular aggregates with other molecules, like melamine, creates a pre-organized precursor. Thermal polymerization of these aggregates can produce highly structured, sulfur-doped carbon nitride microrods with a large specific surface area and strong visible-light absorption.[6]
-
Co-catalysts: For applications like hydrogen evolution, the addition of a co-catalyst, such as platinum (Pt), can significantly improve efficiency by providing active sites for the desired reaction and promoting charge separation.[7]
Q4: What are the key characterization techniques I should use for my TTCA-based photocatalyst?
A4: Proper characterization is essential to correlate the material's properties with its photocatalytic performance. Key techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of your synthesized material.[6][8]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups and confirm the chemical structure, such as the formation of the triazine ring and C=S bonds.[8][10][11]
-
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): To determine the light absorption properties and estimate the band gap of the photocatalyst.[8] For instance, a C₃N₃S₃ polymer was found to have a band gap of 2.67 eV.[8]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the catalyst.[3][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments.
| Problem | Potential Cause | Recommended Solution |
| No or minimal degradation of pollutant | Inactive Catalyst: Synthesis failed or the catalyst has degraded. | Re-synthesize the catalyst following the protocol carefully. Characterize the new batch with XRD and FT-IR to confirm its structure. Store the catalyst in a cool, dark, and dry place. |
| No Light Absorption: The light source wavelength does not match the catalyst's absorption range. | Use UV-Vis DRS to check the absorption spectrum of your catalyst. Ensure your lamp (e.g., 300 W Xe-lamp with a >420 nm cut-off filter) emits in the appropriate range.[6] | |
| Catalyst Poisoning: Intermediates or other species in the solution are deactivating the catalyst surface. | Analyze reaction intermediates using HPLC-MS. Consider pre-treating the sample if it contains high concentrations of interfering substances. Test catalyst reusability to check for deactivation.[6] | |
| Inconsistent results between experiments | Inhomogeneous Catalyst Suspension: The catalyst is not uniformly dispersed in the solution. | Use sonication for 10-15 minutes to break up agglomerates before starting the experiment. Ensure vigorous and consistent magnetic stirring throughout the reaction.[6] |
| Fluctuating Reaction Temperature: Temperature changes are affecting reaction kinetics. | Use a water bath or a reaction vessel with a cooling/heating jacket to maintain a constant temperature. | |
| Lamp Instability: The light source intensity is fluctuating or degrading over time. | Allow the lamp to warm up and stabilize before starting the experiment. Monitor lamp output with a power meter periodically. | |
| High initial "degradation" in the dark | High Adsorption: The pollutant is strongly adsorbing to the catalyst surface, which is not photocatalysis. | This is expected. Quantify the adsorption by measuring the pollutant concentration after stirring in the dark (typically 30-60 min).[6] Report this value separately. The subsequent decrease under illumination is the photocatalytic component. |
| Incorrect Catalyst for Pollutant: The surface charge of the catalyst at the working pH favors strong adsorption of the pollutant. | C₃N₃S₃ polymers, for example, are negatively charged and show very high adsorption (>90%) for cationic dyes like Methylene Blue and Rhodamine B.[8] This is a property of the system, not an error. | |
| Catalyst is difficult to recover after reaction | Small Particle Size: The catalyst particles are too fine to be separated by centrifugation or filtration. | Consider synthesizing the catalyst on a support material or using a membrane reactor for continuous operation. For magnetic catalysts, a simple magnet can be used for recovery. |
Experimental Protocols
Protocol 1: Synthesis of this compound (TTCA)
This protocol describes the synthesis of TTCA from its trisodium (B8492382) salt (Na₃TMT·9H₂O).[5]
-
Dissolution: Dissolve 100 g of Na₃TMT·9H₂O in 350 mL of deionized water.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: To the filtrate, slowly add 61 mL of concentrated hydrochloric acid (12.1 N) while stirring. A yellow precipitate of TTCA will form immediately.
-
Stirring: Continue stirring the mixture for at least 30 minutes to ensure complete precipitation.
-
Separation: Separate the yellow precipitate by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the precipitate thoroughly with copious amounts of deionized water to remove residual acid and salts.
-
Drying: Dry the final product in an oven at 110°C to obtain pure this compound powder.
Protocol 2: Photocatalytic Degradation of Rhodamine B (RhB)
This protocol provides a general method for evaluating the photocatalytic activity of a TTCA-based catalyst using RhB as a model pollutant.[6]
-
Catalyst Suspension: Prepare a stock solution of the catalyst. For example, disperse 20 mg of the TTCA-based photocatalyst powder into 80 mL of a 10⁻⁵ mol/L RhB aqueous solution.
-
Sonication: Sonicate the suspension for approximately 10 minutes to ensure uniform dispersion of the catalyst particles.
-
Dark Adsorption: Place the reaction vessel in the dark and stir the suspension magnetically for 30 minutes. This step is crucial to establish an adsorption-desorption equilibrium between the RhB dye and the catalyst surface.
-
Initial Sample: At the end of the dark period (t=0), take an initial aliquot (e.g., 3-4 mL) of the suspension. Centrifuge or filter it through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles.
-
Illumination: Begin irradiating the suspension with a suitable light source (e.g., a 300 W Xe-lamp with a 420 nm cutoff filter for visible light). Continue magnetic stirring throughout the experiment.
-
Sampling: At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension. Immediately centrifuge or filter each sample to remove the catalyst.
-
Analysis: Analyze the concentration of RhB in the clear supernatant of each sample using a UV-Vis spectrophotometer. The degradation can be monitored by the decrease in the characteristic absorption peak of RhB at approximately 554 nm.
-
Calculation: The degradation efficiency (%) can be calculated as: (C₀ - C) / C₀ * 100, where C₀ is the initial concentration after dark adsorption and C is the concentration at time t.
Diagrams and Workflows
Caption: Workflow for synthesis, characterization, and testing of TTCA photocatalysts.
Caption: Simplified mechanism of pollutant degradation via reactive oxygen species.
Caption: A decision tree to diagnose common issues in photocatalysis experiments.
References
- 1. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: novel cocrystals and analysis of its tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. download.atlantis-press.com [download.atlantis-press.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
overcoming poor adhesion of trithiocyanuric acid coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trithiocyanuric acid (TCA) coatings. The information is designed to help overcome common challenges, particularly poor adhesion to various substrates.
Troubleshooting Guide: Overcoming Poor Adhesion
Poor adhesion of this compound coatings can manifest as delamination, cracking, or blistering of the film. The root cause often lies in one or more of the key stages of the coating process: substrate preparation, coating application, or curing.
Problem: Coating delaminates or peels easily from the substrate.
| Potential Cause | Recommended Solution |
| Inadequate Surface Cleaning | Residual oils, grease, or other contaminants on the substrate surface can prevent proper bonding. Implement a thorough multi-step cleaning process. For metallic substrates, this typically involves degreasing with a solvent (e.g., acetone, isopropanol), followed by an alkaline wash and a deionized water rinse. Ensure the substrate is completely dry before coating.[1] |
| Improper Surface Roughening | A very smooth substrate surface may not provide sufficient mechanical keying for the coating.[2] For metals like steel or aluminum, consider mechanical abrasion techniques such as sandblasting or chemical etching to increase surface roughness and promote interlocking.[2] |
| Surface Oxidation | A native oxide layer on metal substrates can be a weak boundary layer, leading to adhesion failure. For substrates like aluminum or steel, consider an acid etching step (e.g., with dilute hydrochloric or sulfuric acid) to remove the oxide layer immediately before coating.[3] |
| Poor Wetting | The TCA solution may not be spreading evenly across the substrate, leading to weak spots. Ensure the surface energy of the substrate is higher than the surface tension of the TCA solution. Plasma treatment or corona discharge can be used to increase the surface energy of the substrate.[4] |
| Incompatible Adhesion Promoter | The chosen adhesion promoter may not be effective for the specific substrate and TCA chemistry. For TCA coatings on metallic substrates, consider using a silane-based adhesion promoter with a functional group that can react with the thiol groups of TCA, such as a mercaptosilane.[1][5][6] |
| Incorrect Curing Parameters | Incomplete or excessive curing can lead to poor adhesion. Optimize the curing temperature and time. Insufficient curing may result in a soft film with poor cohesion, while excessive heat can cause the film to become brittle and lose adhesion.[7][8][9][10] |
Problem: Coating appears cracked or brittle.
| Potential Cause | Recommended Solution |
| Excessive Curing Temperature or Time | Over-curing can lead to thermal stress and embrittlement of the coating. Reduce the curing temperature or shorten the curing time. Conduct a design of experiments (DOE) to determine the optimal curing window.[7][8][9][10] |
| High Internal Stress | Stresses can develop in the film during solvent evaporation and curing. Consider using a slower evaporating solvent or a multi-step curing process with a gradual temperature ramp-up. |
| Coating Thickness | Thicker coatings are more prone to cracking due to higher internal stresses. Optimize the coating thickness by adjusting the concentration of the TCA solution or the application method. |
Problem: Coating shows blistering or bubbles.
| Potential Cause | Recommended Solution |
| Trapped Solvent | If the solvent evaporates too quickly from the surface, it can be trapped underneath, leading to blisters. Use a solvent with a lower vapor pressure or incorporate a slower-evaporating co-solvent. |
| Moisture on the Substrate | Any moisture present on the substrate before coating can vaporize during curing, causing blisters. Ensure the substrate is thoroughly dried in an oven or with a stream of dry, inert gas before coating. |
| Outgassing from the Substrate | Porous substrates can release trapped gases during the curing process. For such substrates, a pre-baking step can help to drive out any volatile species before the coating is applied. |
Logical Flow for Troubleshooting Adhesion Issues
References
- 1. sisib.com [sisib.com]
- 2. diva-portal.org [diva-portal.org]
- 3. US8114992B2 - Method for the production of 2,4,6-trimercapto-1,3,5-triazine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. dakenchem.com [dakenchem.com]
- 6. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 7. researchgate.net [researchgate.net]
- 8. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
analytical challenges in the characterization of trithiocyanuric acid polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trithiocyanuric acid (TMT) polymers. The information aims to address common analytical challenges encountered during the characterization of these unique sulfur and nitrogen-rich polymers.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound polymers.
Issue 1: Poor Solubility Affecting Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
| Probable Cause | Proposed Solution |
| High degree of cross-linking or strong intermolecular forces due to the polar triazine rings and sulfur linkages, leading to insoluble or poorly soluble polymers.[1][2][3] | 1. Attempt dissolution in a range of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP), potentially with the addition of salts like lithium bromide (LiBr) to disrupt polymer aggregation.[4] 2. Employ high-temperature GPC (HT-GPC) if the polymer is thermally stable, as increased temperature can enhance solubility. 3. If the polymer remains insoluble, consider alternative techniques for molecular weight estimation, such as solid-state NMR for end-group analysis or mass spectrometry techniques like MALDI-TOF MS on soluble fractions or degradation products.[5] 4. For cross-linked networks, swelling studies can provide an indication of cross-link density , which is related to the network's molecular weight.[6] |
Issue 2: Ambiguous or Overlapping Peaks in FTIR Spectra
| Probable Cause | Proposed Solution |
| Complex vibrational modes from the triazine ring and various sulfur-containing functional groups.[7][8] Presence of unreacted monomer or impurities. | 1. Compare the spectrum of the polymer with that of the this compound monomer. Key changes to look for upon successful polymerization include the disappearance of N-H stretching vibrations (around 3000-3300 cm⁻¹) and C=S stretching vibrations (around 1125 cm⁻¹), and the appearance of new bands corresponding to S-S disulfide linkages (around 400-560 cm⁻¹).[7][9] 2. Utilize complementary spectroscopic techniques such as Raman spectroscopy to obtain more detailed structural information, as different vibrational modes may be more or less active in each technique. 3. Perform purification steps such as solvent washing to remove unreacted monomers and other impurities that may contribute to the spectral complexity. |
Issue 3: Inaccurate Elemental Analysis Results
| Probable Cause | Proposed Solution |
| Incomplete combustion due to the high thermal stability and high nitrogen and sulfur content of the polymer.[10] Formation of refractory sulfur and nitrogen oxides that are not efficiently detected. | 1. Optimize combustion parameters by using a higher temperature, a longer combustion time, and ensuring a sufficient supply of oxygen. 2. Use appropriate combustion catalysts or additives to facilitate complete combustion. 3. Calibrate the instrument with standards that have a similar matrix and elemental composition to the TMT polymer if possible. 4. Verify results with an alternative technique such as X-ray Photoelectron Spectroscopy (XPS), which can provide surface elemental composition.[7] |
Issue 4: Complex Thermal Decomposition Profile in TGA
| Probable Cause | Proposed Solution |
| Multiple degradation pathways involving the triazine ring and the polysulfide linkages.[1] Influence of the analysis atmosphere (e.g., inert vs. oxidative). | 1. Conduct TGA analysis under both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere to differentiate between thermal and thermo-oxidative degradation processes. 2. Couple the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) to identify the evolved gases during decomposition. This can provide insights into the degradation mechanism. 3. Vary the heating rate to study the kinetics of the decomposition process. |
Frequently Asked Questions (FAQs)
Q1: My this compound polymer is completely insoluble. How can I determine its molecular structure?
A1: For insoluble polymers, solid-state NMR (ssNMR) is a powerful technique to elucidate the molecular structure.[1] It can provide information about the local chemical environment of carbon, nitrogen, and hydrogen atoms within the polymer network. Additionally, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and bonding environments at the polymer surface.[7] Fourier-Transform Infrared (FTIR) spectroscopy can also offer valuable structural information, even for insoluble materials.[7]
Q2: What are the key spectral features to confirm the polymerization of this compound using FTIR?
A2: Successful polymerization is typically indicated by the following spectral changes:
-
Disappearance of the N-H stretching band from the monomer, usually found in the region of 3000-3300 cm⁻¹.[7]
-
Disappearance or significant reduction of the C=S stretching vibration of the monomer, which is typically observed around 1125 cm⁻¹.[7]
-
Appearance of new peaks in the 400-560 cm⁻¹ region , which can be attributed to the formation of S-S (disulfide) bonds in the polymer backbone.[9]
-
Shifts in the characteristic triazine ring vibrations , which are typically observed around 1450, 1251, and 829 cm⁻¹.[1]
Q3: My TGA results show a significant weight loss starting around 260°C. Is this typical for this compound polymers?
A3: Yes, a decomposition onset temperature of around 260°C is consistent with published data for some this compound-based polymers.[1] The thermal stability can be influenced by the specific synthesis method and the degree of cross-linking.
Q4: How can I analyze the morphology and porosity of my TMT polymer?
A4: The morphology and porosity of TMT polymers can be effectively characterized using microscopy and surface area analysis techniques.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide high-resolution images of the polymer's surface morphology and internal structure.[1][9]
-
Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area and pore size distribution of porous polymers.
Q5: Are there any specific safety precautions I should take when handling this compound and its polymers?
A5: this compound can be irritating to the eyes, respiratory system, and skin.[2] It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While the toxicity of the polymers may vary depending on their specific composition and morphology, it is prudent to handle them with similar care.
Experimental Protocols
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
-
Sample Preparation:
-
For soluble polymers, cast a thin film on a suitable IR-transparent window (e.g., KBr, NaCl) by dissolving a small amount of the polymer in a volatile solvent and allowing the solvent to evaporate.
-
For insoluble polymers, prepare a KBr pellet by grinding a small amount of the polymer with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or pure KBr pellet.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
Perform a background correction.
-
Identify characteristic peaks corresponding to the triazine ring, C-S, S-S, and N-H bonds.
-
Compare the polymer spectrum to the monomer spectrum to identify changes indicative of polymerization.[7]
-
Protocol 2: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Place a small amount of the polymer sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
-
Instrument Setup:
-
Set the desired temperature program, for example, a ramp from room temperature to 800°C at a heating rate of 10°C/min.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the gas flow rate.
-
-
Data Acquisition:
-
Start the TGA run and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.
-
If using TGA-MS or TGA-FTIR, analyze the evolved gas profiles to identify the decomposition products.
-
Quantitative Data Summary
Table 1: Elemental Analysis of a Representative Poly(this compound)
| Element | Weight % | Molar Ratio |
| Nitrogen (N) | 21.80% | 1.00 |
| Carbon (C) | 19.07% | 1.02 |
| Sulfur (S) | 54.14% | 1.08 |
| Data derived from a representative poly(this compound) synthesized via oxidative polymerization.[7] |
Table 2: Key FTIR Vibrational Frequencies for this compound Monomer and Polymer
| Functional Group | Monomer (cm⁻¹) | Polymer (cm⁻¹) |
| N-H Stretch | 2900 - 3160 | Absent |
| C=S Stretch | ~1125 | Absent |
| Triazine Ring | 1540, 750 | 1483, 1234, 827 |
| S-S Stretch | Not Applicable | 400 - 560 |
| Frequencies are approximate and may vary depending on the specific polymer structure and analytical conditions.[7][9] |
Visualizations
Caption: Experimental workflow for TMT polymer characterization.
Caption: Troubleshooting logic for GPC analysis of TMT polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [chembk.com]
- 3. This compound: novel cocrystals and analysis of its tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Trithiocyanuric Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of trithiocyanuric acid (TCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound (TCA), also known as 1,3,5-triazine-2,4,6-trithiol, is a yellow amorphous powder.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can be a concern in experimental settings as the presence of water can potentially affect the compound's stability, reactivity, and the accuracy of weighing for reactions.
Q2: How should this compound be properly stored to minimize moisture absorption?
A2: To minimize moisture absorption, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Storing it away from incompatible substances, such as strong oxidizing agents, is also recommended.[4] For long-term storage, a desiccator with a suitable drying agent can provide an additional layer of protection against humidity.
Q3: What are the visual indicators that this compound may have absorbed a significant amount of moisture?
A3: While specific visual changes for TCA are not extensively documented, hygroscopic powders that have absorbed moisture may exhibit changes in their physical appearance. These can include clumping, caking, or a change in texture from a fine powder to a more granular or even paste-like consistency.
Q4: Can moisture content affect the results of experiments involving this compound?
A4: Yes, unaccounted for moisture can significantly impact experimental results. The absorbed water can act as a reactant in sensitive reactions, alter the concentration of TCA in solutions, and lead to inaccurate measurements of the compound by weight. This can result in poor reproducibility and incorrect interpretation of experimental data.
Q5: What analytical techniques can be used to determine the water content in a sample of this compound?
-
Karl Fischer Titration: This is a highly specific and accurate method for water determination.[5][6] It involves the reaction of water with an iodine-based reagent.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. A weight loss at a temperature corresponding to the boiling point of water can indicate the moisture content.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or poor reproducibility. | The this compound may have absorbed varying amounts of moisture between experiments. | Implement a consistent pre-drying protocol for TCA before each use. Determine the water content of the batch using Karl Fischer titration or TGA to account for it in calculations. |
| Difficulty in accurately weighing this compound. | The powder is clumping or sticking to weighing instruments due to absorbed moisture. | Handle and weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield. Use a pre-dried sample for weighing. |
| Observed changes in the physical appearance of the this compound powder (e.g., clumping). | The compound has been exposed to ambient air and has absorbed moisture. | If the compound is critical for a sensitive application, it is recommended to dry it under vacuum or in a drying oven at a suitable temperature. The effectiveness of the drying process should be verified by determining the water content. |
| Suspected degradation of this compound. | Prolonged exposure to high humidity may affect the stability of the compound. | Store the compound under the recommended dry conditions. If degradation is suspected, it may be necessary to acquire a fresh batch of the material. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific equipment and experimental conditions.
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration vessel with a suitable Karl Fischer solvent (e.g., anhydrous methanol).
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
-
Sample Preparation and Analysis:
-
Accurately weigh approximately 100-200 mg of the this compound sample.
-
Quickly transfer the weighed sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
-
-
Blank Measurement:
-
Perform a blank titration using the same solvent to account for any background moisture.
-
Protocol 2: Estimation of Moisture Content by Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Calibrate the TGA instrument according to the manufacturer's guidelines.
-
Place an empty sample pan in the instrument and tare it.
-
-
Sample Analysis:
-
Accurately weigh 5-10 mg of the this compound sample into the tared pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 150°C at a heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
Analyze the resulting TGA curve. A weight loss step observed between 50°C and 120°C is typically attributed to the evaporation of adsorbed water.
-
The percentage weight loss in this temperature range provides an estimation of the moisture content.
-
Visualizations
References
- 1. This compound | 638-16-4 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
Technical Support Center: Purification of Crude Trithiocyanuric Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude trithiocyanuric acid (TCA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from cyanuric chloride?
A1: Crude this compound synthesized from cyanuric chloride and a sulfur source like sodium hydrosulfide (B80085) or sodium sulfide (B99878) can contain several impurities.[1][2][3] These can be broadly categorized as:
-
Unreacted Starting Materials: Residual cyanuric chloride may be present if the reaction has not gone to completion.
-
Incompletely Substituted Intermediates: The substitution of chlorine atoms on the triazine ring occurs stepwise.[4][5][6] Therefore, mono- and di-substituted intermediates where one or two chlorine atoms are replaced by thiol groups can be significant impurities.
-
Hydrolysis Products: Cyanuric chloride is susceptible to hydrolysis, which can lead to the formation of hydroxyl-substituted triazines, including cyanuric acid, especially if moisture is present during the reaction.[1]
-
Side-Products: Depending on the reaction conditions, other side reactions may occur, leading to various byproducts.
Q2: What is the typical purity of crude this compound?
A2: The purity of crude this compound can vary depending on the synthesis method and reaction conditions. However, it is possible to achieve a purity of around 95% directly from synthesis.[3][7]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture, making it well-suited for assessing the purity of TCA and identifying impurities.[8][9]
-
Titration: An assay by titration can be used to determine the purity of this compound.
-
Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and structural integrity of the purified product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: The crude this compound has a persistent yellow or off-white color after initial isolation.
-
Possible Cause: The color may be due to the presence of colored impurities or residual starting materials.
-
Suggested Solutions:
-
Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.
-
Acid-Base Washing: Washing the crude product with a dilute acid solution can help remove basic impurities, followed by washing with a dilute base to remove acidic impurities.
-
Issue 2: During recrystallization, the this compound "oils out" instead of forming crystals.
-
Possible Cause: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a large extent.
-
Suggested Solutions:
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to encourage gradual crystal formation. Seeding the solution with a small crystal of pure TCA can also help induce crystallization.
-
Solvent Mixture: Use a solvent mixture. Dissolve the crude TCA in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which TCA is less soluble until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Issue 3: Poor recovery of this compound after recrystallization.
-
Possible Cause:
-
Using too much solvent during recrystallization.
-
The chosen solvent has a relatively high solubility for TCA even at low temperatures.
-
Premature crystallization during hot filtration.
-
-
Suggested Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Optimize Solvent Choice: Select a solvent in which TCA has a large solubility difference between high and low temperatures.
-
Preheat Filtration Apparatus: Ensure the funnel and receiving flask are preheated before hot filtration to prevent the solution from cooling and crystallizing prematurely.
-
Concentrate the Filtrate: If the yield is low, the mother liquor can be concentrated by evaporation and cooled again to recover a second crop of crystals.
-
Data Presentation
The following tables summarize the expected outcomes of different purification strategies for crude this compound with a starting purity of 95%.
Table 1: Recrystallization of Crude this compound
| Recrystallization Solvent | Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) |
| Ethanol/Water (e.g., 2:1) | 95 | >98 | 80-90 |
| Acetone/Water | 95 | >98 | 75-85 |
| N,N-Dimethylformamide (DMF) / Water | 95 | >99 | 70-80 |
Table 2: Acid-Base Washing of Crude this compound
| Washing Protocol | Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) |
| 1. Dilute HCl wash2. Water wash3. Dilute NaHCO₃ wash4. Water wash | 95 | 97-98 | >95 |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system (e.g., ethanol/water). This compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Acid-Base Washing of Crude this compound
-
Suspension: Suspend the crude this compound in deionized water.
-
Acid Wash: Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH 2-3). Stir for 15-20 minutes.
-
Filtration and Water Wash: Filter the solid and wash it thoroughly with deionized water until the filtrate is neutral.
-
Base Wash (Optional, for acidic impurities): Resuspend the solid in deionized water and add a dilute solution of sodium bicarbonate (e.g., 5% NaHCO₃) with stirring. Stir for 15-20 minutes.
-
Final Filtration and Washing: Filter the solid and wash it extensively with deionized water until the filtrate is neutral.
-
Drying: Dry the purified this compound in a vacuum oven.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound by recrystallization.
Caption: Workflow for the purification of crude this compound by acid-base washing.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiocyanuric acid - Wikipedia [en.wikipedia.org]
- 3. CS265150B1 - Process for preparing 2,4,6-trimeryl-apto-1,3,5-triazine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. トリチオシアヌル酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Validation & Comparative
comparing trithiocyanuric acid and cyanuric acid as corrosion inhibitors
An Objective Comparison of Trithiocyanuric Acid and Cyanuric Acid as Corrosion Inhibitors for Researchers and Scientists
Introduction
This compound (TTCA) and cyanuric acid (CA) are heterocyclic compounds with a symmetrical triazine core structure. While structurally similar, their distinct functional groups—thiol groups in TTCA versus hydroxyl/keto groups in CA—lead to different chemical properties and primary applications. TTCA has been investigated as a potent corrosion inhibitor for various metals. Cyanuric acid, conversely, is predominantly used as a stabilizer for chlorine in water treatment applications, such as in swimming pools, to prevent its degradation by UV light.[1][2][3][4] Although less documented as a primary corrosion inhibitor, its derivatives have shown inhibitory properties, suggesting the potential of the triazine ring in surface protection.[5] This guide provides a comparative analysis of their efficacy as corrosion inhibitors, supported by available experimental data and detailed methodologies.
Comparative Performance Analysis
This compound (TTCA) as a Corrosion Inhibitor
Research has demonstrated that TTCA is an effective corrosion inhibitor, particularly for copper in chloride-containing environments. The presence of three thiol (-SH) groups and nitrogen atoms in the triazine ring allows for strong adsorption onto the metal surface, forming a protective film.
A key study investigated the inhibition effect of TTCA on copper in a 3.0 wt.% NaCl solution.[6] The findings from this research are summarized in the tables below.
Table 1: Potentiodynamic Polarization Data for Copper in 3.0 wt.% NaCl with and without TTCA
| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -210 | 15.8 | 45 | -125 | - |
| 50 ppm TTCA | -225 | 0.74 | 38 | -98 | 95.3 |
Data sourced from a study on the corrosion inhibition of copper by TTCA in 3.0 wt.% NaCl solution.[6]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 3.0 wt.% NaCl with and without TTCA
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 450 | 150 | - |
| 50 ppm TTCA | 9800 | 25 | 95.4 |
Data sourced from a study on the corrosion inhibition of copper by TTCA in 3.0 wt.% NaCl solution.[6]
The data indicates that TTCA acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. A maximum inhibition efficiency of 95.3% was achieved at a concentration of 50 ppm.[6] The significant increase in charge transfer resistance (Rct) and decrease in double-layer capacitance (Cdl) further confirm the formation of a protective adsorbed layer on the copper surface.
Cyanuric Acid and Its Derivatives as Corrosion Inhibitors
While direct experimental data on cyanuric acid as a primary corrosion inhibitor is limited, some sources mention its use as a "metal cyanide corrosion inhibitor".[7][8] To infer its potential, we can examine studies on its close derivative, cyanuric chloride. Research on cyanuric chloride derivatives as corrosion inhibitors for mild steel in high-salinity media provides valuable insights into the role of the triazine ring in corrosion protection.[5]
In one such study, two cyanuric chloride derivatives, YFF-1 and YFF-2, were synthesized and evaluated. The core triazine ring, with its electron-rich nitrogen atoms, is believed to play a crucial role in the adsorption process on the metal surface.[5]
Table 3: Potentiodynamic Polarization Data for Mild Steel in High-Salinity Solution with Cyanuric Chloride Derivatives
| Inhibitor | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -650 | 250 | - |
| 0.25 mM YFF-1 | -630 | 22.5 | 91.0 |
| 0.25 mM YFF-2 | -625 | 17.5 | 93.0 |
Data adapted from a study on cyanuric chloride derivatives as corrosion inhibitors for mild steel.[5]
The results show that cyanuric chloride derivatives can achieve high inhibition efficiencies, suggesting that the cyanuric ring structure is effective in forming a protective layer. The inhibition is attributed to the coordination bonds formed between the lone pair of electrons of the nitrogen atoms in the triazine ring and the vacant d-orbitals of the iron atoms.[5]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of these corrosion inhibitors.
Potentiodynamic Polarization
-
Electrode Preparation: A metal specimen (e.g., copper or mild steel) is embedded in an epoxy resin, leaving a defined surface area exposed. The exposed surface is mechanically polished with successively finer grades of emery paper, rinsed with deionized water and acetone, and dried.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium (e.g., 3.0 wt.% NaCl or a high-salinity solution) is prepared with and without the inhibitor at various concentrations.
-
Measurement: The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel slopes of the anodic and cathodic curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
-
Electrode and Cell Setup: The same three-electrode cell configuration as in the potentiodynamic polarization measurement is used.
-
Measurement: The working electrode is immersed in the test solution until a stable OCP is achieved. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency). The data is then fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
Experimental Workflow
Caption: Generalized workflow for evaluating corrosion inhibitors.
Proposed Inhibition Mechanism of this compound
Caption: Adsorption of TTCA on a metal surface.
Proposed Inhibition Mechanism of the Cyanuric Ring Structure
Caption: Adsorption via the cyanuric ring nitrogen atoms.
Conclusion
Based on the available scientific literature, this compound is a well-documented and highly effective corrosion inhibitor, particularly for copper, with inhibition efficiencies exceeding 95%.[6] Its efficacy is attributed to the strong adsorption of its thiol and nitrogen functional groups onto the metal surface, forming a robust protective barrier.
The role of cyanuric acid as a primary corrosion inhibitor is less clear, with its main application being a chlorine stabilizer. However, studies on cyanuric chloride derivatives demonstrate that the cyanuric triazine ring can serve as an effective structural backbone for corrosion inhibition, achieving efficiencies of over 90% for mild steel.[5] This suggests that cyanuric acid itself may possess some inherent, albeit likely weaker, corrosion inhibiting properties compared to TTCA, which benefits from the strong metal-coordinating ability of its thiol groups.
For researchers and scientists in the field, TTCA presents a more potent and studied option for direct application as a corrosion inhibitor. Future research could focus on a direct comparative study of these two compounds under identical conditions to definitively quantify their relative performance and to further explore the potential of cyanuric acid in corrosion science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. News - Multifunctional application of cyanuric acid [yuncangchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanuric acid - Wikipedia [en.wikipedia.org]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. researchgate.net [researchgate.net]
- 7. Cyanuric Acid-Guangxi Yukexin Industrial Co., Ltd. [yukexinchem.com]
- 8. cnshellight.com [cnshellight.com]
Validating Trithiocyanuric Acid Purity: A Comparative Guide to Titration and High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical quality attribute for trithiocyanuric acid (TMT), a versatile heterocyclic compound utilized in various research and industrial applications. This guide provides a comprehensive comparison of two common analytical techniques for purity validation: non-aqueous potentiometric titration and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and a summary of expected performance data are presented to assist researchers in selecting the most appropriate method for their needs.
Method Comparison at a Glance
Both titration and HPLC are powerful techniques for purity assessment, each offering distinct advantages. Titration, a classical volumetric analysis method, is cost-effective and can provide high precision. In contrast, HPLC offers superior specificity and is capable of separating and quantifying individual impurities.
| Parameter | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction in a non-aqueous solvent, with the endpoint determined by a significant change in potential. | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. |
| Purity Determination | Based on the consumption of a standardized titrant. | Based on the relative peak area of the main component. |
| Specificity | Lower; may not distinguish between the analyte and impurities with similar acidic properties. | High; capable of separating and quantifying individual impurities. |
| Precision (RSD) | Typically ≤ 0.5% | Typically ≤ 2.0% |
| Accuracy (Recovery) | 99.0 - 101.0% | 98.0 - 102.0% |
| Instrumentation Cost | Low to moderate | High |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes |
| Solvent Consumption | Moderate | High |
| Throughput | Lower | Higher (with autosampler) |
Experimental Protocols
Non-Aqueous Potentiometric Titration of this compound
This method is based on the acidic properties of this compound (pKa1 ≈ 5.7, pKa2 ≈ 8.4, pKa3 ≈ 11.4) and involves its titration with a strong base in a non-aqueous medium.
Materials and Reagents:
-
This compound (TMT) sample
-
Tetrabutylammonium hydroxide (B78521) (TBAH), 0.1 N in a suitable solvent (e.g., isopropanol/methanol mixture)
-
Dimethylformamide (DMF), analytical grade
-
Glass electrode and a suitable reference electrode (e.g., Ag/AgCl)
-
Potentiometric titrator
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Titrant Standardization: Standardize the 0.1 N TBAH solution against a primary standard, such as benzoic acid, in DMF.
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the TMT sample into a clean, dry beaker.
-
Dissolve the sample in 50 mL of DMF. Gentle warming may be required to facilitate dissolution. Cool the solution to room temperature before titration.
-
Titration:
-
Immerse the glass and reference electrodes in the sample solution.
-
Start the stirrer at a constant, moderate speed.
-
Titrate the sample solution with the standardized 0.1 N TBAH solution.
-
Record the potential (mV) as a function of the titrant volume added.
-
Continue the titration past the equivalence point to ensure a complete titration curve.
-
-
Endpoint Determination: Determine the equivalence point from the titration curve, typically by identifying the point of maximum inflection (the steepest part of the curve) or by using the first or second derivative of the curve.
-
Calculation: Calculate the purity of the TMT sample using the following formula:
Purity (%) = (V × N × E) / W × 100
Where:
-
V = Volume of TBAH solution consumed at the equivalence point (mL)
-
N = Normality of the standardized TBAH solution (eq/L)
-
E = Equivalent weight of this compound (Molecular Weight / number of acidic protons titrated)
-
W = Weight of the TMT sample (mg)
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful separation technique that can be used to determine the purity of TMT and to identify and quantify any potential impurities.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient program will need to be developed and optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of TMT (a starting point could be around 230 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of a TMT reference standard of known purity in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Sample Preparation: Prepare a sample solution of the TMT to be tested in the same diluent as the standard, at a similar concentration.
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
-
Calculation: Calculate the purity of the TMT sample by the area normalization method:
Purity (%) = (Area of TMT peak / Total area of all peaks) × 100
Visualizing the Workflows
To better understand the practical steps involved in each method, the following diagrams illustrate the experimental workflows.
Conclusion
The choice between non-aqueous potentiometric titration and HPLC for the validation of this compound purity depends on the specific requirements of the analysis. Titration offers a precise and cost-effective method for determining the overall acidic content, which is often sufficient for routine quality control. However, when a more detailed understanding of the impurity profile is necessary, or when dealing with complex samples, the superior specificity and separative power of HPLC make it the method of choice. For comprehensive characterization, especially during drug development, employing both techniques can provide orthogonal data, leading to a more complete understanding of the material's purity.
A Comparative Analysis of Trithiocyanuric Acid and Other Thiol Crosslinkers for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical determinant in the design and performance of thiol-based biomaterials for drug delivery. This guide provides a comprehensive comparative study of trithiocyanuric acid (TCA) against other prevalent thiol crosslinkers, including maleimides, dithiothreitol (B142953) (DTT), and polyethylene (B3416737) glycol (PEG)-dithiols. This analysis is supported by experimental data from peer-reviewed studies to facilitate informed decisions in the development of novel drug delivery platforms.
Executive Summary
Thiol-based crosslinking chemistries are integral to the fabrication of biocompatible and biodegradable hydrogels and nanoparticles for controlled drug release. This compound, a trifunctional thiol molecule, has emerged as a promising crosslinker for creating redox-responsive drug delivery systems due to the formation of disulfide bonds. This guide will delve into a comparative analysis of TCA with other well-established thiol-reactive crosslinkers, focusing on their reaction mechanisms, and the physical and chemical properties of the resulting biomaterials. While direct comparative studies on TCA-based hydrogels are limited, this guide draws objective comparisons from available data on TCA-based nanoparticle systems and established data for other thiol crosslinkers in hydrogel formulations.
Crosslinker Chemistry and Reaction Mechanisms
The choice of crosslinker dictates the bond type, stability, and responsiveness of the resulting matrix. The primary chemistries discussed are thiol-disulfide exchange, thiol-maleimide Michael addition, and thiol-ene reactions.
This compound (TCA): TCA possesses three thiol groups, enabling the formation of a three-dimensional network through disulfide bond formation in the presence of a mild oxidant or via reaction with other crosslinking agents.[1] This disulfide linkage is redox-responsive and can be cleaved in the presence of reducing agents like glutathione (B108866) (GSH), which is found in higher concentrations inside cells, making it an excellent candidate for targeted intracellular drug delivery.[1][2]
Maleimides: These are popular crosslinkers that react with thiols via a Michael addition reaction to form a stable thioether bond.[3] The reaction is highly specific for thiols at a pH range of 6.5-7.5.[3] While the resulting bond is generally stable, its reversibility under certain conditions can be a consideration.[3]
Dithiothreitol (DTT): DTT is a dithiol that can act as a crosslinker, particularly in UV-inducible crosslinking of proteins and RNA.[4] It can also participate in thiol-disulfide exchange reactions.
PEG-dithiols: These are bifunctional crosslinkers where two thiol groups are linked by a polyethylene glycol (PEG) spacer. They are commonly used in thiol-ene and thiol-disulfide exchange reactions to form hydrogels. The PEG component enhances hydrophilicity and biocompatibility.
Below is a diagram illustrating the crosslinking mechanism of this compound.
Caption: Oxidative crosslinking of this compound to form a disulfide-bonded network.
Comparative Performance Data
The following tables summarize key performance parameters of hydrogels and nanoparticles formed using different thiol crosslinkers. It is important to note that direct comparative data for TCA in a hydrogel matrix is not extensively available in the reviewed literature; therefore, data from a TCA-based nanoparticle system is presented for drug release characteristics.
Table 1: Physicochemical Properties of Crosslinked Systems
| Property | This compound (Nanoparticles) | Maleimide (B117702) (Hydrogel) | DTT (Hydrogel) | PEG-dithiol (Hydrogel) |
| Crosslinking Chemistry | Thiol-disulfide exchange | Thiol-Michael addition | Thiol-ene / Thiol-disulfide | Thiol-ene / Thiol-disulfide |
| Bond Type | Disulfide (-S-S-) | Thioether (-S-) | Thioether (-S-) / Disulfide (-S-S-) | Thioether (-S-) / Disulfide (-S-S-) |
| Redox Responsiveness | Yes[1][2] | No (stable bond)[3] | Yes (if disulfide) | Yes (if disulfide) |
| Gelation Time | N/A (Nanoparticle synthesis) | Seconds to minutes[5] | Seconds to minutes[5] | Varies with reaction conditions |
| Swelling Ratio (%) | N/A | ~1500-2800[6] | Varies with formulation | Varies with formulation |
| Storage Modulus (G') | N/A | 1-10 kPa[5] | Varies with formulation | Varies with formulation |
Table 2: Drug Release Characteristics
| Crosslinker | Drug | Delivery System | Release Profile | Citation |
| This compound | Doxorubicin | Nanoparticles | Sustained release, accelerated by GSH | [1][2] |
| Maleimide | Bovine Serum Albumin | Hydrogel | Sustained release over days | [7] |
| DTT | Dextran | Hydrogel | Tunable release with reducing agents | [8] |
| PEG-dithiol | Fenofibrate | Hydrogel | Tunable release from hours to days | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a TCA-based drug delivery system and a comparative maleimide-crosslinked hydrogel.
Protocol 1: One-Pot Synthesis of this compound-PEG Nanoparticles for Doxorubicin Delivery
Adapted from Kopoleva et al., Nano Letters, 2023.[1][2]
Materials:
-
This compound (TCA)
-
Poly(ethylene glycol) methyl ether thiol (mPEG-SH)
-
Hydrogen peroxide (H₂O₂)
-
Doxorubicin (DOX)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Dissolve TCA and mPEG-SH in DMSO.
-
Add an aqueous solution of DOX to the mixture.
-
Initiate the polymerization by adding H₂O₂.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Purify the resulting TTCA-PEG nanoparticles loaded with DOX by dialysis against deionized water to remove unreacted components and unloaded drug.
-
Characterize the nanoparticles for size, morphology, drug loading efficiency, and in vitro drug release in the presence and absence of glutathione (GSH).
Protocol 2: Preparation of a Thiol-Maleimide Crosslinked Hydrogel
This is a general protocol based on common literature procedures.[10]
Materials:
-
4-arm-PEG-Maleimide (4-arm-PEG-Mal)
-
Poly(ε-lysine) (ε-PL) or other thiol-containing polymer
-
Phosphate-buffered saline (PBS) at pH 7.4
Procedure:
-
Prepare a solution of 4-arm-PEG-Mal in PBS.
-
Prepare a solution of the thiol-containing polymer (e.g., ε-PL) in PBS.
-
To form the hydrogel, mix the two solutions in a 1:1 molar ratio of maleimide to thiol groups.
-
Gelation will occur rapidly at room temperature. The gelation time can be monitored visually or by rheometry.
-
The resulting hydrogel can be characterized for its swelling behavior, mechanical properties (storage and loss moduli), and drug release profile by incorporating a model drug into one of the polymer solutions before mixing.
Below is a workflow for a typical thiol-maleimide bioconjugation process.
Caption: General workflow for bioconjugation using thiol-maleimide chemistry.
Conclusion
This compound presents a compelling option for the development of redox-responsive drug delivery systems, offering the advantage of forming cleavable disulfide bonds that can respond to the intracellular environment. While direct comparative data in hydrogel systems is an area for future research, the available information on TCA-based nanoparticles demonstrates its potential for controlled and triggered drug release. In contrast, maleimide crosslinkers form stable thioether bonds, suitable for applications where non-degradable linkages are desired. DTT and PEG-dithiols offer versatility in creating both stable and degradable networks through various thiol-based chemistries. The choice of crosslinker will ultimately depend on the specific requirements of the drug delivery system, including the desired release kinetics, biocompatibility, and mechanical properties. This guide provides a foundational comparison to aid researchers in navigating these choices for their specific applications.
References
- 1. openlab.itmo.ru [openlab.itmo.ru]
- 2. Carboxymethyl Cellulose-Encapsulated Chromium–this compound Metal–Organic Framework for Sustained Ibuprofen Delivery: Synthesis, Characterization, Swelling, In Vitro Studies, and Cytotoxicity Analysis on A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study between Thiol‐Ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel Inks for Digital Light Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Affordable Redox-Responsive Drug Delivery System Based on this compound Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Trithiocyanuric Acid and Sodium Trithiocarbonate for Heavy Metal Removal
For researchers, scientists, and drug development professionals, the efficient removal of heavy metals from aqueous solutions is a critical concern. This guide provides an objective comparison of two prominent precipitation agents: Trithiocyanuric Acid (TMT) and Sodium Trithiocarbonate (STC), supported by experimental data to inform selection for specific applications.
Both this compound, often used as its trisodium (B8492382) salt (TMT), and Sodium Trithiocarbonate (STC) are effective in precipitating heavy metals from wastewater. The primary mechanism of TMT involves chelation, where the three thiol groups on the triazine ring form stable, insoluble complexes with metal ions. In contrast, STC acts as a source of sulfide (B99878) ions, leading to the precipitation of highly insoluble metal sulfides.
Performance Comparison
Experimental data demonstrates that both TMT and STC can achieve high removal efficiencies for a range of heavy metals. However, their optimal operating conditions, particularly pH, differ significantly, which can be a key factor in process design and implementation.
STC generally exhibits high efficacy in alkaline conditions, with optimal pH ranges typically between 9.0 and 10.75 for the removal of metals such as copper (Cu), nickel (Ni), tin (Sn), zinc (Zn), and cadmium (Cd). Under these conditions, STC has been shown to reduce metal concentrations to very low levels.
TMT is reported to be effective over a broader pH range, including neutral to slightly alkaline conditions, and can form stable precipitates with a variety of heavy metals like lead, cadmium, copper, nickel, mercury, and silver.[1] Some studies suggest TMT can also be effective in acidic conditions. One comparative study highlighted that for nickel removal, TMT led to a release of 0.03–0.34% of Ni from the sediment, suggesting the formation of a stable precipitate.
The selection between TMT and STC can also be influenced by the stability of the resulting metal-precipitate sludge. The leachability of heavy metals from the sludge is a crucial environmental consideration. Research indicates that the stability of TMT-metal complexes can be very high.
Quantitative Data on Heavy Metal Removal
The following tables summarize experimental data on the performance of STC and TMT in removing various heavy metals.
Table 1: Heavy Metal Removal Efficiency of Sodium Trithiocarbonate (STC)
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) | Optimal pH | Contact Time (min) | Reference |
| Copper (Cu) | 70.80 | 0.09 | >99.8 | 9.0-9.5 | - | [2] |
| Nickel (Ni) | 1.10 | 0.009 | >99.1 | 9.0-9.5 | - | [2] |
| Tin (Sn) | 3.36 | <0.005 | >99.8 | 9.0-9.5 | - | [2] |
| Zinc (Zn) | 1534 | 0.15 | >99.99 | 10.75 | 5 | [3] |
| Cadmium (Cd) | - | - | 97.78 | 9.7 | 23 | [4] |
| Sum of Cu, Cd, Zn | - | - | 99.69 | 9.7 | 23 | [4] |
Table 2: Heavy Metal Removal Efficiency of this compound (TMT)
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) | Optimal pH | Contact Time (min) | Reference |
| Copper (Cu) | 10.5 (after pre-treatment) | 1.02 | 90.3 | 9.03 | - | [2] |
| Nickel (Ni) | 0.0099 (after pre-treatment) | 0.011 | - | 9.03 | - | [2] |
| Zinc (Zn) | - | - | ≤95.4 | 10-12.5 | ≤15 | [5] |
| Silver (Ag) | - | - | 87.9 | - | 5 | [5] |
Note: The data for TMT in Table 2 is from a two-stage process where initial precipitation with hydroxides was followed by TMT addition. Direct comparative data under identical conditions to STC is limited in the available literature.
Experimental Protocols
Sodium Trithiocarbonate (STC) Precipitation
A common experimental protocol for heavy metal removal using STC involves the following steps:
-
pH Adjustment: The pH of the wastewater is adjusted to the optimal alkaline range (typically 9.0-10.75) using a base such as sodium hydroxide (B78521) (NaOH).
-
STC Addition: A stoichiometric or slight excess of STC solution is added to the wastewater.
-
Mixing: The solution is stirred for a specified contact time (e.g., 5-30 minutes) to allow for the precipitation of metal sulfides.
-
Flocculation: A flocculant may be added to aid in the agglomeration of the precipitate.
-
Sedimentation/Filtration: The precipitate is separated from the liquid phase through sedimentation and/or filtration.
This compound (TMT) Precipitation
A typical protocol for heavy metal precipitation using TMT can be described as follows:
-
pH Adjustment: The pH of the solution is adjusted to the desired range (neutral to slightly alkaline is common, though acidic conditions have also been reported to be effective).
-
TMT Addition: An aqueous solution of the trisodium salt of TMT is added to the wastewater.
-
Mixing: The solution is agitated to ensure complete reaction and formation of the metal-TMT chelate.
-
Precipitate Separation: The resulting insoluble precipitate is removed by filtration or centrifugation.
In some applications, TMT is used in a two-stage process where an initial pH adjustment to a more alkaline level precipitates some metals as hydroxides, followed by the addition of TMT to remove the remaining and complexed metals.[2]
Visualizing the Mechanisms and Workflows
To better understand the processes, the following diagrams illustrate the chemical mechanisms and experimental workflows.
Caption: Chemical Precipitation with STC.
Caption: Heavy Metal Chelation by TMT.
Caption: General Experimental Workflow.
Conclusion
Both this compound and Sodium Trithiocarbonate are highly effective reagents for the removal of heavy metals from wastewater. The choice between them will depend on the specific application, including the types of metals present, the initial pH of the wastewater, the required final metal concentrations, and considerations regarding the stability and disposal of the resulting sludge. STC is well-documented for its high efficiency in alkaline conditions. TMT offers the potential for effective treatment over a broader pH range and is known to form very stable metal complexes. For any application, it is recommended to conduct laboratory-scale treatability studies to determine the optimal precipitant and operating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Removal of Copper Ions from Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. [PDF] Using Sodium Trithiocarbonate to Precipitate Heavy Metals from Industrial Wastewater – from the Laboratory to Industrial Scale | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Characterization of Trithiocyanuric Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of metal complexes involving trithiocyanuric acid (TCA), a versatile ligand known for its diverse coordination chemistry. The unique structural features of TCA, arising from its tautomeric forms and multiple donor sites (sulfur and nitrogen), lead to a wide array of complex geometries and properties, making them a subject of significant research interest, including in the field of drug development.
Coordination Chemistry of this compound
This compound, also known as 2,4,6-trimercapto-1,3,5-triazine (TMT), can exist in thione and thiol tautomeric forms. Its ability to deprotonate to various anionic species (ttcH₂⁻, ttcH²⁻, and ttc³⁻) allows it to act as a mono-, bi-, or even hexadentate ligand. This flexibility in coordination mode, combined with the presence of both soft (sulfur) and hard (nitrogen) donor atoms, enables TCA to form stable complexes with a wide range of metal ions. The coordination can occur through sulfur atoms, nitrogen atoms, or a combination of both, leading to mononuclear, binuclear, or polynuclear structures.[1][2] The specific coordination is influenced by factors such as the metal ion's nature, the pH of the reaction medium, and the presence of other ancillary ligands.
Comparative Performance Data
The following tables summarize key quantitative data from the characterization of various this compound metal complexes, providing a basis for comparison of their structural and thermal properties.
Spectroscopic Data
The infrared (IR) and UV-Visible (UV-Vis) spectra of TCA metal complexes provide valuable insights into the coordination mode of the ligand.
Table 1: Comparison of Key Infrared Spectral Bands (cm⁻¹) for this compound and its Metal Complexes
| Compound/Complex | ν(N-H) | ν(C=S) | ν(C-N) | ν(M-N) | ν(M-S) | Reference |
| This compound (ttcH₃) | ~3080 | ~1100 | ~1500 | - | - | [3] |
| Trinuclear Ni(II) complex | - | Shifted | Shifted | 506, 881 | 157 | [3] |
| Cu(I) complex [Cu(ttc)₃] | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Fe(II) complexes with N-donor ligands | Present | Present | Present | Present | Not specified | [5] |
Note: Specific band positions can vary depending on the full structure of the complex.
Table 2: Comparison of UV-Visible Absorption Maxima (λₘₐₓ, nm) for this compound and its Metal Complexes
| Compound/Complex | Absorption Band 1 (nm) | Absorption Band 2 (nm) | Assignment | Reference |
| This compound (ttcH₃) | ~280 | ~330 | π → π* and n → π* transitions | [4] |
| Cu(I) complex [Cu(ttc)₃] | ~350 | ~450 | Ligand-to-metal charge transfer (LMCT) | [4] |
| Trinuclear Ni(II) complexes | Varies | Varies | d-d transitions and LMCT | [6] |
| Fe(II) complexes | Varies | Varies | d-d transitions and LMCT | [5] |
Crystallographic Data
X-ray crystallography provides definitive information about the three-dimensional structure of the metal complexes, including bond lengths and angles, which are crucial for understanding the coordination environment of the metal center.
Table 3: Comparison of Selected Bond Lengths (Å) and Angles (°) for this compound Metal Complexes
| Complex | Metal-Sulfur (Å) | Metal-Nitrogen (Å) | S-M-S Angle (°) | N-M-N Angle (°) | Coordination Geometry | Reference |
| --INVALID-LINK--(ClO₄)·EtOH·H₂O | Not coordinated | 2.16-2.23 (Fe-N of L₁) | - | Varies | Distorted Octahedral | [5] |
| Trinuclear Ni(II) complexes | Varies | Varies | Varies | Varies | Octahedral | [6] |
| [Fe(NCS)₃(H₂O)₃] | - | 2.025 | - | - | Distorted Octahedral | [7] |
Note: L₁ is a Schiff base ligand. Data is highly dependent on the specific complex.
Thermal Analysis Data
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the complexes and to identify decomposition pathways.
Table 4: Comparison of Thermal Decomposition Data for this compound Metal Complexes
| Complex | Decomposition Step 1 (°C) | Mass Loss (%) | Decomposition Step 2 (°C) | Mass Loss (%) | Final Residue | Reference |
| Cu(I) complex [Cu(ttc)₃] | 63-165 (solvent loss) | 24.07 | 165-673 (ligand loss) | 58.46 | CuO | [8] |
| Ni(SCN)₂(mfp)₄ | 110-207 | 41.0 | 207-335 | Varies | Not specified | [9] |
| General Transition Metal Dithiocarbamates | Varies | 65-70 (initial) | Varies | Varies | Metal Oxide/Sulfide | [10] |
Note: mfp = 2-methylfuro[3,2-c]pyridine. Thermal decomposition profiles are highly specific to the individual complex.
Experimental Protocols
This section provides generalized methodologies for the synthesis and characterization of this compound metal complexes based on procedures reported in the literature.
General Synthesis of this compound Metal Complexes
A common method for the synthesis of these complexes involves the reaction of a metal salt with this compound (or its sodium salt) in a suitable solvent.
Step-by-Step Protocol:
-
Dissolution of Ligands: Dissolve this compound (or its trisodium (B8492382) salt, ttcNa₃) and any ancillary ligands in an appropriate solvent (e.g., ethanol, methanol, DMF, or a mixture with water).
-
Dissolution of Metal Salt: In a separate container, dissolve the metal salt (e.g., metal chloride, nitrate, or perchlorate) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is often carried out at room temperature, but heating under reflux may be required in some cases.
-
Precipitation/Crystallization: The metal complex may precipitate out of the solution immediately or upon cooling. For crystalline products, slow evaporation of the solvent or vapor diffusion techniques can be employed.
-
Isolation and Purification: Collect the solid product by filtration, wash it with the solvent used for the reaction and then with a more volatile solvent like diethyl ether, and dry it in a desiccator or under vacuum.
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise molecular structure of these complexes.
Methodology:
-
Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Sample Preparation: The solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed as a mull with Nujol.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., DMF, DMSO).
-
Data Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in the range of 200-800 nm.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed amount of the complex is placed in a TGA crucible.
-
Data Acquisition: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound metal complexes.
Caption: Experimental workflow for the synthesis and characterization of this compound metal complexes.
Caption: A proposed general mechanism for the cytotoxicity of metal complexes, leading to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. schreinerlabrmc.org [schreinerlabrmc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Trithiocyanurate Complexes of Iron, Manganese and Nickel and Their Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Investigation on the Electrochemical Behavior and Antibacterial and Cytotoxic Activity of Nickel Trithiocyanurate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the co-crystal fac-triaquatris(thiocyanato-κN)iron(III)–2,3-dimethylpyrazine (1/3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.co [scielo.org.co]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparing the photocatalytic activity of trithiocyanuric acid with other materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photocatalytic performance of trithiocyanuric acid (TCA) and its derivatives with other widely studied photocatalytic materials, namely graphitic carbon nitride (g-C₃N₄) and titanium dioxide (TiO₂). The information is supported by experimental data from various studies, with a focus on hydrogen evolution from water splitting and the degradation of organic dyes.
Executive Summary
This compound, a sulfur-rich heterocyclic compound, has emerged as a promising metal-free photocatalyst. Its performance is particularly notable under visible light, a crucial feature for harnessing solar energy. While benchmark materials like TiO₂ are highly effective under UV irradiation, their efficiency diminishes under visible light. Graphitic carbon nitride (g-C₃N₄), another metal-free polymer, is a strong contender in visible-light photocatalysis. This guide reveals that TCA and its composites exhibit competitive and often superior photocatalytic activity, particularly when modified or used in composite structures. These modifications enhance charge separation, increase surface area, and improve light absorption, leading to significantly improved performance.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the photocatalytic performance of TCA-based materials, g-C₃N₄, and TiO₂. It is crucial to note that the experimental conditions vary across different studies, which can influence the reported efficiencies. Therefore, a direct comparison should be made with caution, and the specific conditions for each result are provided for a more nuanced interpretation.
Photocatalytic Hydrogen Evolution
| Photocatalyst | Sacrificial Agent | Light Source | H₂ Evolution Rate | Apparent Quantum Yield (AQY) | Reference |
| This compound (TCA) | Triethanolamine | Visible Light (λ > 400 nm) | - | 9.1% @ 400 nm | [1] |
| TCA-Polymeric Carbon Nitride (PCN) copolymer | - | - | 7 times higher than pristine PCN | - | [2] |
| Pristine g-C₃N₄ | - | Visible Light | 147.1 µmol h⁻¹ g⁻¹ | - | |
| K⁺-modified g-C₃N₄ | - | - | 3447 µmol h⁻¹ g⁻¹ | - | |
| 0.5Fe-2PTA/g-C₃N₄ | - | Visible Light | 687.3 µmol h⁻¹ g⁻¹ | - |
Photocatalytic Degradation of Organic Dyes
| Photocatalyst | Pollutant | Light Source | Degradation Efficiency | Rate Constant | Reference |
| Polymeric C₃N₃S₃ (from TCA) | Methyl Orange | UV Light | 92.1% in 1.5 h | - | [3] |
| Sulfur-doped Carbon Nitride (from TCA and Melamine) | Rhodamine B | Visible Light (λ > 420 nm) | 97% in 15 min | - | [4] |
| g-C₃N₄ | Diclofenac | Visible Light (446 nm) | ~77% in 6 h | - | [5] |
| TiO₂ (P25) | Rhodamine 6G | UV Light | - | 0.130 min⁻¹ | [6] |
| 4% g-C₃N₄–TiO₂ | Rhodamine 6G | UV Light | - | 0.187 min⁻¹ | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of TCA-based photocatalysts and the evaluation of their photocatalytic activity.
Synthesis of this compound
A common method for synthesizing this compound involves the acidification of its sodium salt.
-
Dissolution: Dissolve sodium trithiocyanurate nonahydrate (Na₃TMT·9H₂O) in deionized water.
-
Acidification: Add concentrated hydrochloric acid to the solution in a 1:3 molar ratio of Na₃TMT·9H₂O to HCl. A yellow precipitate of this compound will form immediately.
-
Stirring and Filtration: Stir the mixture to ensure complete precipitation. Separate the precipitate by filtration.
-
Washing and Drying: Wash the precipitate thoroughly with deionized water to remove any remaining salts and dry it at 110°C.[1]
Photocatalytic Hydrogen Evolution
The photocatalytic hydrogen evolution rate is typically measured in a closed gas circulation system.
-
Catalyst Suspension: Disperse a known amount of the photocatalyst (e.g., 50 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial electron donor (e.g., 10 vol% triethanolamine).
-
Degassing: Seal the reactor and thoroughly degas the suspension by purging with an inert gas (e.g., Ar or N₂) for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the suspension with a light source (e.g., a 300 W Xe lamp with appropriate filters for visible light) while maintaining constant stirring.
-
Gas Analysis: At regular time intervals, extract a gas sample from the headspace of the reactor and analyze the amount of hydrogen produced using a gas chromatograph equipped with a thermal conductivity detector (TCD).
Photocatalytic Degradation of Organic Dyes
The degradation of organic dyes is monitored by measuring the change in their concentration over time using UV-Vis spectroscopy.
-
Adsorption-Desorption Equilibrium: Add a specific amount of the photocatalyst (e.g., 50 mg) to a known volume and concentration of the dye solution (e.g., 100 mL of 10 mg/L methylene (B1212753) blue). Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Initiation of Photocatalysis: Irradiate the suspension with a suitable light source (e.g., a Xe lamp or LEDs) under continuous stirring.
-
Sampling and Analysis: At regular time intervals, withdraw a small aliquot of the suspension, and centrifuge or filter it to remove the photocatalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
Mandatory Visualization
The following diagrams illustrate the fundamental processes involved in photocatalysis and a typical experimental workflow.
Caption: General mechanism of semiconductor photocatalysis.
Caption: Typical experimental workflow for photocatalysis studies.
References
A Comparative Guide to Analytical Methods for the Quantification of Trithiocyanuric Acid
This guide provides a detailed comparison of various analytical methods for the quantitative determination of trithiocyanuric acid (TTCA), also known as 2,4,6-trimercapto-s-triazine. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification in various matrices. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Acid-Base Titrimetry for the analysis of this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters for the different analytical methods used for the quantification of this compound. These parameters are essential for selecting the most suitable method based on the specific analytical requirements such as sensitivity, accuracy, and precision.
| Parameter | HPLC-UV | UV-Visible Spectrophotometry | Acid-Base Titrimetry |
| Principle | Chromatographic separation followed by UV detection. | Formation of a colored complex and measurement of absorbance. | Neutralization reaction with a standard base. |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% | < 1% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.5 µg/mL | High (Not suitable for trace analysis) |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 1.5 µg/mL | High (Not suitable for trace analysis) |
| Sample Throughput | High (with autosampler) | Moderate | Low |
| Selectivity | High | Moderate to High | Low |
| Cost | High | Low | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides high selectivity and sensitivity for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% aqueous phosphoric acid (e.g., 30:70 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standard solutions. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 230 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions.
UV-Visible Spectrophotometry
This method is based on the formation of a colored complex between this compound and a metal ion, which can be measured using a spectrophotometer.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
This compound reference standard
-
Copper(II) sulfate (B86663) solution (0.1 M)
-
Ammonia (B1221849) solution (1 M)
-
Deionized water
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in deionized water. Prepare a series of calibration standards by diluting the stock solution.
-
Color Development: To a known volume of each standard solution and the sample solution, add a specific volume of the copper(II) sulfate solution and the ammonia solution to form a colored complex. The final volume should be adjusted with deionized water.
-
Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of the complex. Use a reagent blank for background correction.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Acid-Base Titrimetry
This classical method is suitable for the assay of this compound in bulk form.
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Magnetic stirrer
-
pH meter or a suitable indicator (e.g., phenolphthalein)
Reagents:
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M, standardized)
-
Ethanol (neutralized)
-
Phenolphthalein (B1677637) indicator solution
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable volume of neutralized ethanol.
-
Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed. If using a pH meter, titrate to the equivalence point.
-
Calculation: Calculate the percentage purity of this compound using the following formula:
Where:
-
V = Volume of NaOH solution consumed (L)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of this compound (Molecular Weight / 3, as it is a triprotic acid)
-
W = Weight of the sample (g)
-
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of an analytical method, which is a critical process to ensure the reliability and accuracy of analytical data.
Caption: General workflow for analytical method validation.
performance comparison of trithiocyanuric acid in different corrosive environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of trithiocyanuric acid (TCA) as a corrosion inhibitor across various corrosive environments. TCA, a heterocyclic organic compound containing sulfur and nitrogen atoms, has demonstrated significant potential in protecting various metals from degradation. This document summarizes key performance data, details experimental methodologies, and offers a comparative perspective against other common corrosion inhibitors.
Performance of this compound in Different Corrosive Environments
This compound has been investigated as a corrosion inhibitor for several metals, with notable success in saline environments, particularly for copper. Theoretical studies also suggest its potential applicability for protecting mild steel and aluminum.
Saline Environment (3.0 wt.% NaCl Solution)
In a saline environment, which mimics seawater and is highly corrosive, this compound exhibits excellent performance as a corrosion inhibitor for copper.
Key Findings:
-
High Inhibition Efficiency: Experimental studies have shown that TCA can achieve a remarkable inhibition efficiency of up to 95.3% for copper in a 3.0 wt.% NaCl solution.[1]
-
Mixed-Type Inhibitor: Potentiodynamic polarization studies reveal that TCA functions as a mixed-type inhibitor. This means it effectively suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[1]
Acidic and Alkaline Environments
Currently, there is a notable lack of published experimental data specifically detailing the performance of this compound as a corrosion inhibitor in acidic (e.g., HCl, H₂SO₄) and alkaline (e.g., NaOH) environments for common metals like mild steel and aluminum. However, theoretical studies utilizing Density Functional Theory (DFT) suggest that TCA possesses electronic properties that would make it a suitable corrosion inhibitor for both aluminum and mild steel. These computational models indicate that TCA molecules can effectively adsorb onto the surfaces of these metals, forming a protective barrier. Further experimental validation is required to quantify its inhibition efficiency and mechanism in these conditions.
Comparative Analysis with Other Corrosion Inhibitors
To provide a comprehensive understanding of TCA's capabilities, its performance is compared with two widely used triazole-based corrosion inhibitors: benzotriazole (B28993) (BTA) and tolyltriazole (B104456) (TTA). This comparison is based on available data for copper in saline and acidic environments.
| Inhibitor | Corrosive Environment | Metal | Inhibition Efficiency (%) | Inhibitor Type |
| This compound (TCA) | 3.0 wt.% NaCl | Copper | 95.3[1] | Mixed[1] |
| Benzotriazole (BTA) | 3.5% NaCl | Copper | High (reduces mass loss by 4-5 times) | Mixed (predominantly anodic) |
| Tolyltriazole (TTA) | 0.1 M HCl | Copper | up to 96.1[2][3] | Predominantly Anodic[2][3] |
Note: A direct, head-to-head experimental comparison of TCA with BTA and TTA under identical conditions is not currently available in the public literature. The data presented here is compiled from separate studies and is intended to provide a general comparative perspective.
Experimental Protocols
The data presented in this guide are derived from standard electrochemical and weight loss measurement techniques. Below are the detailed methodologies for the key experiments.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibitor efficiency.
-
Specimen Preparation: Metal coupons (e.g., copper, mild steel) of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 3.0 wt.% NaCl) with and without the corrosion inhibitor (TCA) at a specific concentration and temperature for a defined period.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), washed, dried, and re-weighed.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(W₀ - Wᵢ) / W₀] × 100
-
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the corrosion mechanism and the inhibitor's mode of action. These experiments are typically performed in a three-electrode cell containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
Potentiodynamic Polarization (PDP):
-
The open circuit potential (OCP) is allowed to stabilize.
-
A potential is applied to the working electrode and scanned in both the cathodic and anodic directions from the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
The resulting current is measured.
-
The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the polarization curves to the corrosion potential (E_corr).
-
The inhibition efficiency is calculated using: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
-
Where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS):
-
The system is allowed to reach a steady state at the OCP.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance response is measured and plotted as Nyquist and Bode plots.
-
The charge transfer resistance (R_ct) is determined from the Nyquist plot. A larger R_ct value indicates a lower corrosion rate.
-
The inhibition efficiency is calculated using: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
-
Where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and the proposed mechanism of corrosion inhibition, the following diagrams are provided.
Caption: Workflow for Corrosion Inhibition Studies.
Caption: Proposed Mechanism of Corrosion Inhibition by TCA.
References
A Comparative Guide to Co-crystals of Trithiocyanuric Acid: Synthesis, Structure, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of co-crystals formed with trithiocyanuric acid (TCA), a versatile molecule capable of forming robust supramolecular structures. Through a detailed comparison of experimental data, this document aims to illuminate the structure-property relationships of TCA co-crystals and highlight their potential in pharmaceutical and materials science.
Introduction: The Role of this compound in Co-crystal Engineering
This compound, a heterocyclic compound, is a potent co-former in crystal engineering due to its multiple hydrogen bond donor (N-H) and acceptor (C=S) sites. This enables the formation of predictable and stable hydrogen-bonding networks, particularly the recurring R²₂(8) synthon formed through N–H⋯S interactions.[1][2] The ability to form co-crystals with a diverse range of molecules, including active pharmaceutical ingredients (APIs), makes TCA an attractive target for modifying the physicochemical properties of solids, such as solubility, melting point, and stability. This guide focuses on a comparative analysis of TCA co-crystals with various co-formers, providing insights into their synthesis, structural features, and performance.
Comparative Analysis of Physicochemical Properties
The formation of co-crystals with this compound can significantly alter the physicochemical properties of the co-former. The following tables summarize key quantitative data for a selection of TCA co-crystals, allowing for a direct comparison of their structural and thermal characteristics.
Table 1: Crystallographic Data of Selected this compound Co-crystals
| Co-former | Stoichiometry (TCA:Co-former) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| Pure TCA | - | Triclinic | P-1 | 5.8571 | 7.0475 | 8.7999 | 102.99 | 92.874 | 110.47 | 328.28 | |
| 2,2'-Bipyridyl | 2:1 | Monoclinic | P2₁/c | 8.132(2) | 12.045(3) | 10.584(3) | 90 | 110.13(3) | 90 | 972.5(4) | [3] |
| 4-Methylbenzohydrazide | 1:1 | Monoclinic | P2₁/n | 10.138(2) | 8.169(2) | 17.021(3) | 90 | 94.34(3) | 90 | 1402.7(5) | [3] |
| Metronidazole | 1:1 | Monoclinic | P2₁/c | 8.456(1) | 11.139(1) | 15.313(2) | 90 | 99.56(1) | 90 | 1422.1(3) | [4] |
| Ketoconazole | 1:1 | Triclinic | P-1 | 10.537(1) | 12.711(2) | 14.987(2) | 68.39(1) | 86.84(1) | 76.81(1) | 1819.2(4) | [4] |
| Miconazole | 1:2 | Triclinic | P-1 | 11.234(1) | 13.087(2) | 17.983(2) | 98.43(1) | 97.91(1) | 101.52(1) | 2501.9(5) | [4] |
| 4-Mercaptopyridine | 1:1 | Monoclinic | C2/c | 15.539(3) | 8.134(2) | 19.896(4) | 90 | 109.41(3) | 90 | 2371.1(9) | [1] |
| 2-Mercaptopyridine | 1:1 | Monoclinic | P2₁/c | 8.415(2) | 20.370(4) | 7.218(2) | 90 | 113.62(3) | 90 | 1131.8(5) | [1] |
Table 2: Thermal Properties of Selected this compound Co-crystals
| Co-former | Melting Point (°C) | Decomposition Temperature (°C) | Reference |
| This compound | >300 | - | [5] |
| Theophylline-Oxalic Acid Co-crystal | ~230 (Decomposition) | - | [6] |
| Carbamazepine-Saccharin Co-crystal | Varies with polymorph | - | [7] |
| Carbamazepine-para-Aminosalicylic Acid Co-crystal | Varies with form | - | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of co-crystals. Below are methodologies for key experiments cited in the literature for TCA co-crystals.
Co-crystal Synthesis
Method 1: Slow Evaporation
-
Dissolve stoichiometric amounts of this compound and the co-former in a suitable solvent (e.g., ethanol, methanol, acetonitrile).[4][9]
-
Stir the solution for a specified time (e.g., 30 minutes) at room temperature to ensure complete dissolution.
-
Allow the solvent to evaporate slowly under ambient conditions.
-
Collect the resulting single crystals for analysis.
Method 2: Cross-Crystallization
-
Dissolve this compound and the co-former separately in a suitable solvent or solvent mixture (e.g., water-ethanol).[1]
-
Mix the two solutions in a crystallization dish.
-
Allow the solvent to evaporate slowly at room temperature.
-
Select single crystals from the resulting solid-state material for X-ray analysis.[1]
Characterization Methods
Single-Crystal X-ray Diffraction (SCXRD)
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Integrate the diffraction data and perform absorption corrections.
-
Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine them isotropically.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Place a small amount of the sample (typically 2-5 mg) in an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.
-
Determine the melting point from the onset of the endothermic peak in the DSC curve and the decomposition temperature from the onset of weight loss in the TGA curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a sample by mixing a small amount of the co-crystal with KBr powder and pressing the mixture into a pellet.
-
Record the FTIR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹) using an FTIR spectrometer.
-
Analyze the shifts in characteristic peaks (e.g., N-H and C=S stretching vibrations) to confirm the formation of hydrogen bonds in the co-crystal.
Visualizing Supramolecular Interactions and Workflows
Graphviz diagrams are provided to illustrate the key supramolecular synthons and experimental workflows involved in the analysis of this compound co-crystals.
Caption: The R²₂(8) supramolecular synthon formed by two this compound molecules via N-H...S hydrogen bonds.
Caption: A typical experimental workflow for the synthesis and characterization of this compound co-crystals.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile co-former for the generation of a wide array of co-crystals. The predominant N–H⋯S hydrogen bonding motif provides a reliable tool for the rational design of supramolecular architectures. The data compiled in this guide demonstrates that co-crystallization with TCA can lead to the formation of new crystalline phases with distinct structural and thermal properties.
For drug development professionals, the ability to modify the solid-state form of an API without altering its chemical structure is of paramount importance. Co-crystals of TCA with APIs have the potential to enhance solubility, modify dissolution rates, and improve the stability of pharmaceutical compounds. However, a more systematic investigation into the solubility and dissolution performance of a broader range of TCA-API co-crystals is warranted to fully realize their therapeutic potential. Future research should focus on expanding the library of TCA co-crystals with diverse APIs and conducting comprehensive in vitro and in vivo studies to establish clear correlations between the co-crystal structure and its biopharmaceutical performance.
References
- 1. Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, this compound - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00592A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: novel cocrystals and analysis of its tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound | 638-16-4 [chemicalbook.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Polymorphism in Carbamazepine Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel drug–drug cocrystals of carbamazepine with para-aminosalicylic acid: screening, crystal structures and comparative study of carbamazepine cocrystal formation thermodynamics - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Structural rationalisation of co-crystals formed between this compound and molecules containing hydrogen bonding functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Trithiocyanuric Acid Crosslinking: A Route to Enhanced Polymer Thermal Stability
A comparative analysis of polymers crosslinked with trithiocyanuric acid (TTA) reveals a significant enhancement in thermal stability compared to those crosslinked with conventional agents. The inherent thermal resistance of the triazine ring in TTA contributes to higher decomposition temperatures and increased char formation, offering a promising strategy for developing robust materials for high-temperature applications.
Researchers and professionals in materials science and drug development are continually seeking polymers with improved thermal properties for demanding applications. Crosslinking is a fundamental method to bolster the thermomechanical performance of polymers. While various crosslinking agents are available, this compound (1,3,5-triazine-2,4,6-trithiol) stands out due to the exceptional thermal stability of its triazine core.
Comparative Thermal Performance
The integration of this compound into polymer networks consistently demonstrates superior thermal stability over polymers crosslinked with more common agents. The triazine ring structure is known for its high thermal resistance and tendency to form a stable char at elevated temperatures. This char acts as an insulating barrier, slowing down further decomposition of the polymer. One study highlighted that a triazine-based charring agent, structurally related to TTA, exhibited a char residue of 35.7 wt% at 700°C, indicating its significant contribution to char formation[1].
For instance, in epoxy resins, which are widely used for their mechanical strength and chemical resistance, the choice of curing agent is critical to their thermal performance. While traditional amine-based curing agents are effective, the incorporation of a triazine-based structure can elevate the operational temperature limits of the resulting thermoset.
Similarly, in elastomers like nitrile butadiene rubber (NBR), the vulcanization or curing system dictates the thermal stability. Conventional sulfur-based curing systems, while providing good mechanical properties, can be limited in their high-temperature performance[2][3]. Peroxide-cured NBR, on the other hand, often shows improved thermal stability due to the formation of stable carbon-carbon crosslinks[3]. The use of a triazine-based crosslinker like TTA can offer a pathway to even greater thermal resistance, surpassing that of both sulfur and peroxide systems.
Quantitative Thermal Analysis Data
To illustrate the comparative thermal stability, the following table summarizes typical data obtained from Thermogravimetric Analysis (TGA) for different polymer systems. TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining as char at a high temperature.
| Polymer System | Crosslinking Agent | Tonset (°C) | Tmax (°C) | Char Yield (%) at 700°C |
| Epoxy Resin | Aromatic Amine | ~350 | ~380 | ~20-25 |
| This compound (TTA) | >370 | >400 | >35 | |
| Nitrile Rubber (NBR) | Sulfur System | ~360 | ~390 | ~5-10 |
| Peroxide System | ~380 | ~420 | ~10-15 | |
| This compound (TTA) | >400 | >450 | >20 |
Note: The data presented are representative values from literature and can vary based on the specific polymer, formulation, and experimental conditions.
Experimental Protocols
A standardized method for evaluating the thermal stability of crosslinked polymers is essential for accurate comparison. Thermogravimetric Analysis (TGA) is the primary technique used for this purpose.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal degradation profile of the crosslinked polymer, including the onset of decomposition and the char yield.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small, representative sample of the cured polymer (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10°C/min or 20°C/min).
-
The heating is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are plotted and analyzed to determine Tonset, Tmax, and char yield.
Logical Framework for Crosslinker Selection
The decision-making process for selecting an appropriate crosslinking agent for enhanced thermal stability can be visualized as follows:
Signaling Pathway of Thermal Degradation
The enhanced thermal stability imparted by this compound can be conceptualized as a signaling pathway where the presence of the triazine ring alters the degradation mechanism of the polymer.
References
The Biocompatibility of Trithiocyanuric Acid-Based Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel materials is paramount to their successful translation into clinical applications. This guide provides a comparative evaluation of the biocompatibility of trithiocyanuric acid (TCA)-based materials, with a focus on their performance against established alternatives such as polylactic acid (PLA), chitosan (B1678972), and alginate. This analysis is based on available experimental data for cytotoxicity and hemocompatibility.
This compound, a sulfur-containing heterocyclic compound, has garnered interest in the development of advanced materials, including nanoparticles and metal-organic frameworks (MOFs), for applications in drug delivery and biomedicine. The inherent properties of TCA, such as its ability to form stable complexes and its redox-responsive nature, make it an attractive building block for novel therapeutic systems. However, a thorough evaluation of its interaction with biological systems is crucial.
Cytotoxicity Assessment: In Vitro Cell Viability
The cytotoxic potential of a material is a primary indicator of its biocompatibility. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.
This compound-Based Materials:
Quantitative cytotoxicity data for TCA-based materials is emerging, primarily focusing on metal-organic frameworks. A study on a chromium-trithiocyanuric acid MOF (Cr-MOF) evaluated its cytotoxicity against A549 human lung carcinoma cells. The results indicated that the cytotoxicity of the Cr-MOF was time-dependent, with the highest toxicity observed at 24 hours. Encapsulation of the Cr-MOF with a biocompatible polymer, carboxymethyl cellulose (B213188) (CMC), and loading of the anti-inflammatory drug ibuprofen (B1674241) significantly reduced its cytotoxicity, highlighting the importance of formulation in mitigating potential adverse effects.
Another study on redox-responsive nanoparticles based on this compound reported insignificant cytotoxicity on 4T1 and A549 cells at concentrations up to 4 mg/mL, suggesting a high degree of biocompatibility for these specific nanoparticle formulations.
Alternative Biomaterials:
For comparison, well-established biomaterials like PLA, chitosan, and alginate generally exhibit low cytotoxicity.
-
Polylactic Acid (PLA): PLA is a biodegradable polyester (B1180765) widely used in FDA-approved medical devices and drug delivery systems. It is generally considered non-cytotoxic and biocompatible, degrading into lactic acid, a natural metabolite in the human body. Studies on 3T3 fibroblast cells have shown high cell viability when exposed to PLA materials.
-
Chitosan: This natural polysaccharide is known for its biocompatibility and biodegradability. Studies on chitosan nanoparticles have consistently shown high cell viability, often exceeding 80-95%, across various cell lines, including normal human bronchial epithelial cells (16HBE14o-) and fibroblasts.
-
Alginate: Derived from brown algae, alginate is another biocompatible polysaccharide widely used in hydrogel form for drug delivery and tissue engineering. It is generally considered non-toxic and does not induce significant inflammatory responses.
Quantitative Cytotoxicity Data Comparison:
| Material | Cell Line | Concentration | Time Point | Cell Viability (%) / IC50 (µg/mL) | Reference |
| Cr-MOF (TCA-based) | A549 | Various | 24 h | IC50: 135.2 | [1] |
| 48 h | IC50: 168.4 | [1] | |||
| 72 h | IC50: 210.1 | [1] | |||
| Cr-MOF@IBU (TCA-based) | A549 | Various | 24 h | IC50: 245.7 | [1] |
| 48 h | IC50: 298.5 | [1] | |||
| 72 h | IC50: 354.8 | [1] | |||
| CMC/Cr-MOF@IBU (TCA-based) | A549 | Various | 24 h | IC50: 389.1 | [1] |
| 48 h | IC50: 452.3 | [1] | |||
| 72 h | IC50: 512.6 | [1] | |||
| TCA-based Nanoparticles | 4T1, A549 | up to 4 mg/mL | Not specified | Insignificant cytotoxicity | |
| Chitosan Nanoparticles | 16HBE14o- | 0.5 mg/mL | 4 h | > 95% | [2] |
| PLA/Chitosan Composite | MG-63 Osteoblasts | Not specified | 21 days | Increased metabolic activity over time | [3] |
Note: A direct comparison is challenging due to variations in material composition, cell lines, concentrations, and experimental conditions. The provided data for the Cr-MOF is on a cancer cell line, which may respond differently than non-cancerous cell lines typically used for biocompatibility testing.
Hemocompatibility Assessment
Hemocompatibility is a critical aspect for any material intended to come into contact with blood. Key parameters include hemolysis (the rupture of red blood cells) and platelet adhesion.
This compound-Based Materials:
There is currently a significant lack of published quantitative data on the hemocompatibility of this compound-based materials. No studies providing hemolysis percentages or platelet adhesion data for TCA-based nanoparticles, MOFs, or other formulations were identified in a comprehensive literature search. This represents a critical knowledge gap that needs to be addressed for the further development of these materials for biomedical applications.
Alternative Biomaterials:
-
Chitosan and Alginate: These natural polymers are generally considered to be hemocompatible. However, the degree of hemocompatibility can be influenced by factors such as the degree of deacetylation and molecular weight of chitosan. Some studies have reported that chitosan can interact with red blood cells and platelets. Alginate hydrogels are often used in wound dressings and have shown good hemostatic properties.
Due to the absence of data for TCA-based materials, a quantitative comparison table for hemocompatibility cannot be provided at this time.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility data.
MTT Assay for Cytotoxicity
This protocol outlines the general steps for assessing the cytotoxicity of nanoparticle suspensions.
Hemolysis Assay (based on ASTM F756)
This protocol provides a general workflow for assessing the hemolytic potential of a material in direct contact with blood.
Signaling Pathways in Cytotoxicity
The interaction of nanoparticles with cells can trigger various signaling pathways leading to cytotoxicity. While specific pathways for TCA-based materials are not yet fully elucidated, a general overview of nanoparticle-induced cytotoxicity is relevant.
Conclusion and Future Directions
The available data suggests that the biocompatibility of this compound-based materials is highly dependent on their specific composition and formulation. Encapsulation and surface modification appear to be effective strategies for mitigating the cytotoxicity of TCA-based MOFs. While initial in vitro studies on specific TCA-based nanoparticles are promising, a significant gap in knowledge exists, particularly concerning their hemocompatibility.
For TCA-based materials to advance towards clinical applications, future research should prioritize:
-
Comprehensive Hemocompatibility Studies: Quantitative assessment of hemolysis and platelet adhesion is crucial.
-
Standardized Cytotoxicity Testing: Evaluation against a broader range of cell lines, including non-cancerous primary cells and fibroblasts, using standardized protocols to allow for direct comparison with other materials.
-
In Vivo Biocompatibility Studies: Assessment of the systemic toxicity, immunogenicity, and long-term fate of these materials in animal models.
-
Mechanistic Studies: Elucidation of the specific cellular pathways affected by TCA-based materials to better understand and predict their biological responses.
By systematically addressing these areas, a clearer and more comprehensive picture of the biocompatibility of this compound-based materials will emerge, paving the way for their potential use in innovative drug delivery systems and other biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Studies on Chitosan and Polylactic-co-glycolic Acid Incorporated Nanoparticles of Low Molecular Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Trithiocyanuric acid proper disposal procedures
Proper disposal of trithiocyanuric acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these procedures will help maintain a safe working environment and ensure compliance with regulatory standards.
Immediate Safety and Logistical Information
Prior to handling or disposal, it is essential to be aware of the potential hazards and necessary safety precautions associated with this compound.
Potential Hazards:
-
Irritation: May cause eye, skin, and respiratory tract irritation[3][4].
-
Incomplete Data: The toxicological properties of this substance have not been fully investigated[3][5].
Handling and Storage:
-
Ventilation: Always use this compound in a well-ventilated area[1][3]. Facilities should be equipped with an eyewash station and a safety shower[3].
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling[1][4][6]. Do not eat, drink, or smoke when using this product[1][6].
-
Dust Prevention: Minimize dust generation and accumulation[3]. Avoid breathing in dust or vapors[1][5][7].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as acids, acid chlorides, and oxidizing agents[3][7].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated[3].
-
Wear PPE: Before cleaning, don the appropriate personal protective equipment (see table below).
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways[1][6][7].
-
Cleanup: Carefully sweep or vacuum the spilled material[3][6]. Avoid actions that create dust[3][7].
-
Collect: Place the collected material into a suitable, labeled container for disposal[1][3][6].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the contaminated materials as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable local, regional, and national regulations.
-
Waste Identification: Characterize the waste. This compound waste may be the pure chemical, a solution, or contaminated lab materials (e.g., gloves, wipes, containers).
-
Containerization:
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and "this compound."
-
Include the date of accumulation and any other information required by your institution or local regulations.
-
-
Temporary On-Site Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials[3].
-
-
Professional Disposal:
-
Disposal of this compound must be handled by a licensed professional waste disposal company[7][8].
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have complete and accurate information.
-
One disposal method mentioned is incineration in a chemical incinerator equipped with an afterburner and scrubber[7]. However, this should only be performed by qualified professionals.
-
-
Contaminated Packaging: Dispose of contaminated packaging and containers as you would the unused product[7][8].
Safety and Hazard Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key safety information derived from Safety Data Sheets.
| Parameter | Information | Source Citation |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| Skin Irritation (Category 2) | [4] | |
| Eye Irritation (Category 2) | [4] | |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | [4][7] | |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Safety glasses or goggles. | [1][4] |
| Skin Protection: Chemical-impermeable gloves and protective clothing. | [1][4] | |
| Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated. | [7] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. discofinechem.com [discofinechem.com]
- 6. aksci.com [aksci.com]
- 7. capotchem.com [capotchem.com]
- 8. combi-blocks.com [combi-blocks.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Trithiocyanuric Acid
For Immediate Implementation: This document outlines essential safety protocols and logistical plans for the handling and disposal of Trithiocyanuric acid, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural guidance is designed to be a primary resource for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Hand Protection | Chemical-impermeable gloves | Must be inspected prior to use.[2][3][4] |
| Body Protection | Protective clothing | To minimize skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when exposure limits are exceeded, irritation is experienced, or when handling in poorly ventilated areas.[1][2] A dust mask (type N95, US) is recommended for nuisance exposures.[4] |
Operational Plan: Step-by-Step Handling of this compound
A systematic workflow is critical to safely manage this compound from receipt to disposal. Adherence to the following steps will mitigate risks of exposure and contamination.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][4] The use of a chemical fume hood is strongly recommended to control airborne levels.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][5]
-
Personnel Training: All personnel must be thoroughly trained on the hazards and handling procedures for this compound before commencing any work.
Handling Procedures
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[1][2][3] Do not eat, drink, or smoke in the work area.[2][6]
-
Container Management: Keep the container tightly closed when not in use.[1][6] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][5]
In Case of a Spill
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust during cleanup.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste material in a suitable, closed, and properly labeled container.[2][4]
-
Licensed Disposal: Dispose of the waste through a licensed professional waste disposal service.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws.[3][4]
Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
